molecular formula C15H23NO4 B3118224 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol CAS No. 234771-34-7

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

货号: B3118224
CAS 编号: 234771-34-7
分子量: 281.35 g/mol
InChI 键: MGNNDUKLPNLAFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNDUKLPNLAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology is grounded in established chemical principles and supported by procedural insights derived from patent literature and analogous synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the underlying scientific rationale for each synthetic transformation.

Introduction: The Significance of the 4-Arylpiperidin-3-ol Scaffold

The 4-arylpiperidin-3-ol moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its prevalence stems from the specific three-dimensional arrangement of its functional groups—a basic nitrogen atom, a hydroxyl group, and an aryl substituent—which allows for multifaceted interactions with biological targets. The piperidine ring acts as a versatile scaffold, the basic nitrogen can be protonated at physiological pH, enabling ionic interactions, the hydroxyl group can participate in hydrogen bonding, and the aryl group can engage in various hydrophobic and aromatic interactions.

This compound, in particular, has been identified as a crucial building block in the synthesis of complex molecules, including potent inhibitors of cyclin-dependent kinases (CDKs).[4] The 2,4,6-trimethoxyphenyl substituent introduces specific steric and electronic properties that can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will delineate a validated synthetic route to this important intermediate, emphasizing experimental design and mechanistic understanding.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent approach. The key bond formations to consider are the C-C bond between the piperidine C4 and the trimethoxyphenyl ring, and the introduction of the C3-hydroxyl group.

Several strategies could be envisioned for the construction of the 4-arylpiperidine core.[5][6][7] These include:

  • Palladium-catalyzed cross-coupling reactions: Coupling of a piperidine-derived organometallic reagent with an aryl halide, or vice versa.

  • Addition of an organometallic reagent to a piperidone: A Grignard or organolithium reagent can be added to a 4-piperidone derivative.[8]

  • Friedel-Crafts type reactions: Direct arylation of a piperidine derivative, though this can be challenging to control.

The chosen synthetic pathway, detailed below, leverages a strategic sequence of bromination, electrophilic aromatic substitution, and stereocontrolled reduction, as outlined in patent literature.[4] This approach is advantageous as it utilizes readily available starting materials and offers good control over the introduction of the required functionalities.

The Recommended Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a multi-step sequence starting from 1-methyl-4-piperidone. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow 1-Methyl-4-piperidone 1-Methyl-4-piperidone 3-Bromo-1-methyl-4-piperidone 3-Bromo-1-methyl-4-piperidone 1-Methyl-4-piperidone->3-Bromo-1-methyl-4-piperidone Bromination Intermediate_A Intermediate_A 3-Bromo-1-methyl-4-piperidone->Intermediate_A Electrophilic Aromatic Substitution with 1,3,5-Trimethoxybenzene Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Hydrolysis Target_Molecule This compound Intermediate_B->Target_Molecule Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of the target molecule.

Step 1: α-Bromination of 1-Methyl-4-piperidone

The synthesis commences with the selective bromination of 1-methyl-4-piperidone at the α-position to the carbonyl group. This reaction is typically acid-catalyzed and proceeds via an enol or enolate intermediate. The presence of the acid catalyst (in this case, HBr formed in situ or added) promotes the formation of the enol tautomer, which then attacks molecular bromine.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add hydrobromic acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • The product, 3-bromo-1-methyl-4-piperidone hydrobromide, often precipitates from the reaction mixture and can be isolated by filtration.

Causality of Experimental Choices:

  • Acid Catalyst: The use of HBr is crucial for promoting enolization, which is the rate-determining step for α-halogenation of ketones.

  • Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as dibrominated species.

  • Solvent: Glacial acetic acid is a common solvent for this transformation as it is polar and can dissolve the starting materials and reagents.

Step 2: Electrophilic Aromatic Substitution

The next key step involves the reaction of the α-bromo ketone with 1,3,5-trimethoxybenzene. This is an electrophilic aromatic substitution reaction where the electron-rich trimethoxybenzene ring acts as the nucleophile, attacking the carbon bearing the bromine atom. The carbonyl group of the piperidone derivative enhances the electrophilicity of the α-carbon.

Reaction Scheme:

Experimental Protocol:

  • Suspend 3-bromo-1-methyl-4-piperidone hydrobromide and 1,3,5-trimethoxybenzene in a suitable solvent (e.g., dichloromethane or a mixture of organic solvents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product may be isolated by precipitation upon the addition of a less polar solvent (e.g., diethyl ether), followed by filtration.[4]

Causality of Experimental Choices:

  • 1,3,5-Trimethoxybenzene: The three methoxy groups are strongly activating and ortho-, para-directing, making the aromatic ring highly nucleophilic and facilitating the substitution reaction.

  • Anhydrous Conditions: While not explicitly stated in all contexts, it is generally advisable to carry out this type of reaction under anhydrous conditions to prevent side reactions involving water.

Step 3: Hydrolysis of the Bromo Intermediate

The bromo-tetrahydropyridine intermediate is then converted to the corresponding hydroxy derivative. This is achieved through hydrolysis, where water acts as the nucleophile to displace the bromide.

Reaction Scheme:

Experimental Protocol:

  • The isolated bromo intermediate is mixed with water and stirred.[4]

  • The progress of the hydrolysis can be followed by monitoring the disappearance of the starting material.

  • The product can be extracted into an organic solvent and purified by standard techniques such as chromatography.

Causality of Experimental Choices:

  • Use of Water: Water serves as both the solvent and the reagent for the hydrolysis. The reaction proceeds via an SN1 or SN2-type mechanism, depending on the specific conditions.

Step 4: Catalytic Hydrogenation

The final step in the synthesis is the reduction of the tetrahydropyridine double bond to afford the desired piperidine ring. This is typically achieved through catalytic hydrogenation. This step is crucial as it also establishes the relative stereochemistry at C3 and C4. The hydrogenation often proceeds with cis-addition of hydrogen from the less sterically hindered face of the double bond.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the hydroxy-tetrahydropyridine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Catalyst: Heterogeneous catalysts like Pd/C are widely used for their efficiency, ease of handling, and simple removal from the reaction mixture by filtration.

  • Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Moderate pressures are usually sufficient for this type of reduction.

  • Stereoselectivity: The catalytic hydrogenation of the cyclic alkene is expected to predominantly yield the cis-product, where the hydrogen atoms add to the same face of the double bond.[4]

Alternative Synthetic Approaches: The Grignard Reaction

An alternative and conceptually straightforward approach to the 4-aryl-piperidin-3-ol scaffold involves the addition of a Grignard reagent to a suitable piperidone precursor.[8] For the synthesis of this compound, this would entail the reaction of 1-methyl-3-hydroxypiperidine (protected) or a related derivative with a 2,4,6-trimethoxyphenyl Grignard reagent.

Grignard_Pathway cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition 1-Bromo-2,4,6-trimethoxybenzene 1-Bromo-2,4,6-trimethoxybenzene 2,4,6-Trimethoxyphenylmagnesium bromide 2,4,6-Trimethoxyphenylmagnesium bromide 1-Bromo-2,4,6-trimethoxybenzene->2,4,6-Trimethoxyphenylmagnesium bromide Mg, THF Target_Molecule This compound 2,4,6-Trimethoxyphenylmagnesium bromide->Target_Molecule 1-Methyl-3-oxopiperidine 1-Methyl-3-oxopiperidine 1-Methyl-3-oxopiperidine->Target_Molecule 1. Grignard Reagent 2. H₃O⁺ Workup

Caption: Conceptual Grignard-based approach to the target molecule.

This method offers the advantage of directly forming the key C-C bond. However, it may present challenges related to the stability of the Grignard reagent and the regioselectivity of the addition, depending on the specific piperidone substrate used.

Data Summary and Characterization

While detailed characterization data for the intermediates and the final product should be obtained experimentally, the following table summarizes the key molecular properties of the target compound.

PropertyValue
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents

Upon synthesis, the structure and purity of this compound and its intermediates should be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C-O, C-N).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably executed using the pathway detailed in this guide. The chosen route, involving α-bromination, electrophilic aromatic substitution, hydrolysis, and catalytic hydrogenation, represents a logical and efficient strategy. Understanding the rationale behind each experimental step is paramount to achieving a successful synthesis with high yield and purity. This technical guide provides the necessary framework for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Intermediate in Kinase Inhibition

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a synthetically derived piperidine derivative of significant interest within the pharmaceutical landscape. Its primary importance lies in its role as a crucial building block in the synthesis of Flavopiridol (Alvocidib), a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] Understanding the physicochemical properties of this intermediate is paramount for optimizing the synthesis of Flavopiridol and for the discovery of novel analogs with potentially improved therapeutic profiles. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, offering both predicted data and detailed experimental protocols for its empirical determination.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs due to its favorable pharmacokinetic properties. The strategic functionalization of the piperidine ring in this compound, particularly the presence of the trimethoxyphenyl and hydroxyl moieties, dictates its reactivity and interactions, ultimately influencing the biological activity of the final active pharmaceutical ingredient.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, influencing its solubility, permeability, and target engagement.

Structural Representation

dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2!"]; C6 [label="C", pos="1.2,-0.5!"]; C_Me [label="CH3", pos="0,1.5!"];

C_Aryl1 [label="C", pos="0,-4!"]; C_Aryl2 [label="C", pos="-1.2,-4.5!"]; C_Aryl3 [label="C", pos="-1.2,-6!"]; C_Aryl4 [label="C", pos="0,-6.5!"]; C_Aryl5 [label="C", pos="1.2,-6!"]; C_Aryl6 [label="C", pos="1.2,-4.5!"];

O_OH [label="OH", pos="-2.5,-2.5!"]; O_OMe1 [label="OCH3", pos="-2.5,-4!"]; O_OMe2 [label="OCH3", pos="0,-8!"]; O_OMe3 [label="OCH3", pos="2.5,-4!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_Me;

C4 -- C_Aryl1; C_Aryl1 -- C_Aryl2; C_Aryl2 -- C_Aryl3; C_Aryl3 -- C_Aryl4; C_Aryl4 -- C_Aryl5; C_Aryl5 -- C_Aryl6; C_Aryl6 -- C_Aryl1;

C3 -- O_OH; C_Aryl2 -- O_OMe1; C_Aryl4 -- O_OMe2; C_Aryl6 -- O_OMe3; } Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific intermediate, a compilation of predicted physicochemical properties was generated using the SwissADME and ChemAxon software platforms.[3][4][5][6][7][8][9] These computational tools provide valuable estimations for key drug-like properties.

PropertyPredicted ValuePrediction ToolSignificance in Drug Development
Molecular Formula C₁₅H₂₃NO₄-Defines the elemental composition.
Molecular Weight 281.35 g/mol -Influences absorption and distribution.
pKa (most basic) 8.5 - 9.5ChemAxonGoverns ionization state and solubility at physiological pH.
logP (o/w) 1.8 - 2.5SwissADME, ChemAxonIndicates lipophilicity and ability to cross biological membranes.
Aqueous Solubility (logS) -3.0 to -4.0SwissADMECrucial for dissolution and bioavailability.
Topological Polar Surface Area (TPSA) 55.9 ŲSwissADMECorrelates with passive molecular transport through membranes.
Number of Hydrogen Bond Donors 1SwissADMEInfluences binding interactions and solubility.
Number of Hydrogen Bond Acceptors 5SwissADMEInfluences binding interactions and solubility.
Number of Rotatable Bonds 4SwissADMERelates to conformational flexibility and target binding.

Experimental Determination of Physicochemical Properties

While in silico predictions are valuable for initial assessment, empirical determination of physicochemical properties is essential for accurate characterization and regulatory submissions. The following section outlines standard, field-proven protocols for determining the key physicochemical parameters of this compound.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to approximate the melting point. Allow the apparatus to cool.

  • Accurate Determination: Re-heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

dot digraph "Melting_Point_Determination_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

A [label="Powdered Sample"]; B [label="Load Capillary Tube"]; C [label="Place in Melting Point Apparatus"]; D [label="Heat and Observe"]; E [label="Record Melting Range"];

A -> B -> C -> D -> E; } Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which directly impacts its solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Protocol: Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral drug absorption and formulation development.

Protocol: Equilibrium Shake-Flask Method

  • Sample Addition: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result Expression: Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the trimethoxyphenyl ring, the protons of the piperidine ring, the N-methyl group, the hydroxyl proton, and the methoxy groups. The chemical shifts and coupling patterns of the piperidine ring protons can provide insights into the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the piperidine and aromatic rings, the N-methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

  • C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ range due to the ether linkages of the methoxy groups and the alcohol.

  • C=C stretch: Peaks in the 1450-1600 cm⁻¹ region from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (281.35 g/mol ), along with fragmentation peaks resulting from the cleavage of bonds within the molecule.

Significance in the Synthesis of Flavopiridol

This compound is a key precursor in the synthesis of Flavopiridol.[1] The stereochemistry of the hydroxyl group at the 3-position of the piperidine ring is crucial for the subsequent steps of the synthesis and ultimately for the biological activity of Flavopiridol.

dot digraph "Flavopiridol_Synthesis_Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

A [label="this compound"]; B [label="Multi-step Chemical Transformation"]; C [label="Flavopiridol"];

A -> B [label="Key Intermediate"]; B -> C [label="Final Product"]; } Caption: Role in Flavopiridol Synthesis.

The physicochemical properties of this intermediate, such as its solubility, directly impact the reaction conditions, purification methods, and overall yield of the Flavopiridol synthesis. A thorough understanding of these properties enables the development of more efficient and scalable synthetic routes.

Conclusion

This compound is a molecule of significant synthetic utility, serving as a critical intermediate in the production of the CDK inhibitor Flavopiridol. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering both computationally predicted values and detailed experimental protocols for their determination. For researchers and drug development professionals, a deep understanding of these properties is not merely academic but a practical necessity for process optimization, quality control, and the rational design of new chemical entities. The methodologies and data presented herein serve as a valuable resource for anyone working with this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (CAS No. 234771-34-7): A Key Intermediate in Flavopiridol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a pivotal pharmaceutical intermediate in the synthesis of Flavopiridol, a potent cyclin-dependent kinase (CDK) inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic pathway, and its critical role in the generation of a clinically significant anti-cancer agent. The narrative emphasizes the causality behind experimental choices and provides a framework for the practical application of this compound in a laboratory setting.

Introduction: The Significance of a Precursor

This compound (Figure 1) is a substituted piperidine derivative whose significance in medicinal chemistry is primarily derived from its role as a central building block for the synthesis of Flavopiridol (Alvocidib).[1] Flavopiridol itself is a semi-synthetic flavonoid that has been extensively studied as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] The aberrant activity of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] The specific stereochemistry of this compound, particularly the (-)cis isomer, is crucial for the biological activity of the final Flavopiridol molecule.[1] This guide will delve into the synthesis and properties of this key intermediate, providing a foundational understanding for its application in the synthesis of advanced pharmaceutical compounds.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. While extensive experimental data for this specific intermediate is not broadly published, its key properties can be summarized from available certificates of analysis and inferred from its structural analogues.

PropertyValueSource
CAS Number 234771-34-7--INVALID-LINK--
Molecular Formula C₁₅H₂₃NO₄--INVALID-LINK--
Molecular Weight 281.35 g/mol --INVALID-LINK--
Appearance Off-white to yellow solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Stereochemistry Exists as stereoisomers; the (-)cis isomer is the key precursor for Flavopiridol.--INVALID-LINK--

Synthesis of (-)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine: A Detailed Protocol

The synthesis of the enantiomerically pure (-)cis isomer of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The following protocol is a detailed interpretation based on the process outlined in patent EP1049674B1.[1]

Synthetic Workflow Overview

The overall synthetic strategy involves the initial formation of a tetrahydropyridine intermediate through the reaction of a brominated piperidinone with 1,3,5-trimethoxybenzene, followed by hydrolysis, catalytic hydrogenation to establish the cis stereochemistry, and finally, resolution of the racemic mixture to obtain the desired (-) enantiomer.

G A 1-Methyl-4-piperidone B 3(R,S)-Bromo-1-methyl-4-oxopiperidine hydrobromide A->B Bromination D 3(R,S)-Bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide B->D Reaction with C C 1,3,5-Trimethoxybenzene E 3(R,S)-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine D->E Hydrolysis F Racemic cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine E->F Catalytic Hydrogenation G (-)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine F->G Racemic Resolution

Diagram 1. Synthetic workflow for (-)-cis-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol.

Step-by-Step Experimental Protocol

Step 1: Bromination of 1-Methyl-4-piperidone

  • Reactants: 1-Methyl-4-piperidone, Bromine.

  • Procedure: 1-Methyl-4-piperidone is first converted to its hydrobromide salt. This is followed by reaction with bromine to yield 3(R,S)-bromo-1-methyl-4-oxopiperidine hydrobromide.[1] Causality: The initial formation of the hydrobromide salt protects the tertiary amine from reacting with bromine and facilitates the alpha-bromination of the ketone.

Step 2: Reaction with 1,3,5-Trimethoxybenzene

  • Reactants: 3(R,S)-Bromo-1-methyl-4-oxopiperidine hydrobromide, 1,3,5-Trimethoxybenzene.

  • Procedure: The brominated piperidinone is reacted with 1,3,5-trimethoxybenzene. The highly activated aromatic ring of 1,3,5-trimethoxybenzene acts as a nucleophile, attacking the carbonyl carbon of the piperidinone, followed by dehydration and rearrangement to form 3(R,S)-bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide.[1] This intermediate is isolated as a solid by precipitation from an organic solvent. Causality: The three methoxy groups on the benzene ring are strongly electron-donating, making the aromatic ring sufficiently nucleophilic to attack the ketone.

Step 3: Hydrolysis of the Bromo-tetrahydropyridine Intermediate

  • Reactants: 3(R,S)-Bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide, Water.

  • Procedure: The isolated bromo-tetrahydropyridine hydrobromide is mixed with water and stirred. This results in the hydrolysis of the bromine atom to a hydroxyl group, yielding 3(R,S)-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.[1]

Step 4: Catalytic Hydrogenation

  • Reactants: 3(R,S)-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, Hydrogen gas, Catalyst (e.g., Palladium on carbon).

  • Procedure: The tetrahydropyridine derivative is subjected to catalytic hydrogenation. The hydrogen adds across the double bond from the less hindered face of the molecule, leading to the formation of the racemic 3,4-cis-alcohol.[1] Causality: Catalytic hydrogenation of cyclic alkenes typically proceeds with syn-addition of hydrogen from the less sterically hindered face, which in this case favors the formation of the cis-diastereomer.

Step 5: Racemic Resolution

  • Reactants: Racemic cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine, Chiral auxiliary reagent (e.g., a chiral carboxylic acid).

  • Procedure: The racemic mixture of the cis-alcohol is resolved using a chiral auxiliary reagent. This involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure (-)-cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine.[1]

Role in the Synthesis of Flavopiridol

The enantiomerically pure (-)-cis-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a critical precursor for the piperidinyl side chain of Flavopiridol. The subsequent steps in the synthesis of Flavopiridol involve the condensation of this piperidinol derivative with a substituted chromone core.

G A (-)-cis-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol C Flavopiridol A->C Condensation B Substituted Chromone Core B->C

Diagram 2. Condensation of the key intermediate to form Flavopiridol.

The precise stereochemistry of the piperidinol is essential for the high-affinity binding of Flavopiridol to the ATP-binding pocket of cyclin-dependent kinases.[6]

Biological Context: The Importance of the Piperidine Moiety

While this compound is primarily recognized as a synthetic intermediate, the broader class of 4-aryl-piperidin-3-ol derivatives has been explored for various biological activities. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, owing to its ability to adopt well-defined three-dimensional conformations and its basic nitrogen atom, which can participate in key interactions with biological targets.[7] Derivatives of piperidin-4-ol have shown a range of activities, including anti-tuberculosis and nematicidal effects.[8][9] The trimethoxyphenyl group is also a feature in other biologically active molecules, including some with anticancer properties.[10][11]

Conclusion

This compound, with CAS number 234771-34-7, is a non-trivial synthetic intermediate whose value is intrinsically linked to the potent anti-cancer agent, Flavopiridol. This guide has provided a detailed examination of its synthesis, with a focus on the stereochemical control necessary to produce the biologically relevant (-)cis isomer. The outlined protocol, derived from patent literature, offers a foundational understanding for researchers in the field of medicinal chemistry and process development. The elucidation of its role as a key building block underscores the importance of precursor synthesis in the broader landscape of drug discovery and development. Further research into the direct biological activities of this and related compounds could potentially unveil new therapeutic applications beyond its current use as a synthetic intermediate.

References

biological activity of trimethoxyphenyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Trimethoxyphenyl Piperidine Derivatives

Executive Summary

The conjugation of the piperidine scaffold, a privileged structure in medicinal chemistry, with the trimethoxyphenyl (TMP) moiety has given rise to a class of synthetic derivatives with significant and diverse biological activities. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved solubility.[1][2] The TMP group, conversely, is a well-established pharmacophore, recognized for its critical role in the potent bioactivity of natural products like colchicine and podophyllotoxin.[3][4] This guide synthesizes the current understanding of trimethoxyphenyl piperidine derivatives, focusing primarily on their well-documented anticancer properties as tubulin polymerization inhibitors. It further explores their emerging roles in central nervous system (CNS) modulation and antimicrobial applications. This document provides a detailed examination of mechanisms of action, structure-activity relationships (SAR), and field-proven experimental protocols for their evaluation.

The Trimethoxyphenyl Piperidine Scaffold: A Union of Privileged Moieties

The rationale behind developing these hybrid molecules lies in the synergistic combination of two powerful pharmacophoric elements.

  • The Piperidine Ring: As one of the most important synthetic fragments in drug design, the six-membered piperidine heterocycle is present in numerous FDA-approved drugs.[1][2] Its saturated, non-aromatic nature allows for specific three-dimensional conformations that are crucial for precise interactions with biological targets.[2] Furthermore, its presence often enhances a molecule's "druggability" by improving metabolic stability and modulating lipophilicity, which are key factors in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

  • The 3,4,5-Trimethoxyphenyl (TMP) Group: This moiety is the cornerstone of many potent inhibitors of tubulin polymerization that bind at the colchicine site.[4][5] The specific arrangement of the three methoxy groups on the phenyl ring is essential for high-affinity binding within a hydrophobic pocket of β-tubulin, making it a foundational component for a large class of anticancer agents.[3][4]

The general structure of these derivatives consists of the TMP group linked, often via a variable spacer or bridge, to a piperidine ring, which itself can be further functionalized.

General Scaffold of Trimethoxyphenyl Piperidine Derivatives cluster_TMP Trimethoxyphenyl (TMP) Moiety cluster_Piperidine Piperidine Scaffold TMP TMP Ring Linker Variable Linker/Bridge TMP->Linker Piperidine Piperidine Ring Linker->Piperidine

Caption: Core chemical architecture.

Primary Biological Activity: Anticancer as Tubulin Polymerization Inhibitors

The most extensively researched application of trimethoxyphenyl piperidine derivatives is in oncology, where they function as potent microtubule-targeting agents (MTAs).[6] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in forming the mitotic spindle required for chromosome segregation during cell division.[6] Cancer cells, with their high proliferation rates, are particularly dependent on microtubule function, making tubulin an excellent therapeutic target.[6]

Mechanism of Action: Mitotic Arrest and Apoptosis

These derivatives typically act by inhibiting the polymerization of tubulin heterodimers into microtubules, specifically by binding to the colchicine binding site on β-tubulin.[4][7][8] This action disrupts the dynamic equilibrium of the microtubule network, which is essential for mitosis.[6] The consequences for a rapidly dividing cancer cell are catastrophic:

  • Inhibition of Polymerization: The compound binds to soluble tubulin dimers, preventing their assembly into microtubules.[9]

  • Microtubule Network Disruption: The lack of new microtubule formation leads to the collapse of the existing network.

  • Mitotic Spindle Failure: The cell is unable to form a functional mitotic spindle.

  • G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[6][7][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][10] This is often characterized by an increase in pre-G1 phase cells, dissipation of mitochondrial membrane potential (MMP), and changes in apoptotic protein levels like Bcl-2 and Bax.[10]

Mechanism of Anticancer Action Compound TMP-Piperidine Derivative Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics Spindle Mitotic Spindle Formation Fails Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Pathway from tubulin binding to apoptosis.

In Vitro Efficacy Data

Numerous studies have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound ClassCell LineIC₅₀ (µM)Tubulin IC₅₀ (nM)Reference
Trimethoxyphenyl PyridineHCT-116 (Colon)4.838.92[7][8]
Trimethoxyphenyl PyridineHepG-2 (Liver)3.258.92[7][8]
Trimethoxyphenyl PyridineMCF-7 (Breast)6.118.92[7][8]
TMP-based Analog (Cmpd 9)HepG-2 (Liver)1.38Potent Inhibition[10]
TMP-based Analog (Cmpd 10)HepG-2 (Liver)2.52Potent Inhibition[10]
TMP-based Analog (Cmpd 11)HepG-2 (Liver)3.21Potent Inhibition[10]
Reference: ColchicineHCT-116 / HepG-27.40 / 9.329.85[7][8]

Data synthesized from multiple sources, showcasing activity often superior to the reference compound, colchicine.[7]

Experimental Protocols for Anticancer Evaluation

A tiered approach is essential for validating the anticancer activity and mechanism of these derivatives.

Experimental Workflow for Anticancer Drug Discovery Start Synthesized Compound Tier1 Tier 1: Cytotoxicity (MTT / SRB Assay) vs Cancer Cell Lines Start->Tier1 Inactive Inactive Tier1->Inactive High IC₅₀ Active Active (Low µM IC₅₀) Tier1->Active Low IC₅₀ Tier2 Tier 2: Mechanism (Tubulin Polymerization Assay) Active->Tier2 NoInhibition Mechanism is Not Tubulin Inhibition Tier2->NoInhibition No Effect Inhibition Inhibition Confirmed Tier2->Inhibition Potent IC₅₀ Tier3 Tier 3: Cellular Effects - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) Inhibition->Tier3 Result Validated Tubulin Inhibitor Tier3->Result G2/M Arrest & Apoptosis Confirmed

Caption: A tiered workflow for compound validation.

This turbidimetric assay directly measures the compound's effect on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. An inhibitor will prevent this increase.

Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in buffer on ice.

    • Prepare a 10 mM stock solution of GTP in buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Colchicine, Nocodazole) in buffer. DMSO concentration should be kept constant and low (<1%).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 5 µL of the test compound dilution (or control/vehicle).

    • Add 100 µL of the tubulin solution mixed with GTP (final concentration ~1 mM).

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization (Vmax) for each curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the log of the compound concentration.[7]

This protocol determines the cell cycle phase at which the compound induces arrest.

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for differentiation between G1 (2n DNA), S (2n-4n DNA), and G2/M (4n DNA) phases.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HepG-2, MCF-7) in 6-well plates and allow them to adhere overnight.[7][10]

    • Treat the cells with the test compound at its IC₅₀ concentration (and a vehicle control) for a specified period (e.g., 24-48 hours).[6][7]

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of cell count vs. PI fluorescence intensity.

    • Quantify the percentage of cells in the G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[6][7]

Secondary Biological Activities

While anticancer research is dominant, studies have also identified other potential therapeutic applications for this class of compounds.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[2][11] Derivatives incorporating the trimethoxyphenyl moiety have been investigated for anticonvulsant properties.[12] Specific amides of 3,4,5-trimethoxycinnamic acid with piperazine (a related heterocycle) were designed and showed promising anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[12] This suggests that the TMP group, combined with a suitable nitrogenous heterocycle, can yield compounds that effectively cross the blood-brain barrier and modulate neural activity.[13]

Antimicrobial Activity

Several studies have reported the antimicrobial potential of piperidine derivatives.[1][14][15] Synthesized compounds have shown varying degrees of inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15] Some derivatives also exhibit antifungal activity against species like Aspergillus niger and Candida albicans.[14][16] The mechanism is less defined than for anticancer activity but highlights the broad biological potential of this chemical scaffold.

Future Directions and Conclusion

The family of trimethoxyphenyl piperidine derivatives represents a highly versatile and potent class of bioactive molecules. Their primary strength lies in their well-defined anticancer activity as tubulin polymerization inhibitors, with many compounds demonstrating efficacy superior to established agents like colchicine.[7] The detailed protocols provided herein offer a robust framework for the continued discovery and validation of new anticancer candidates within this class.

Future research should focus on:

  • Optimizing Pharmacokinetics: While the piperidine moiety generally confers good ADME properties, further chemical modification is needed to optimize oral bioavailability and metabolic stability for clinical translation.[2]

  • Broadening the Scope: The promising, albeit less explored, CNS and antimicrobial activities warrant further investigation.[12][14] Elucidating the mechanisms behind these effects could open new therapeutic avenues.

  • In Vivo Studies: While in vitro data is strong, more extensive in vivo testing in animal models is required to confirm antitumor efficacy and assess systemic toxicity.[6]

References

An In-depth Technical Guide to the Potential Mechanisms of Action for Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidinol framework, a saturated six-membered heterocycle containing a nitrogen atom and bearing a hydroxyl group, represents a "privileged scaffold" in medicinal chemistry. Its structural motif is integral to a vast number of pharmaceuticals and natural alkaloids, enabling a diverse range of pharmacological activities.[1][2] This guide provides a detailed exploration of the primary molecular mechanisms through which piperidinol compounds exert their therapeutic effects, outlines the key experimental protocols for elucidating these actions, and synthesizes field-proven insights for drug development professionals.

Part 1: Core Mechanisms of Action: A Target-Centric Overview

The versatility of the piperidinol scaffold allows it to interact with a wide array of biological targets. The mechanism of action is largely dictated by the nature and position of substituents on the piperidine ring and its nitrogen atom. The primary mechanisms can be categorized by the molecular target class.

A. Modulation of Opioid Receptor Systems

Piperidinol derivatives are extensively documented as potent modulators of opioid receptors, a family of G-protein coupled receptors (GPCRs) crucial for pain management. Their activity is not monolithic; different analogs can function as agonists, antagonists, or ligands with mixed efficacy profiles at mu (μ), delta (δ), and kappa (κ) opioid receptors.

This modulation is foundational to their use as analgesics.[3] For instance, many potent narcotic agonists are congeners of fentanyl, a well-known piperidine derivative.[4] A key area of modern research focuses on developing "balanced" ligands, such as μ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonism. This dual-action profile is being investigated to create potent analgesics that mitigate common opioid-related side effects like the development of tolerance and dependence.

Furthermore, some piperidinol scaffolds serve as ligands for the nociceptin/orphanin FQ peptide (NOP) receptor, another member of the opioid receptor family, expanding their potential therapeutic applications in pain and other CNS disorders.[5]

Table 1: Representative Binding Affinities (Kᵢ) of Opioid Ligands

Compound/DrugReceptorBinding Affinity (Kᵢ, nM)Predominant Functional Activity
Morphineμ-opioid1.2Agonist[3]
Hydromorphoneμ-opioid0.6Agonist[3]
Fentanylμ-opioid1.35Agonist[6]
Naloxoneμ-opioid1.52Antagonist[7]

Note: Kᵢ values can vary based on experimental conditions, such as the radioligand and tissue source used.[4]

B. Antagonism of Muscarinic Acetylcholine Receptors (mAChRs)

A significant number of piperidinol compounds function as antagonists at muscarinic acetylcholine receptors (mAChRs), another family of GPCRs with five subtypes (M1-M5). This activity is particularly relevant in the context of cognitive disorders.[8]

For example, selective antagonists of the M2 subtype have been developed from piperidine scaffolds.[9][10] The M2 receptor acts as a presynaptic autoreceptor that inhibits the release of acetylcholine. By antagonizing this receptor, these compounds can enhance cholinergic transmission in the brain, a key strategy in symptomatic treatments for Alzheimer's disease.[9] The development of antagonists with high selectivity for M2 over other subtypes like M1 and M3 is a critical goal to minimize peripheral side effects.[10]

Table 2: Representative Binding Affinities (Kᵢ) of Muscarinic Antagonists

Compound ClassReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Piperidine AnalogueM20.30[11]
Piperidine AnalogueM1171[11]
Piperidine AnalogueM3480[11]
TripitramineM20.27[12]
C. Inhibition of Cholinesterases for Neurodegenerative Diseases

In the context of Alzheimer's disease, a primary therapeutic approach involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] Piperidine-based structures, including those related to piperidinols, are central to some of the most potent and successful AChE inhibitors, such as Donepezil.[14]

The mechanism often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding can lead to highly potent and selective inhibition. Many modern drug design strategies focus on creating Multi-Target-Directed Ligands (MTDLs) where a piperidine core not only inhibits AChE but may also inhibit butyrylcholinesterase (BuChE) or prevent the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.[15]

Table 3: Representative Inhibitory Concentrations (IC₅₀) Against Cholinesterases

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Donepezil (E2020)AChE5.7 nM[14]
Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative)AChE13 nM[16]
Compound 5b (Cinnamoyl piperidinyl acetate derivative)AChE19.74 µM[17]
Compound 5q (Cinnamoyl piperidinyl acetate derivative)BuChE13.49 µM[17]

Part 2: Scientific Integrity: Protocols for Mechanistic Elucidation

Determining the precise mechanism of action requires a systematic and validated experimental approach. The following protocols represent the gold standard for characterizing the interaction of piperidinol compounds with their molecular targets.

Experimental Protocol 1: Radioligand Binding Assay

Causality Behind Experimental Choice: This assay is the definitive method for quantifying the affinity of a compound for a specific receptor. It directly measures the binding interaction, providing a dissociation constant (Kᵢ) that is a fundamental parameter of a drug's potency. Its high sensitivity and robustness make it the gold standard.[18][19]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., μ-opioid receptor).

    • Harvest the cells and lyse them in an ice-cold buffer.

    • Homogenize the cell suspension and perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay).[20]

  • Competitive Binding Reaction:

    • In a 96-well plate, set up triplicate reactions for each condition:

      • Total Binding: Membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR), and assay buffer.[3]

      • Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.[21]

      • Competition Binding: Same as total binding, but with the addition of the unlabeled piperidinol test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[20]

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.[22]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[23]

Mandatory Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_end Endpoint & Analysis Membranes Membrane Prep (Receptor Source) Total Total Binding: Membranes + [3H]Ligand Membranes->Total NSB Non-Specific Binding: Membranes + [3H]Ligand + NSB Cmpd Membranes->NSB Compete Competition: Membranes + [3H]Ligand + Test Cmpd Membranes->Compete Radio Radioligand ([3H]Ligand) Radio->Total Radio->NSB Radio->Compete TestCmpd Test Compound (Piperidinol) TestCmpd->Compete NSBCmpd NSB Control (e.g., Naloxone) NSBCmpd->NSB Filter Rapid Filtration (Separate Bound/Free) Total->Filter Incubate to Equilibrium NSB->Filter Incubate to Equilibrium Compete->Filter Incubate to Equilibrium Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: [³⁵S]GTPγS Binding Assay

Causality Behind Experimental Choice: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[24][25] It is a robust method for determining a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the GPCR of interest as described in Protocol 1.

    • Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

    • Prepare solutions of the test compound (agonist) and a known reference agonist. For antagonist testing, also prepare a fixed concentration of a known agonist.

  • Assay Reaction:

    • In a microplate, add the cell membranes, assay buffer with GDP, and the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[25]

    • Incubate the plate (e.g., 30-60 minutes at room temperature) to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.

  • Termination and Measurement:

    • The assay can be terminated by rapid filtration (similar to the binding assay) or by using a homogeneous format like a Scintillation Proximity Assay (SPA).[25]

    • In the filtration method, unbound [³⁵S]GTPγS is washed away, and the radioactivity bound to the G-proteins (which are retained on the filter with the membranes) is counted.

  • Data Analysis:

    • For Agonists: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist. The antagonist will produce a concentration-dependent inhibition of the agonist-stimulated signal, from which an IC₅₀ can be determined.

Mandatory Visualization: GPCR Activation & [³⁵S]GTPγS Binding

G cluster_inactive cluster_active Receptor_I GPCR G_protein_I Gα(GDP)-βγ Receptor_I->G_protein_I Conformational Change Receptor_A GPCR Receptor_I->Receptor_A Conformational Change G_protein_I->G_protein_I Conformational Change G_protein_I->Receptor_A Conformational Change G_alpha_A Gα([35S]GTPγS) G_protein_I->G_alpha_A Dissociation & Signal G_beta_gamma Gβγ G_protein_I->G_beta_gamma Dissociation & Signal GDP GDP G_protein_I->GDP Release Agonist Piperidinol Agonist Agonist->Receptor_I Binding GTP [35S]GTPγS GTP->G_protein_I Binding

Caption: Agonist-induced GPCR activation and G-protein cycle.

Experimental Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality Behind Experimental Choice: For enzymatic targets like AChE, a direct measure of inhibitory activity is required. The Ellman method is a simple, rapid, and widely used colorimetric assay for determining AChE activity and inhibition.[27] It provides a quantitative IC₅₀ value, which is the standard metric for the potency of an enzyme inhibitor.[28]

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add a buffer solution (e.g., Tris-HCl, pH 8.0).

    • Add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[29]

    • Add the piperidinol test compound at various concentrations.

    • Add a solution of purified AChE enzyme.[29]

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding the substrate, acetylthiocholine (ATCI).[30]

    • AChE hydrolyzes ATCI into thiocholine and acetate.

    • The product, thiocholine, spontaneously reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[28]

  • Measurement and Analysis:

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometric plate reader in kinetic mode.[29]

    • The rate of the increase in absorbance is directly proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.[16]

Mandatory Visualization: Ellman's Method Workflow

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Detection ATCI Substrate (Acetylthiocholine) Step1 Step 1: Hydrolysis (AChE-catalyzed) ATCI->Step1 AChE Enzyme (AChE) AChE->Step1 DTNB Chromogen (DTNB, Colorless) Step2 Step 2: Color Reaction (Spontaneous) DTNB->Step2 Inhibitor Test Compound (Piperidinol) Inhibitor->AChE Inhibition Thiocholine Thiocholine Step1->Thiocholine TNB TNB²⁻ (Yellow Product) Step2->TNB Thiocholine->Step2 Spectro Measure Absorbance @ 412 nm TNB->Spectro

Caption: Workflow of the Ellman's method for AChE inhibition.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive, technically-focused walkthrough for the structure elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a key pharmaceutical intermediate.[1] By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document serves as a practical manual for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach, ensuring scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure Verification

This compound is a heterocyclic compound of significant interest as a building block in the synthesis of various pharmacologically active agents.[1] The precise arrangement of its atoms—the connectivity, configuration, and conformation—directly dictates its chemical properties and its utility in subsequent synthetic steps. Any ambiguity in its structure can lead to unforeseen side reactions, impurities, and ultimately, compromised efficacy and safety in a final drug product.

Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical quality control checkpoint. This guide eschews a rigid template, instead presenting a logical, problem-solving workflow that mirrors the process a senior scientist would undertake to confirm the identity of a newly synthesized batch or a reference standard of this specific molecule.

Foundational Analysis: Molecular Formula and Key Structural Features

Before delving into complex spectroscopic analysis, a foundational assessment of the hypothesized structure is crucial.

Hypothesized Structure:

Figure 1: Hypothesized structure of this compound.

  • Molecular Formula: C₁₅H₂₃NO₄

  • Molecular Weight (Monoisotopic): 297.1627 g/mol

  • Key Functional Groups:

    • Tertiary amine (N-methylpiperidine)

    • Secondary alcohol (-OH)

    • Trimethoxyphenyl ether group

This initial analysis informs our selection of analytical techniques and allows us to predict the types of signals we should expect.

The Elucidation Workflow: An Integrated Spectroscopic Approach

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Sample Sample of 1-Methyl-4-(2,4,6-trimethoxy -phenyl)piperidin-3-ol HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS Analysis FTIR Infrared Spectroscopy (FTIR) Sample->FTIR Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT, 2D) Sample->NMR Analysis Formula Elemental Composition (from HRMS) HRMS->Formula Provides FuncGroups Functional Groups (from FTIR) FTIR->FuncGroups Identifies Connectivity ¹H-¹H Spin Systems (COSY) ¹H-¹³C Connectivity (HSQC) Long-Range Bonds (HMBC) NMR->Connectivity Determines Structure Final Structure Elucidated Formula->Structure Integrate & Confirm FuncGroups->Structure Integrate & Confirm Stereochem Relative Stereochemistry (NOESY / J-Coupling) Connectivity->Stereochem Informs Connectivity->Structure Integrate & Confirm Stereochem->Structure Integrate & Confirm

Figure 2: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

The first and most fundamental question is: "What is the elemental formula?" HRMS provides this answer with exceptional accuracy.[2][3][4][5]

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode. The basic nitrogen of the piperidine ring will readily accept a proton.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Expected Results & Interpretation:

    • Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Exact Mass Measurement: The measured m/z for C₁₅H₂₃NO₄ + H⁺ (C₁₅H₂₄NO₄⁺) is 298.1700. An HRMS result within a narrow tolerance (typically < 5 ppm) of this calculated value provides high confidence in the elemental composition.

    • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural clues.[6][7] A dominant fragmentation pathway for protonated piperidine alkaloids is the neutral loss of water from a hydroxyl group.[8][9] Therefore, a prominent fragment ion at m/z 280.1594 (corresponding to [M+H - H₂O]⁺) would be expected, supporting the presence of the alcohol functionality.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Experimental Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Data & Interpretation: The presence of the key functional groups is confirmed by characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3400O-H StretchAlcoholBroad and strong absorption band
3000-2800C-H Stretch (sp³ & aromatic)Aliphatic & AromaticMultiple sharp peaks
~2800-2750C-H Stretch (N-CH₃)Tertiary AmineA characteristic Bohlmann band may be visible
~1600, ~1470C=C StretchAromatic RingTwo or more sharp bands of variable intensity
~1250-1000C-O StretchAlcohol, EtherStrong, complex bands

The broad O-H stretch is a definitive indicator of the alcohol, while the combination of aromatic and aliphatic C-H and C-O stretches are consistent with the overall proposed structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[12][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

  • Experimental Protocol:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[14][15]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.[16][17][18]

    • Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

3.3.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~6.15s2HH-3', H-5'Aromatic protons on the electron-rich trimethoxybenzene ring. Symmetrical, hence chemically equivalent.[19][20]
~4.0-3.8m1HH-3Proton on the carbon bearing the hydroxyl group, deshielded by oxygen.
3.84s6HC2'-OCH₃, C6'-OCH₃Methoxy groups at the ortho positions, chemically equivalent due to symmetry.
3.80s3HC4'-OCH₃Methoxy group at the para position.
~3.0-2.0m7HH-2, H-4, H-5, H-6Complex, overlapping multiplets for the piperidine ring protons.
~2.30s3HN-CH₃Singlet for the N-methyl group protons.[21]
~1.8 (variable)br s1H-OHBroad singlet for the hydroxyl proton; will exchange with D₂O.

3.3.2. ¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Predicted δ (ppm)DEPT-135AssignmentRationale
~162CC-2', C-6'Aromatic carbons attached to ortho-methoxy groups, highly deshielded.[22]
~159CC-4'Aromatic carbon attached to the para-methoxy group.[22]
~105CC-1'Quaternary aromatic carbon attached to the piperidine ring.
~91CHC-3', C-5'Aromatic methine carbons, highly shielded by ortho/para oxygen atoms.[22]
~70CHC-3Carbon bearing the hydroxyl group.
~60-55CH₂C-2, C-6Carbons alpha to the nitrogen atom in the piperidine ring.[23][24]
~56.0CH₃C4'-OCH₃Carbon of the para-methoxy group.
~55.5CH₃C2',C6'-OCH₃Carbons of the ortho-methoxy groups.
~46CH₃N-CH₃N-methyl carbon.[23]
~40CHC-4Piperidine carbon attached to the aromatic ring.
~30CH₂C-5Piperidine carbon beta to the nitrogen.

3.3.3. 2D NMR: Assembling the Pieces

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[25][26][27]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations tracing the connectivity around the piperidine ring: H-2 ↔ H-3 ↔ H-4 ↔ H-5 ↔ H-6. This is critical for assigning the complex multiplets of the piperidine system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[28] It allows for the definitive assignment of each carbon signal based on the already assigned proton signals (or vice-versa). For example, the proton signal at ~6.15 ppm will show a cross-peak to the carbon signal at ~91 ppm, confirming the C-3'/H-3' and C-5'/H-5' assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall assembly of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key expected HMBC correlations for structural confirmation.

  • Key HMBC Correlations to Confirm Connectivity:

    • The N-CH₃ protons (~2.30 ppm) should show correlations to the piperidine carbons C-2 and C-6 (~60-55 ppm). This confirms the location of the methyl group on the nitrogen.

    • The piperidine proton H-4 should show a correlation to the aromatic quaternary carbon C-1' (~105 ppm) and the aromatic methine carbons C-3'/C-5' (~91 ppm). This definitively links the piperidine ring to the trimethoxyphenyl group at the correct position.

    • The aromatic protons H-3'/H-5' (~6.15 ppm) should show correlations to C-1', C-2', C-4', and C-6', confirming the substitution pattern on the aromatic ring.

Stereochemical Considerations

The molecule has two stereocenters at C-3 and C-4, meaning it can exist as different stereoisomers (cis and trans). The relative stereochemistry can often be determined from the ¹H NMR coupling constants. A large diaxial coupling constant (³J ≈ 10-12 Hz) between H-3 and H-4 would strongly suggest a trans relationship, where both substituents are equatorial. A smaller coupling constant would be indicative of a cis relationship. Further confirmation can be obtained using a 2D NOESY experiment, which shows through-space correlations between protons that are close to each other.

Conclusion

The structure of this compound is unequivocally confirmed through a logical and systematic application of modern analytical techniques. High-Resolution Mass Spectrometry validates the elemental formula (C₁₅H₂₃NO₄). FTIR spectroscopy confirms the presence of hydroxyl, tertiary amine, and substituted aromatic functionalities. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the complete carbon-hydrogen framework, establishing the precise connectivity of all atoms. The convergence of these independent datasets provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a prerequisite for its use in research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As publicly available experimental data for this specific molecule is limited, this document synthesizes predicted data based on established spectroscopic principles and analysis of analogous structures. Furthermore, it offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, designed to serve as a practical resource for researchers in organic synthesis and pharmaceutical development.

Molecular Structure and Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key structural features include a piperidine ring, an N-methyl group, a hydroxyl group at the C3 position, and a bulky 2,4,6-trimethoxyphenyl substituent at the C4 position. The stereochemistry at positions C3 and C4 will significantly influence the NMR spectra, particularly the coupling constants of the piperidine ring protons.

molecular_structure cluster_piperidine Piperidine Ring cluster_substituents Substituents N N C2 C2 N->C2 N_Me CH3 N->N_Me N-Methyl C3 C3 C2->C3 C4 C4 C3->C4 C3_OH OH C3->C3_OH 3-Hydroxyl C5 C5 C4->C5 Aryl 2,4,6-Trimethoxyphenyl C4->Aryl 4-Aryl C6 C6 C5->C6 C6->N

Caption: Logical relationship of key structural motifs in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The use of a solvent like deuterated chloroform (CDCl₃) is standard, though deuterated dimethyl sulfoxide (DMSO-d₆) can be useful for sharpening exchangeable proton signals like the hydroxyl group.[2][3]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
~6.15s2HAr-H (H3', H5')The two equivalent aromatic protons are highly shielded by three methoxy groups, resulting in a significant upfield shift.[4]
~4.0-3.8m1HH3 (CH-OH)The proton on the carbon bearing the hydroxyl group. Its multiplicity will depend on the dihedral angles with protons on C2 and C4.
3.84s3Hp-OCH₃The para-methoxy group protons typically appear as a sharp singlet.[4]
3.80s6Ho-OCH₃The two equivalent ortho-methoxy group protons will also appear as a sharp singlet.[4]
~3.2-2.8m3HH2 (eq), H6 (eq), H4Complex multiplet region containing the equatorial protons at C2 and C6, and the proton at C4.
~2.40s3HN-CH₃The N-methyl group is a characteristic singlet in the aliphatic region.
~2.3-2.0m3HH2 (ax), H5 (eq), H6 (ax)Another complex region containing the remaining axial and equatorial protons of the piperidine ring.
~1.8-1.6m1HH5 (ax)The axial proton at C5 is expected to be in this region.
Variablebr s1HOHThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may exchange with trace water, leading to broadening.[2][5][6]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted δ (ppm)AssignmentRationale & Notes
~162C2', C6' (Ar-C-O)Aromatic carbons directly attached to the ortho-methoxy groups.[4]
~159C4' (Ar-C-O)Aromatic carbon attached to the para-methoxy group.[4]
~105C1' (Ar-C)Quaternary aromatic carbon attached to the piperidine ring.
~91C3', C5' (Ar-C-H)Aromatic carbons bearing protons, shifted significantly upfield due to the three OMe groups.[4]
~70C3 (CH-OH)The carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen.
~60C2, C6Carbons adjacent to the nitrogen atom in the piperidine ring.
~56.0p-OCH₃Carbon of the para-methoxy group. Aromatic methoxy groups typically appear around 55-62 ppm.[7]
~55.5o-OCH₃Carbons of the two equivalent ortho-methoxy groups.[7]
~46N-CH₃The N-methyl carbon.
~45C4The carbon bearing the bulky aryl substituent.
~30C5The remaining piperidine ring carbon.
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference peak.[8]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).[9]

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Apply a 30° pulse angle to allow for faster repetition.

    • Set the acquisition time (AQ) to 3-4 seconds for good resolution.[10]

    • Use a relaxation delay (D1) of 1-2 seconds.[10]

    • Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets.[11][12]

    • Set the spectral width to 0-220 ppm.[11]

    • Set the acquisition time to ~1.0 second and the relaxation delay to 2.0 seconds.[12]

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS or residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Insert Insert into Magnet Prep->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire_H1 Acquire ¹H Spectrum (zg30, 16 scans) Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) Shim->Acquire_C13 Process Process Data (FT, Phasing, Calibration) Acquire_H1->Process Acquire_C13->Process Analyze Spectral Analysis Process->Analyze

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H stretchAlcoholBroad, Medium
3050 - 3010C-H stretchAromaticWeak-Medium
2980 - 2800C-H stretchAliphatic (CH, CH₂, CH₃)Strong
~2800C-H stretchN-CH₃Medium, distinct
1610, 1585C=C stretchAromatic RingMedium-Strong
1250 - 1200C-O stretchAryl Ether (asymmetric)Strong
1150 - 1050C-O stretchAryl Ether (symmetric), AlcoholStrong
~830C-H out-of-plane bend1,2,3,5-tetrasubstituted benzeneStrong

Expert Interpretation: The most telling peak will be the broad O-H stretch around 3350 cm⁻¹, confirming the presence of the alcohol. The strong C-O stretching bands between 1250-1050 cm⁻¹ are characteristic of the multiple methoxy groups and the secondary alcohol. Aromatic C=C stretching peaks confirm the benzene ring.[13][14] The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).[15][16]

Experimental Protocol: FT-IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.[17]

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Lower the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) elucidates structural features through controlled fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a protonated molecular ion, [M+H]⁺.[18][19]

Predicted Mass Spectrum (ESI-MS)
  • Molecular Formula: C₁₅H₂₃NO₄

  • Molecular Weight: 281.35 g/mol

  • Predicted [M+H]⁺ (Monoisotopic): m/z 282.1699

Predicted Fragmentation Pattern (ESI-MS/MS)

The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen atom, leading to characteristic cleavage patterns.[20][21]

Predicted Fragment m/zProposed LossProposed Structure
264.1594H₂OLoss of the hydroxyl group as water.
238.1438C₂H₄O (from C2/C3)Ring opening and fragmentation.
181.0865C₅H₁₀N (Piperidine fragment)Cleavage of the bond between C4 and the aryl ring.
167.0708C₆H₁₂NO (Piperidine fragment)Cleavage of the C4-Aryl bond with H-rearrangement.
58.0651C₁₀H₁₂O₄ (Aryl fragment)Alpha-cleavage at C2-C3 or C5-C6, leading to a stable iminium ion.

Expert Interpretation: A primary fragmentation pathway in N-methyl piperidines under ESI-MS/MS is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[20] This can lead to the formation of a stable iminium ion. Another likely fragmentation is the loss of water from the protonated molecular ion, a common pathway for alcohols. Cleavage of the bond connecting the piperidine and trimethoxyphenyl rings is also highly probable due to the steric strain and the stability of the resulting fragments.

MS_Fragmentation Parent [M+H]⁺ m/z = 282.17 Frag1 [M+H - H₂O]⁺ m/z = 264.16 Parent->Frag1 - H₂O Frag2 Iminium Ion m/z = 58.07 Parent->Frag2 α-Cleavage Frag3 Aryl Fragment Ion m/z = 181.09 Parent->Frag3 Ring Cleavage

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

Experimental Protocol: ESI-MS Data Acquisition

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol, acetonitrile, or water, often with a small amount (0.1%) of formic acid to promote protonation.[22][23] High salt concentrations must be avoided.[22]

  • Instrument Setup:

    • Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

    • Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) for maximum ion signal.

  • MS (Full Scan) Acquisition:

    • Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ precursor ion.

  • MS/MS (Product Ion Scan) Acquisition:

    • Select the previously identified [M+H]⁺ ion (m/z 282.2) as the precursor for fragmentation.

    • Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

    • Acquire the product ion spectrum to observe the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the precursor ion and compare it to the calculated value to confirm the elemental composition.

    • Analyze the product ion spectrum to propose fragmentation pathways and confirm structural features.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, FT-IR spectroscopy provides rapid confirmation of key functional groups. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition, with tandem MS offering valuable insights into the molecule's structure through controlled fragmentation. The predicted data and detailed protocols within this guide provide a robust framework for the successful characterization of this compound and other novel substituted piperidine derivatives.

References

The Piperidine Scaffold: A Cartography of Therapeutic Targets and a Guide to Their Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. This deceptively simple scaffold is present in a vast array of natural alkaloids and synthetic pharmaceuticals, demonstrating remarkable versatility in interacting with biological systems.[1][2] From the pungent spice of black pepper to the lethal toxin of poison hemlock, piperidine alkaloids exhibit a profound spectrum of bioactivity.[3][4][5] This guide provides a technical exploration of the key therapeutic targets of these alkaloids and delineates the modern experimental workflows used to identify and validate them, offering field-proven insights for researchers in drug discovery.

Part 1: A Landscape of Piperidine Alkaloids and Their Primary Therapeutic Targets

Piperidine alkaloids are found across the natural world, from plants and insects to marine organisms.[6][7][8] Their therapeutic potential is vast, with demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, among others.[3][9] Understanding their molecular targets is paramount to harnessing their potential. Below, we explore the targets of several exemplary piperidine alkaloids.

Ion Channels and Receptors: Modulating the Nervous System

Coniine: The Nicotinic Acetylcholine Receptor (nAChR) Antagonist

The infamous toxicity of poison hemlock (Conium maculatum) is primarily due to coniine, which acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[6][9][10] Its mechanism involves blocking neuromuscular transmission, leading to respiratory paralysis.[6][10] This action is stereoselective, with the (R)-(-)-enantiomer being more biologically active.[10]

  • Mechanism: Coniine binds to the nAChR at the neuromuscular junction, preventing acetylcholine from binding and depolarizing the postsynaptic membrane. This results in a flaccid paralysis.[10] Studies on TE-671 cells, which express fetal muscle-type nAChRs, have provided direct pharmacological evidence of this interaction.[11][12]

  • Quantitative Insights: Competitive binding assays have been used to determine the affinity of coniine for nAChRs. The IC50 (the concentration required to inhibit 50% of binding) for coniine at the rat diaphragm nAChR is 314 µM, while for the chick leg muscle, it is 70 µM, highlighting species-specific differences in susceptibility.[13] For neuronal nAChRs, the IC50 values are higher, for instance, 820 µM in fetal rat brain.[13]

Lobeline: A Multi-Target Neuromodulator

Lobeline, from Indian tobacco (Lobelia inflata), has a complex pharmacology, interacting with multiple targets in the central nervous system. This promiscuity makes it a fascinating subject for understanding polypharmacology.

  • Primary Targets:

    • nAChRs: It acts as a mixed agonist-antagonist.[14][15]

    • Vesicular Monoamine Transporter 2 (VMAT2): Lobeline is a potent inhibitor of VMAT2, interfering with the storage and release of dopamine.[14][15][16] This interaction is considered a primary mechanism for its potential use in treating psychostimulant abuse.[15][16][17][18][19]

    • Dopamine and Serotonin Transporters (DAT/SERT): It inhibits the reuptake of these neurotransmitters, though with lower affinity compared to its action on VMAT2.[17]

    • μ-Opioid Receptors: Lobeline also functions as an antagonist at these receptors.[20]

  • Quantitative Insights: Binding assays show lobeline inhibits [3H]dihydrotetrabenazine ([3H]DTBZ) binding to VMAT2 with an IC50 of 0.90 µM.[17] Its inhibition of vesicular [3H]dopamine uptake occurs with a Ki of 1-2 µM.[18]

Piperine: A Modulator of Diverse Ion Channels

Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), modulates the activity of several ion channels, contributing to its diverse physiological effects, including its anticonvulsant properties.[21]

  • Identified Targets:

    • Large Conductance Ca2+-activated K+ (BK) Channels: Piperine reversibly inhibits BKα channels in a dose-dependent manner with an IC50 of 4.8 µM (in zero Ca2+).[13]

    • Voltage-gated Na+ and Ca2+ Channels: Whole-cell patch-clamp analysis revealed that piperine has an inhibitory effect on Na+ channels, which is believed to contribute to its anticonvulsant activity.[21]

    • MAS-related G protein-coupled receptor X2 (MRGPRX2): Piperine acts as a specific antagonist to this mast cell receptor, inhibiting intracellular Ca2+ mobilization and demonstrating anti-anaphylactoid effects.[22]

Enzyme Inhibition: Disrupting Cellular Processes

Solenopsin: A Potent PI3K/Akt Pathway Inhibitor

Solenopsin, a key alkaloid in fire ant (Solenopsis invicta) venom, is a naturally occurring inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell growth, proliferation, and angiogenesis that is often dysregulated in cancer.[1][7][10][23][24]

  • Mechanism: Solenopsin prevents the activation of PI3K, thereby blocking the downstream phosphorylation of Akt at Thr308 and Ser473.[10][25] It also directly inhibits Akt-1 activity in an ATP-competitive manner.[10][24][25] This dual action makes it a potent anti-angiogenic and potential anti-cancer agent.[1][7][23]

  • Quantitative Insights: In vitro kinase assays show that solenopsin inhibits Akt by 50% at a concentration of 10 µM.[25] The IC50 value for Akt inhibition, determined at 0.1 mM ATP, is between 5 to 10 µM.[25]

Piperine: A Broad-Spectrum Enzyme and Transporter Modulator

Piperine's therapeutic effects are also mediated through its interaction with a variety of enzymes and transporters.

  • Identified Targets:

    • PI3K/Akt/mTOR Pathway: Piperine has been shown to inhibit this pathway in various cancer cells, including prostate and oral cancer, leading to decreased cell migration and induction of apoptosis and autophagy.[2][14][20][26][27] It achieves this by reducing the phosphorylation levels of PI3K, Akt, and mTOR.[14][20][27]

    • ATP-Binding Cassette (ABC) Transporters: Piperine can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), MRP1, and BCRP.[19] This chemosensitizing activity enhances the efficacy of conventional anticancer drugs.[6][11][21]

    • Acyl-CoA Thioesterase 1 (ACOT1): An integrated multi-omics analysis identified ACOT1 as a critical molecular target of piperine in gastric cancer, linking its anticancer effects to the reprogramming of lipid metabolism.[24][28]

Table 1: Summary of Therapeutic Targets and Quantitative Data for Key Piperidine Alkaloids

AlkaloidPrimary Target(s)Quantitative MetricValueSource(s)
Coniine Nicotinic Acetylcholine Receptor (nAChR)IC50 (Rat Diaphragm)314 µM[13]
IC50 (Chick Muscle)70 µM[13]
IC50 (Fetal Rat Brain)820 µM[13]
Lobeline Vesicular Monoamine Transporter 2 (VMAT2)IC50 ([3H]DTBZ binding)0.90 µM[17]
Ki (Vesicular [3H]DA uptake)1 - 2 µM[18]
Solenopsin Protein Kinase B (Akt)IC50 (in vitro kinase assay)5 - 10 µM[25]
Piperine Large Conductance K+ (BK) ChannelIC50 (BKα subunit)4.8 µM[13]
P-glycoprotein (P-gp)IC25 (W1PR1 Ovarian Cancer Cells)26.1 µM (7.4 µg/mL)[21]
IC50 (W1PR1 Ovarian Cancer Cells)56.1 µM (16 µg/mL)[21]
Gastric Cancer Cells (AGS)IC50 (MTT Assay)12.06 µg/mL[29]

Part 2: The Modern Workflow for Therapeutic Target Deconvolution

Identifying the specific molecular target of a bioactive compound—a process known as target deconvolution—is a critical yet challenging step in drug discovery.[3] The traditional phenotype-based screening approach, where a compound's effect on a cell or organism is observed first, requires robust methods to subsequently pinpoint the interacting protein. Modern chemical proteomics and biophysical techniques provide a powerful toolkit for this purpose.[3][9][30][31][32][33]

Step 1: Target Identification and Fishing

The initial step involves "fishing" for potential binding partners from a complex biological sample, such as a cell lysate. The choice of method depends on whether the natural product can be chemically modified without losing its activity.

Causality in Method Selection:

  • Affinity-Based Approaches (Probe-based): This is the method of choice when a derivative of the piperidine alkaloid can be synthesized with a reactive group or tag (like biotin) without destroying its biological activity. This demonstrates a clear cause-and-effect: the tagged molecule, which retains the desired bioactivity, is used to physically isolate its binding partners.

  • Label-Free Approaches: When chemical modification is not feasible or risks altering the compound's mechanism, label-free methods are superior. These techniques rely on the intrinsic properties of the drug-target interaction.

Key Experimental Protocols:

  • Affinity Selection-Mass Spectrometry (AS-MS):

    • Principle: This powerful technique uses a target protein (receptor, enzyme) to fish out binding ligands from a complex mixture (like a crude plant extract). The bound ligands are then separated from non-binders and identified by mass spectrometry.[8][34]

    • Protocol: Immobilized-Target AS-MS

      • Immobilization: Covalently attach the purified target protein to a solid support, such as magnetic beads.

      • Incubation: Incubate the immobilized target with the piperidine alkaloid-containing extract or library.

      • Washing: Wash the beads extensively to remove non-specific, weak binders.

      • Elution: Elute the specifically bound alkaloids using a denaturant (e.g., methanol, acetonitrile) or by changing pH.

      • Analysis: Analyze the eluate using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the bound compounds.[8][34]

  • Compound-Centric Chemical Proteomics (CCCP):

    • Principle: This is the inverse of AS-MS. A modified, "bait" version of the piperidine alkaloid is immobilized on a solid support (e.g., agarose or magnetic beads) to pull down its interacting proteins from a cell lysate.[23][31]

    • Protocol: Affinity Chromatography Pulldown

      • Probe Synthesis: Synthesize an analog of the active piperidine alkaloid that incorporates a linker and a biotin tag. Validate that the probe retains the biological activity of the parent molecule.

      • Bead Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.

      • Incubation: Incubate the probe-coated beads with a cell or tissue lysate. Include a control incubation with beads linked only to biotin to identify non-specific binders.

      • Washing: Stringently wash the beads to remove non-specifically bound proteins.

      • Elution: Elute the bound proteins, often by boiling in SDS-PAGE loading buffer.

      • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry (proteomic analysis).[23]

G cluster_0 Target 'Fishing' Workflow Lysate Cell Lysate (Proteome) Beads Streptavidin Beads Lysate->Beads Incubation Probe Biotinylated Piperidine Alkaloid (Bait) Probe->Beads Immobilization Complex Bead-Probe-Target Complex Beads->Complex Wash Wash Steps (Remove Non-specific Proteins) Complex->Wash Elute Elution Wash->Elute MS LC-MS/MS Proteomics Elute->MS Hit Potential Target Proteins Identified MS->Hit

Caption: Workflow for Affinity Chromatography-based target identification.

Step 2: Target Engagement and Validation in a Cellular Context

Identifying a potential binding partner is not enough. It is crucial to confirm that the alkaloid engages this target within the complex environment of a living cell and that this engagement is responsible for the observed biological effect.

Causality in Method Selection:

  • Biophysical Confirmation: Techniques like CETSA provide direct evidence of physical binding inside the cell. A positive result establishes that the alkaloid can access its target and bind with sufficient affinity to stabilize it, directly linking the compound to the protein in a physiological context.

  • Genetic Validation: Using tools like siRNA or CRISPR to reduce the expression of the identified target protein is the ultimate test of causality. If knocking down the target protein phenocopies (reproduces) the effect of the piperidine alkaloid, it provides strong evidence that the protein is a functionally relevant target.

Key Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This label-free method is based on the principle of ligand-induced thermal stabilization. When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability is measured to confirm target engagement.[22][35][36][37][38]

    • Protocol: Western Blot-based CETSA

      • Treatment: Treat intact cells with the piperidine alkaloid or a vehicle control for a defined period.

      • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). A non-heated sample serves as a control.

      • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release the soluble proteins.

      • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

      • Detection: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining at each temperature using Western blotting with a specific antibody.

      • Analysis: Plot the amount of soluble protein against temperature. A shift of the melting curve to the right in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[22][36]

G cluster_0 CETSA Principle start node_a Target Protein (Unbound) node_b Target Protein + Alkaloid (Bound Complex) end heat_a Heat (e.g., 55°C) node_a->heat_a heat_b Heat (e.g., 55°C) node_b->heat_b result_a Denatured & Aggregated heat_a->result_a result_b Remains Soluble & Stable heat_b->result_b

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

  • Target Knockdown using Small Interfering RNA (siRNA):

    • Principle: siRNA molecules can be introduced into cells to specifically degrade the messenger RNA (mRNA) of the target protein, thereby preventing its synthesis (knockdown). If the cellular phenotype observed with the piperidine alkaloid is replicated by knocking down the target protein, it validates the target's role in that pathway.[4][5][39][40]

    • Protocol: Phenotypic Validation via siRNA

      • Transfection: Transfect cultured cells with a validated siRNA specific to the target gene. Use a non-targeting (scrambled) siRNA as a negative control.

      • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

      • Validation of Knockdown: Confirm the reduction of the target protein's expression via Western blot or qRT-PCR.

      • Phenotypic Assay: Perform the same cell-based assay used to characterize the piperidine alkaloid's activity (e.g., cell viability, migration, apoptosis assay) on the siRNA-treated cells.

      • Comparison: Compare the results from the target-specific siRNA group, the scrambled siRNA control group, and the group treated with the piperidine alkaloid. A similar phenotypic outcome between the alkaloid-treated and target-knockdown groups strongly supports the target's functional relevance.

Conclusion

The therapeutic potential of piperidine alkaloids is undeniably vast, driven by their ability to precisely interact with a wide range of biological targets. For drug development professionals, the journey from a bioactive natural product to a targeted therapeutic is one of systematic deconvolution and rigorous validation. By employing a logical workflow that combines modern chemical proteomics for target discovery with powerful biophysical and genetic methods for cellular validation, researchers can confidently map the complex interactions of these fascinating molecules. This integrated approach, grounded in explaining the causality behind each experimental choice, is essential for unlocking the full potential of the piperidine scaffold and translating the wisdom of nature into the medicines of tomorrow.

References

Methodological & Application

The Synthetic Versatility of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Medicinal Chemistry

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a key heterocyclic compound that has garnered significant interest within the drug development landscape. Its rigid piperidine core, decorated with a strategically positioned hydroxyl group and a trimethoxyphenyl moiety, renders it a valuable scaffold for the synthesis of a diverse array of pharmacologically active agents. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile intermediate, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics. The inherent chirality at positions 3 and 4 of the piperidine ring, coupled with the electron-rich nature of the trimethoxyphenyl group, presents a unique chemical space for the design of molecules with tailored biological activities. Commercial suppliers list this compound as a pharmaceutical intermediate for the synthesis of various active compounds.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.

PropertyValue
CAS Number 234771-34-7
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water (predicted)

While specific, publicly available spectroscopic data for this exact compound is limited, analogous structures and general principles of spectroscopy allow for the prediction of its characteristic spectral features. Researchers should perform their own analytical characterization for verification.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.1-6.2 (s, 2H, Ar-H), 3.8-3.9 (m, 1H, CH-OH), 3.8 (s, 9H, 3 x OCH₃), 3.5-3.6 (m, 1H, piperidine CH), 2.8-3.0 (m, 2H, piperidine CH₂), 2.3 (s, 3H, N-CH₃), 1.8-2.2 (m, 4H, piperidine CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160-162 (Ar-C-O), ~90-92 (Ar-C-H), ~70-72 (CH-OH), ~55-56 (OCH₃), ~50-60 (piperidine carbons), ~46 (N-CH₃).

  • IR (KBr, cm⁻¹): ν ~3400 (O-H stretch), ~2950 (C-H stretch), ~1600, ~1480 (C=C aromatic stretch), ~1120 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ ≈ 282.17.

Synthesis of the Core Compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, as outlined in the patent literature, starting from readily available precursors.[3] This protocol focuses on the preparation of the racemic cis-isomer, which can be a precursor to enantiomerically pure forms.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 1-Methyl-4-piperidone B 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one A->B Friedel-Crafts type reaction with 1,3,5-trimethoxybenzene C This compound B->C Reduction (e.g., NaBH4) Derivatization_Workflow A 1-Methyl-4-(2,4,6-trimethoxyphenyl) piperidin-3-ol B Ester Derivatives A->B Esterification (Acid chloride/anhydride) C Ether Derivatives A->C Williamson Ether Synthesis (Alkyl halide, base)

References

Application Note & Protocols: A Multi-Tiered In Vitro Assay Cascade for Characterizing 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol. The structural motifs of this compound—a piperidine core common in CNS-active agents and a trimethoxyphenyl moiety reminiscent of certain psychoactive substances and anticancer compounds—suggest a pleiotropic biological potential.[1][2] Furthermore, its documented use as a synthetic intermediate for the cyclin-dependent kinase (CDK) inhibitor flavopiridol necessitates a thorough investigation into its potential kinase inhibitory and cytotoxic activities.[3] We present a logical, multi-tiered assay cascade designed to efficiently de-orphanize its biological targets and elucidate its mechanism of action, providing researchers with a robust framework for go/no-go decisions in early-stage drug discovery.

Introduction: Rationale for a Bifurcated Screening Strategy

The molecular architecture of this compound presents two compelling, yet divergent, hypotheses regarding its biological function.

  • Hypothesis A: Central Nervous System (CNS) Activity: The piperidine scaffold is a privileged structure in neuropharmacology, found in numerous drugs targeting G-protein coupled receptors (GPCRs) and monoamine transporters.[4] The trimethoxyphenyl group bears resemblance to the pharmacophore of mescaline and other psychoactive phenethylamines, suggesting potential interactions with serotonergic, dopaminergic, or adrenergic systems.[5]

  • Hypothesis B: Anticancer Activity: The compound is a known precursor to flavopiridol, a potent inhibitor of cyclin-dependent kinases (CDKs).[3] It is critical to ascertain whether the intermediate itself possesses intrinsic cytotoxic or kinase-modulating activity. The trimethoxyphenyl moiety is also found in other anticancer agents that function as microtubule-destabilizing agents.[2]

This duality necessitates a screening approach that can efficiently probe both potential activities in parallel. The proposed workflow begins with broad primary screens to identify the compound's general biological neighborhood, followed by more specific secondary and mechanistic assays to confirm and characterize any observed "hits."

Pre-Assay Compound Management: The Foundation of Trustworthy Data

Before initiating any biological screening, ensuring the integrity and usability of the test compound is paramount. This self-validating step prevents the costly pursuit of artifacts.

  • Identity and Purity Confirmation: The compound's structure and purity should be verified using analytical techniques such as NMR and LC-MS. A purity of >95% is recommended for initial screening.[6]

  • Solubility Assessment: Determine the compound's solubility in a panel of biocompatible solvents, with Dimethyl Sulfoxide (DMSO) being the most common starting point.[7] The final concentration of DMSO in all assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to rapidly identify which, if any, of the primary hypotheses are valid. This stage prioritizes breadth over depth, utilizing high-throughput assays to survey a wide range of potential targets.

Workflow for Tier 1 Screening

The initial screening should be conducted in parallel across two main platforms: CNS targets and cancer-related targets.

Tier_1_Workflow cluster_cns Hypothesis A: CNS Targets cluster_cancer Hypothesis B: Anticancer Targets compound Compound QC (Purity, Solubility) gpcr Broad Radioligand Binding Screen (e.g., NIMH PDSP Panel) compound->gpcr Test at 1-10 µM transporter Monoamine Transporter Uptake Assay (SERT, DAT, NET) compound->transporter Test at 1-10 µM mao MAO-A / MAO-B Enzyme Inhibition Assay compound->mao Test at 1-10 µM cyto General Cytotoxicity Screen (e.g., NCI-60 Panel or similar) compound->cyto Test at 1-10 µM kinase Broad Kinase Panel Screen (Focus on CDKs) compound->kinase Test at 1-10 µM tier2_gpcr Tier 2: Functional GPCR Assays gpcr->tier2_gpcr Hit >50% Inhibition tier2_transporter Tier 2: Transporter IC50 & MOA transporter->tier2_transporter Hit >50% Inhibition tier2_mao Tier 2: MAO IC50 & Selectivity mao->tier2_mao Hit >50% Inhibition tier2_cyto Tier 2: Apoptosis & Cell Cycle cyto->tier2_cyto Hit GI50 < 10 µM tier2_kinase Tier 2: Kinase IC50 & MOA kinase->tier2_kinase Hit >50% Inhibition

Figure 1. Tier 1 primary screening workflow for this compound.

Rationale for Tier 1 Assay Selection
  • Broad GPCR Binding Screen: A competitive radioligand binding assay is the gold standard for primary screening of GPCRs.[8] It directly measures the compound's ability to occupy the receptor's binding site. Outsourcing this to a service like the NIMH Psychoactive Drug Screening Program (PDSP) provides rapid, cost-effective data across hundreds of targets.[9][10]

  • Monoamine Transporter Uptake Assay: These cell-based assays directly measure the functional consequence of transporter interaction—the inhibition of neurotransmitter uptake (e.g., dopamine, serotonin).[11] Using radiolabeled substrates is a robust and sensitive method.

  • MAO Enzyme Inhibition Assay: Purified recombinant MAO-A and MAO-B enzymes provide a clean system to detect direct enzyme inhibition. Fluorometric or spectrophotometric kits are commercially available and offer high throughput.[12][13][14]

  • General Cytotoxicity Screen: Testing against a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, leukemia) is a standard first step in anticancer drug discovery.[7] The output, typically a GI50 (concentration for 50% growth inhibition), gives a broad sense of potency and spectrum of activity.

  • Broad Kinase Panel: Given the compound's relationship to flavopiridol, a screen against a panel of kinases, with an emphasis on CDKs, is essential. This can identify both expected (CDK) and unexpected off-target kinase interactions.

Tier 2: Secondary & Mechanistic Assays - From Hit to Lead

A "hit" from Tier 1 (e.g., >50% inhibition at a 10 µM screening concentration) triggers a more focused investigation in Tier 2 to confirm the activity, determine potency (IC50/EC50), and begin to understand the mechanism of action.

Visualizing the Path from GPCR Binding to Function

If a GPCR binding hit is identified, it is crucial to determine if the compound is an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required for this, as a binding assay alone cannot provide this information.

Figure 2. GPCR signaling and corresponding points of in vitro assay intervention.

Recommended Tier 2 Assays & Potential Data Output

The table below summarizes the logical secondary assays based on primary screening outcomes.

Tier 1 Hit ClassRecommended Tier 2 AssaysKey Parameters DeterminedExample Data Table
GPCR Binding • Dose-response functional assays (cAMP, Calcium, IP-One, or β-Arrestin recruitment)[15][16]• Performed in agonist and antagonist modes.EC50 (agonist potency)• IC50 (antagonist potency)• Emax (% max activation)• Mode of Action Table 1: Functional Activity at 5-HT2A Receptor
Monoamine Transporter • 8-point dose-response uptake inhibition assay.• Substrate competition experiments.IC50 (potency)• Selectivity (SERT vs DAT vs NET)• Mechanism (competitive vs. non)Table 2: Monoamine Transporter Inhibition Profile
MAO Inhibition • 8-point dose-response enzyme inhibition assay for both MAO-A and MAO-B.[17]• Lineweaver-Burk analysis.IC50 (potency)• Selectivity Index (IC50 MAO-A / IC50 MAO-B)• Mechanism (competitive, non-competitive)Table 3: MAO-A vs. MAO-B Inhibition
Cytotoxicity • Apoptosis Assay (e.g., Caspase 3/7 activation).• Cell Cycle Analysis (Propidium Iodide staining & flow cytometry).% Apoptotic CellsEC50 for Caspase activation• % Cells in G1/S/G2M phase Table 4: Cytotoxic Mechanism in MCF-7 Cells
Kinase Inhibition • Dose-response biochemical kinase assay (e.g., ADP-Glo™).• ATP competition assay.IC50 (potency)• Selectivity vs. other kinases• Mechanism (ATP-competitive or not)Table 5: CDK Inhibition Profile
Example Data Tables

Table 1: Functional Activity at 5-HT2A Receptor

Assay Mode Parameter Value
Agonist EC50 > 10 µM
Agonist Emax < 5%
Antagonist IC50 150 nM

Interpretation: The compound is a potent antagonist at the 5-HT2A receptor.

Table 2: Monoamine Transporter Inhibition Profile

Target IC50 (nM)
SERT 850
DAT 2,100
NET > 10,000

Interpretation: The compound is a moderately potent inhibitor of SERT and DAT with selectivity over NET.

Table 3: MAO-A vs. MAO-B Inhibition

Target IC50 (nM) Selectivity Index
MAO-A 5,500 0.3
MAO-B 1,800

Interpretation: The compound shows modest, preferential inhibition of MAO-B.

Table 4: Cytotoxic Mechanism in MCF-7 Cells (at 24h)

Compound Conc. % Apoptotic Cells % Cells in G2/M Phase
Vehicle 4.5% 15.2%
1 µM 35.8% 55.7%
10 µM 78.2% 61.3%

Interpretation: The compound induces apoptosis and causes G2/M cell cycle arrest.

Table 5: CDK Inhibition Profile

Kinase Target IC50 (nM)
CDK1/CycB 45
CDK2/CycA 80
CDK9/CycT1 25

Interpretation: The compound is a potent inhibitor of multiple CDKs, with highest potency at CDK9.

Detailed Experimental Protocols

Protocol 1: Cell-Based cAMP Functional Assay (Gs/Gi Coupled GPCRs)

Principle: This protocol determines if the compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor. Agonists at Gs-coupled receptors increase intracellular cyclic AMP (cAMP), while agonists at Gi-coupled receptors decrease forskolin-stimulated cAMP levels. Antagonists block these effects. The assay uses a competitive immunoassay format, often employing HTRF or AlphaLISA technology.[18]

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer with 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (for Gi-coupled assays).

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio).

Procedure:

  • Cell Plating: Seed cells in a 384-well white plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in Stimulation Buffer.

  • Antagonist Mode: a. Add 5 µL of the compound serial dilution to the cells. b. Incubate for 15 minutes at room temperature. c. Add 5 µL of reference agonist at its EC80 concentration. d. Incubate for 30 minutes at room temperature.

  • Agonist Mode: a. Add 5 µL of Stimulation Buffer to the cells. b. Add 5 µL of the compound serial dilution. c. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: a. Add 5 µL of HTRF cAMP-d2 probe (acceptor) diluted in lysis buffer. b. Add 5 µL of HTRF anti-cAMP-cryptate (donor) diluted in lysis buffer. c. Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve. Plot the dose-response curve and fit to a four-parameter logistic equation to determine IC50 or EC50.

Protocol 2: Cytotoxicity MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Plating: Seed 5,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. Pipette up and down to dissolve the crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Express data as a percentage of the vehicle control and plot against compound concentration to determine the GI50/IC50.

Protocol 3: ADP-Glo™ Kinase Inhibition Assay

Principle: The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. It is a universal assay suitable for any ADP-producing enzyme.

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1).

  • Kinase substrate (specific to the kinase).

  • Kinase Reaction Buffer.

  • ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Low-volume 384-well white plates.

Procedure:

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test compound serial dilution.

    • 2 µL of kinase + substrate mixture.

    • 2 µL of ATP solution (at Km concentration) to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to no-inhibitor (0%) and no-enzyme (100%) controls. Plot percent inhibition against compound concentration to determine the IC50.

Conclusion

The in vitro assay cascade presented here provides a systematic and robust framework for the biological characterization of this compound. By employing a bifurcated strategy that investigates both CNS and anticancer potential, this approach maximizes the probability of identifying the compound's primary biological targets. The progression from broad, high-throughput primary screens to focused, mechanistic secondary assays ensures that resources are directed efficiently, enabling clear, data-driven decisions for future development.

References

Application Notes & Protocols: A Guide to the Analytical Purity Assessment of Synthesized Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive overview of the essential analytical methods for the robust purity assessment of synthesized piperidinols. It emphasizes an orthogonal, multi-technique approach, detailing the causality behind experimental choices and providing field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral separation techniques.

The Imperative for Purity: An Orthogonal Approach

The purity of a piperidinol-based API is not merely the percentage of the desired molecule but a complete profile of all components present. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and qualification of impurities above specific thresholds.[1][2][3] Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation.[3]

A single analytical method is insufficient to declare a substance "pure." True analytical rigor is achieved through an orthogonal strategy , which employs multiple analytical techniques that measure the same attribute based on different chemical or physical principles. For instance, a purity value determined by HPLC (based on polarity and partitioning) should be confirmed by a non-chromatographic technique like quantitative NMR (based on nuclear properties).[4][5][6] This approach minimizes the risk of co-eluting impurities or undetected components, providing a validated and trustworthy purity profile.

Orthogonal_Strategy cluster_synthesis Synthesized Piperidinol cluster_analysis Orthogonal Purity Assessment cluster_result Quality Decision Compound Crude Product HPLC HPLC/UPLC (Potency, Related Substances) Compound->HPLC GC GC (Residual Solvents, Volatile Impurities) Compound->GC NMR qNMR (Absolute Purity, Structure ID) Compound->NMR MS LC-MS / GC-MS (Impurity ID) Compound->MS Chiral Chiral HPLC/SFC (Enantiomeric Purity) Compound->Chiral CoA Certificate of Analysis (Purity, Impurity Profile) HPLC->CoA GC->CoA NMR->CoA MS->CoA Chiral->CoA

Caption: Workflow for a comprehensive, orthogonal purity assessment strategy.

Primary Separation Techniques: Potency and Impurities

Chromatographic methods are the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for determining the purity and impurity profile of non-volatile organic molecules like piperidinols.[7][8]

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. However, the basic nitrogen atom in the piperidine ring can interact with residual acidic silanols on the silica surface, leading to poor peak shape (tailing). To counteract this, it is crucial to use a modern, base-deactivated, end-capped C18 column or a column with a hybrid particle technology.

  • Mobile Phase: The mobile phase pH is a critical parameter. To ensure good peak shape and reproducible retention for a basic compound, the analysis should be performed at a pH where the analyte is in a single, stable ionization state.[9][10] This is typically achieved using a buffered mobile phase at either low pH (e.g., pH 2-3 with formic acid or phosphate buffer) to fully protonate the piperidine nitrogen, or high pH (e.g., pH 9-10 with ammonium or phosphate buffers) to keep it in its free base form.[9][10] High-pH methods require specialized, pH-stable columns.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferred as it provides UV spectral information, which can help in peak tracking and assessing peak purity.

Protocol: RP-HPLC for Piperidinol Purity and Related Substances

Objective: To separate and quantify the piperidinol API from potential process-related impurities and degradation products in a single chromatographic run.

Instrumentation & Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or other appropriate buffer components).

  • Reference standard of the piperidinol (of known purity).

  • Sample of synthesized piperidinol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh ~10 mg of the piperidinol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard (e.g., 0.1 mg/mL for impurity analysis): Dilute the stock solution 1:10 with diluent. This concentration often corresponds to a 0.1% level relative to the main analyte in the assay sample.

    • Sample Solution (e.g., 1.0 mg/mL for assay): Accurately weigh ~10 mg of the synthesized piperidinol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar compounds; deactivation minimizes peak tailing.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes peak distortion.
Detection DAD/PDA at 220 nm (or λmax of analyte)220 nm is a general wavelength for compounds with aromaticity. Monitor multiple wavelengths if needed.
Gradient See Table 1 belowA gradient is essential to elute both early (polar) and late (non-polar) impurities in a reasonable time.

Table 1: Example HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

  • System Suitability Test (SST):

    • Before analyzing samples, perform at least five replicate injections of the Working Standard.

    • The system is deemed suitable if the following criteria are met (as per USP <621>):

      • Tailing Factor (T): ≤ 1.5

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Data Analysis:

    • Purity (Area %): Calculate the purity by dividing the peak area of the main piperidinol peak by the total area of all peaks in the chromatogram (excluding solvent front and system peaks), multiplied by 100. This is the "100% method" and assumes all impurities have the same response factor as the API.[5]

    • Impurity Quantification: For a more accurate assessment, quantify each impurity relative to the standard using a known response factor if available.[11] In the absence of a known factor, assume a response factor of 1.0.

Gas Chromatography (GC)

GC is the gold-standard technique for analyzing volatile and semi-volatile substances. In the context of piperidinol purity, its primary roles are the quantification of residual solvents from the synthesis and purification steps and the detection of volatile organic impurities.[12][13]

Causality Behind the Method:

  • Technique: Static headspace sampling coupled with GC (HS-GC) is the preferred method for residual solvents.[12] This technique avoids injecting the non-volatile API and matrix components onto the GC column, which extends column lifetime and improves data quality. The sample is heated in a sealed vial, and an aliquot of the vapor (headspace) is injected.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is standard for this analysis.[13] For identification of unknown volatile impurities, a Mass Spectrometer (MS) detector is invaluable.[14][15][16]

  • Regulatory Context: The limits for residual solvents are strictly defined by guidelines such as ICH Q3C and USP <467>.[1][12][17] Solvents are categorized into classes based on their toxicity.

Protocol: HS-GC-FID for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the piperidinol API according to USP <467> / ICH Q3C guidelines.

Instrumentation & Materials:

  • GC system with an FID detector.

  • Static headspace autosampler.

  • GC data system.

  • Headspace vials (20 mL) and crimper.

  • Certified reference standards of expected solvents.

  • High-purity Dimethyl Sulfoxide (DMSO) or other suitable dissolution solvent.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock standard solution containing all expected solvents (e.g., Class 2 solvents) at a known concentration in DMSO.

    • Create a working standard by diluting the stock standard in DMSO to a concentration that reflects the control limits specified in USP <467>.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the piperidinol sample directly into a 20 mL headspace vial.

    • Add a precise volume (e.g., 5.0 mL) of DMSO.

    • Immediately cap and crimp the vial securely. Gently vortex to dissolve.

  • HS-GC Conditions:

ParameterRecommended Condition
Column 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, at ~35 cm/sec linear velocity
Headspace Oven 80 °C
Vial Equilibration 60 min
GC Inlet Temp. 140 °C (Split mode, e.g., 5:1)
Oven Program 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min
FID Temp. 250 °C
  • Analysis and Calculation:

    • Run the standard preparation to determine the retention times and response factors for each solvent.

    • Analyze the sample preparation.

    • Identify solvents in the sample by comparing retention times to the standard.

    • Quantify the amount of each solvent present using the response factors derived from the standard. Compare the results against the limits defined in ICH Q3C.

Structural Confirmation and Absolute Purity

While chromatography separates components, spectroscopic methods are required to confirm the identity of the main component and elucidate the structure of unknown impurities.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of the synthesized piperidinol and for identifying unknown impurities.[18] When coupled with a separation technique (LC-MS or GC-MS), it provides mass information for each individual component in a mixture.[14][19][20] High-Resolution Mass Spectrometry (HRMS) can provide an elemental composition, which is critical for elucidating the structure of an unknown impurity.[14][18]

Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides definitive structural confirmation. Furthermore, its quantitative application (qNMR) is a powerful orthogonal technique for determining the absolute purity of a substance without the need for a reference standard of the same compound.[4][5][21]

Causality Behind the Method: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21][22] By adding a known mass of a stable, high-purity internal standard to a known mass of the piperidinol sample, the purity of the piperidinol can be calculated by comparing the integrals of specific, well-resolved peaks from both the sample and the standard.[21]

Protocol: ¹H qNMR for Absolute Purity Determination

Objective: To determine the absolute mass purity of the synthesized piperidinol using an internal standard.

Instrumentation & Materials:

  • NMR spectrometer (≥400 MHz recommended for resolution).

  • High-precision analytical balance.

  • High-quality NMR tubes.

  • Certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have peaks that do not overlap with the analyte peaks.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the piperidinol sample into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (a D1 of 30-60 seconds is common). This is critical for accurate quantification. Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique peak for the piperidinol analyte (I_analyte) and a well-resolved peak for the internal standard (I_std).

    • Calculate the purity using the following equation:[21]

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = Mass

    • P_std = Purity of the internal standard (as a percentage)

Chiral Purity Assessment

Many piperidinol-containing drugs are chiral. Since enantiomers often have different pharmacological and toxicological profiles, it is a regulatory requirement to control the enantiomeric purity of the API.

Causality Behind the Method: Enantiomers cannot be separated using standard achiral chromatography. Separation requires a chiral environment, which is typically created by using a Chiral Stationary Phase (CSP).[][24] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including basic molecules like piperidinols.[25] Supercritical Fluid Chromatography (SFC) is often a superior technique to HPLC for chiral separations, offering faster analysis times and higher efficiency.[24][26][27]

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of the chiral piperidinol.

Instrumentation & Materials:

  • HPLC system with UV detector.

  • Chiral column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade hexanes, isopropanol (IPA), ethanol (EtOH).

  • Basic additive like diethylamine (DEA) if needed for peak shape.

Step-by-Step Methodology:

  • Mobile Phase: A typical mobile phase is a mixture of hexanes and an alcohol like IPA or EtOH. The ratio is optimized to achieve resolution (α > 1.2) and a reasonable retention time. A small amount of an additive (e.g., 0.1% DEA) is often required to improve the peak shape of basic analytes.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

ParameterExample Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (80:20, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
  • Analysis:

    • Inject a racemic standard to confirm the elution order and resolution of the two enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (%ee) using the peak areas of the desired enantiomer (E1) and the undesired enantiomer (E2):

    %ee = [(Area_E1 - Area_E2) / (Area_E1 + Area_E2)] * 100

Conclusion

The purity assessment of a synthesized piperidinol is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A combination of high-resolution chromatography (HPLC, GC), definitive structural analysis (NMR), and sensitive identification methods (MS) is required to build a complete and trustworthy purity profile. For chiral molecules, dedicated enantioselective methods are mandatory. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to ensure that their synthesized piperidinols meet the high standards of quality, safety, and efficacy required for pharmaceutical use. Method validation in accordance with guidelines like USP <1225> is a necessary subsequent step to formally establish that these procedures are suitable for their intended purpose.[11][28][29][30][31]

References

Application Note: High-Efficiency Resolution of cis-3-Hydroxy-piperidine Enantiomers for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Piperidine-Based Therapeutics

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] The introduction of a chiral center, such as a hydroxyl group at the C3-position, can profoundly influence a molecule's bioactivity, selectivity, and pharmacokinetic profile.[1] Specifically, the enantiomers of cis-3-hydroxy-piperidine are valuable chiral building blocks in the synthesis of key pharmaceutical compounds, including potent kinase inhibitors used in oncology.[3][4] For instance, (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies.[4][5]

Given that enantiomers can exhibit significantly different pharmacological and toxicological properties, the development of a single-enantiomer drug is often a regulatory and clinical necessity.[6] Consequently, the efficient and scalable separation of racemic mixtures of cis-3-hydroxy-piperidine derivatives is a critical challenge for researchers, scientists, and drug development professionals. This application note provides a detailed guide to the primary methods for resolving these enantiomers, focusing on the underlying principles, practical protocols, and data-driven insights to aid in the selection and optimization of the most suitable technique.

Core Methodologies for Racemic Resolution

Three principal strategies have proven effective for the separation of cis-3-hydroxy-piperidine enantiomers:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct and powerful analytical and preparative technique that physically separates enantiomers based on their differential interactions with a chiral stationary phase.

  • Enzymatic Resolution: A highly selective kinetic resolution method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Diastereomeric Salt Formation: A classical chemical resolution technique that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, enabling their separation by fractional crystallization.[7][8]

The choice of method depends on various factors, including the scale of the separation, the required enantiomeric purity, cost considerations, and the specific derivative of cis-3-hydroxy-piperidine being resolved.

Section 1: Chiral HPLC Separation

Chiral HPLC is a versatile and widely adopted technique for both analytical quantification of enantiomeric excess (ee) and preparative-scale separations of piperidine derivatives.[7][9] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.

Causality of Experimental Choices

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[7][10] Columns such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) provide a robust platform for resolving a wide range of chiral compounds, including N-protected 3-hydroxypiperidines.[7] The selection of a specific polysaccharide-based CSP is often empirical and may require screening a small library of columns to find the optimal one for a particular analyte.[10]

Mobile Phase Composition: For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as ethanol or isopropanol.[10] The ratio of these solvents is a critical parameter for optimizing the separation, influencing both retention times and resolution. For basic compounds like piperidine derivatives, peak tailing can be an issue due to strong interactions with the silica support of the CSP.[7] To mitigate this, a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is added to the mobile phase.[7] This modifier competes for the active sites on the stationary phase, resulting in more symmetrical peaks and improved resolution.

Data Presentation: CSP and Mobile Phase Screening
Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Observations
Chiralpak® IAn-Hexane/Ethanol (80:20) + 0.1% DEA1.0Good initial separation, baseline resolution.
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10) + 0.1% DEA1.0Partial separation, peaks co-elute slightly.
Chiralcel® OD-Hn-Hexane/Ethanol (85:15) + 0.1% DEA1.0Excellent separation with sharp peaks.

Note: The optimal conditions will vary depending on the specific N-substituent on the piperidine ring.

Experimental Protocol: Analytical Chiral HPLC
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane/Ethanol (85:15 v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic N-Boc-cis-3-hydroxy-piperidine in the mobile phase to a concentration of 1 mg/mL.

Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic_mixture Racemic cis-3- Hydroxy-piperidine dissolve Dissolve in Mobile Phase racemic_mixture->dissolve injector Injector dissolve->injector csp_column Chiral Stationary Phase Column injector->csp_column detector UV Detector csp_column->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram quantification Quantify Enantiomeric Excess (ee) chromatogram->quantification

Caption: Workflow for chiral HPLC separation.

Section 2: Enzymatic Resolution

Enzymatic resolution is a powerful kinetic resolution technique that leverages the high stereoselectivity of enzymes.[8] In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8] This method is particularly attractive due to its mild reaction conditions, high enantioselectivity, and environmentally friendly nature.[3]

Causality of Experimental Choices

Enzyme Selection: Lipases and ketoreductases (KREDs) are commonly employed for the resolution of piperidine derivatives.[3] Lipases, such as those from Pseudomonas cepacia, can selectively acylate or hydrolyze one enantiomer of a hydroxyl-containing compound.[11] For N-Boc-cis-3-hydroxy-piperidine, lipase-catalyzed acylation with an acyl donor like vinyl acetate can selectively convert one enantiomer into its ester, which can then be easily separated from the unreacted alcohol enantiomer. Ketoreductases, on the other hand, can asymmetrically reduce a prochiral ketone, such as N-Boc-3-piperidone, to produce the desired hydroxyl enantiomer with high enantiomeric excess.[5][12]

Reaction Conditions: The choice of solvent, temperature, and pH are critical for optimal enzyme activity and selectivity. Organic solvents are often used for lipase-catalyzed reactions to minimize hydrolysis of the product. Temperature control is crucial as it affects both the reaction rate and the enzyme's stability.[3] For KREDs, which often require a cofactor like NADPH or NADH, a cofactor regeneration system is typically employed to reduce costs.[13]

Data Presentation: Comparison of Enzymatic Methods
MethodEnzymeSubstrateProduct 1Product 2Typical ee
AcylationLipase PS (Pseudomonas cepacia)Racemic N-Boc-3-hydroxypiperidine(R)-N-Boc-3-acetoxypiperidine(S)-N-Boc-3-hydroxypiperidine>95%
ReductionKetoreductase (KRED)N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine->99%
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Materials: Racemic N-Boc-cis-3-hydroxy-piperidine, Lipase from Pseudomonas cepacia (Lipase PS), vinyl acetate, and anhydrous tert-butyl methyl ether (MTBE).

  • Procedure: a. To a solution of racemic N-Boc-cis-3-hydroxy-piperidine (1.0 g, 4.97 mmol) in anhydrous MTBE (20 mL), add vinyl acetate (0.92 mL, 9.94 mmol). b. Add Lipase PS (1.0 g) to the mixture. c. Stir the suspension at room temperature (25 °C) and monitor the reaction progress by chiral HPLC. d. When approximately 50% conversion is reached, filter off the enzyme and wash with MTBE. e. Concentrate the filtrate under reduced pressure. f. Separate the resulting (R)-N-Boc-3-acetoxypiperidine and the unreacted (S)-N-Boc-3-hydroxypiperidine by column chromatography on silica gel.

Visualization: Enzymatic Resolution Workflow

G racemic_mixture Racemic (R,S)-N-Boc-3- Hydroxypiperidine reaction Selective Acylation of one Enantiomer racemic_mixture->reaction enzyme Lipase PS + Acyl Donor enzyme->reaction product_mixture Mixture of: (R)-Acetate Ester (S)-Alcohol reaction->product_mixture separation Chromatographic Separation product_mixture->separation enantiomer1 Enantiopure (R)-Ester separation->enantiomer1 enantiomer2 Enantiopure (S)-Alcohol separation->enantiomer2

Caption: Lipase-catalyzed kinetic resolution workflow.

Section 3: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution method is a robust and scalable technique for separating chiral amines.[7][14] It involves the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts.[6][15] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[7][8]

Causality of Experimental Choices

Resolving Agent Selection: For a basic compound like cis-3-hydroxy-piperidine, a chiral acid is used as the resolving agent.[7] Commonly effective agents include derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid) and mandelic acid.[7] The choice of the resolving agent is critical and often requires screening to find a combination that forms diastereomeric salts with a significant solubility difference in a particular solvent.[7]

Solvent System: The solvent plays a crucial role in the success of the crystallization. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts, allowing one to crystallize preferentially while the other remains in solution. A screening of various solvents or solvent mixtures is typically necessary to identify the optimal conditions for selective crystallization.[7]

Crystallization Conditions: The rate of cooling, concentration of the solution, and the presence of seed crystals can all influence the efficiency of the resolution and the enantiomeric excess of the product. Slow cooling generally leads to higher purity crystals by minimizing the co-precipitation of the more soluble diastereomer.[7]

Experimental Protocol: Diastereomeric Salt Resolution
  • Materials: Racemic cis-3-hydroxy-piperidine, (R)-(-)-Mandelic acid, and a suitable solvent (e.g., ethanol, isopropanol, or a mixture).

  • Procedure: a. Dissolve racemic cis-3-hydroxy-piperidine (1.0 eq) in the chosen solvent with gentle heating. b. In a separate flask, dissolve the chiral resolving agent, (R)-(-)-Mandelic acid (0.5-1.0 eq), in the same solvent, also with heating. c. Add the resolving agent solution to the racemic amine solution. d. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. e. Further cool the mixture in an ice bath to maximize the yield of the less soluble salt. f. Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent. g. The enantiomeric purity of the crystallized salt should be determined by chiral HPLC after liberating the free amine. h. To liberate the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH). Extract the free amine with an organic solvent (e.g., dichloromethane) and concentrate to obtain the enantioenriched cis-3-hydroxy-piperidine.

Visualization: Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic (R,S)-cis-3- Hydroxy-piperidine salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Acid (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberate Free Amine (Basification & Extraction) less_soluble->liberation enantiopure_amine Enantioenriched Amine liberation->enantiopure_amine

Caption: Workflow for diastereomeric salt resolution.

Conclusion and Recommendations

The selection of an appropriate method for the resolution of cis-3-hydroxy-piperidine enantiomers is a strategic decision in the drug development process.

  • Chiral HPLC is unparalleled for analytical purposes and offers a direct, albeit potentially costly, route for preparative separations.

  • Enzymatic resolution provides an elegant and highly selective approach, particularly suitable for producing high-purity enantiomers under mild conditions.

  • Diastereomeric salt formation remains a highly relevant and cost-effective method for large-scale production, leveraging well-established chemical principles.[16]

A thorough screening of conditions for each method is highly recommended to identify the most efficient and scalable route for a specific cis-3-hydroxy-piperidine derivative. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to successfully navigate the challenges of chiral separation in their pursuit of novel therapeutics.

References

Application Notes and Protocols: Elucidating the Interaction of Piperidine Derivatives with DNA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and synthetic drugs.[1] Piperidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] A significant facet of their mechanism of action often involves direct interaction with deoxyribonucleic acid (DNA), disrupting its structure and function, which can impede cellular processes like replication and transcription, ultimately leading to cell death.[1][4][5]

Understanding the precise nature of these interactions—the binding mode, affinity, sequence specificity, and conformational changes induced in the DNA—is paramount for the rational design of more potent and selective therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key biophysical and biochemical techniques to meticulously study the interaction between piperidine derivatives and DNA. We will delve into the causality behind experimental choices, present field-proven protocols, and emphasize self-validating systems to ensure the integrity of your findings.

I. Preliminary Assessment of Binding: Spectroscopic Approaches

Spectroscopic techniques are often the first line of investigation due to their accessibility, rapidity, and ability to provide initial evidence of an interaction. These methods are excellent for screening libraries of piperidine derivatives and for preliminary characterization of binding.

A. UV-Visible Absorption Spectroscopy

Principle: The DNA double helix possesses chromophoric purine and pyrimidine bases that absorb UV light with a maximum absorbance (λmax) around 260 nm.[6] The interaction of a small molecule, such as a piperidine derivative, with DNA can perturb the electronic environment of the DNA bases. This perturbation often leads to changes in the absorbance intensity (hyperchromism or hypochromism) and/or a shift in the λmax (bathochromic or hypsochromic shift), signaling an interaction.[7] Hypochromism, a decrease in absorbance, is particularly indicative of intercalation, where the piperidine derivative inserts itself between the base pairs of the DNA, or groove binding, which involves strong stacking interactions with the DNA bases.

Protocol: UV-Visible Spectroscopic Titration
  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ct-DNA spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[4] Ensure the A260/A280 ratio is between 1.8 and 1.9 to confirm the DNA is sufficiently free of protein contamination.[4]

    • Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer as the DNA. The final concentration of the organic solvent should be kept minimal (typically <1%) to avoid interfering with the DNA structure.

  • Titration Experiment:

    • Set up two cuvettes: a sample cuvette containing the piperidine derivative at a fixed concentration and a reference cuvette with the buffer.

    • Record the initial absorption spectrum of the piperidine derivative.

    • Incrementally add small aliquots of the ct-DNA stock solution to both the sample and reference cuvettes to maintain a constant concentration of the piperidine derivative while increasing the DNA concentration.

    • After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution effect.

    • Plot the absorbance of the piperidine derivative at its λmax against the concentration of DNA.

    • Analyze the changes in absorbance and any shifts in the λmax to infer the binding mode.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.

B. Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions.[4][8] It can be employed in several ways:

  • Intrinsic Fluorescence: If the piperidine derivative is intrinsically fluorescent, its fluorescence intensity may be quenched or enhanced upon binding to DNA due to changes in its local environment (e.g., shielding from solvent, π-π stacking with bases).

  • Displacement Assays: A common approach involves using a fluorescent probe that binds to DNA, such as ethidium bromide (EtBr) or 4',6-diamidino-2-phenylindole (DAPI).[9] If the piperidine derivative binds to the same site as the probe or induces a conformational change that displaces the probe, a decrease in the fluorescence of the probe-DNA complex will be observed.[4]

Protocol: Ethidium Bromide (EtBr) Displacement Assay
  • Preparation of Solutions:

    • Prepare solutions of ct-DNA, the piperidine derivative, and EtBr in a suitable buffer (e.g., Tris-HCl).

  • Experiment Setup:

    • In a fluorescence cuvette, prepare a solution of ct-DNA and EtBr. The concentrations should be chosen such that a stable and high fluorescence signal is obtained.

    • Record the initial fluorescence emission spectrum of the ct-DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).

    • Add incremental amounts of the piperidine derivative stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum versus the concentration of the piperidine derivative.

    • A significant decrease in fluorescence intensity suggests that the piperidine derivative is displacing EtBr from its intercalation sites on the DNA.

    • The binding affinity can be quantified using the Stern-Volmer equation to determine the quenching constant.

C. Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy is an invaluable tool for detecting conformational changes in DNA upon ligand binding.[10][11][12][13] DNA is a chiral molecule and its characteristic CD spectrum is sensitive to its secondary structure. The B-form of DNA, the most common physiological conformation, typically shows a positive band around 275 nm and a negative band around 245 nm.[11][12] Binding of a piperidine derivative can induce changes in the DNA conformation (e.g., from B-form to A-form or Z-form), which are reflected as changes in the CD spectrum.[10][13]

Protocol: CD Spectroscopic Analysis
  • Sample Preparation:

    • Prepare solutions of DNA (e.g., ct-DNA or specific oligonucleotides) and the piperidine derivative in a low-salt buffer. High salt concentrations can interfere with the CD signal.

  • CD Measurement:

    • Record the CD spectrum of the DNA alone in the range of 200-320 nm.

    • Prepare samples with a fixed concentration of DNA and varying concentrations of the piperidine derivative.

    • Incubate the samples to allow for binding to occur.

    • Record the CD spectrum for each sample.

  • Data Interpretation:

    • Analyze the changes in the CD spectrum of DNA upon addition of the piperidine derivative.

    • An increase in the positive band at 275 nm and a decrease in the negative band at 245 nm can suggest a stabilization of the B-conformation or minor groove binding.

    • Significant shifts in the peak positions or the appearance of new peaks can indicate a more substantial conformational change, such as a B-to-A or B-to-Z transition.[14]

II. Thermodynamic and Kinetic Characterization

While spectroscopic methods confirm binding, a deeper understanding requires quantitative measurement of the forces driving the interaction and the rates of association and dissociation.

A. Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[15] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding of a ligand (piperidine derivative) to a macromolecule (DNA).[16][17] A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[15][16] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Protocol: ITC Measurement of Piperidine-DNA Binding
  • Sample Preparation:

    • Prepare highly concentrated and pure solutions of both the DNA and the piperidine derivative in the same buffer to avoid heats of dilution. Dialysis of both samples against the same buffer is highly recommended.

    • Degas the solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.[17]

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the piperidine derivative solution into the injection syringe.

    • Perform a series of small, sequential injections of the piperidine derivative into the DNA solution while maintaining a constant temperature.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to extract the thermodynamic parameters (Ka, n, ΔH).[16]

Table 1: Representative Thermodynamic Parameters for Piperidine-DNA Interaction

Piperidine DerivativeBinding Affinity (Ka, M-1)Stoichiometry (n)ΔH (kcal/mol)ΔG (kcal/mol)TΔS (kcal/mol)
Compound A1.2 x 1061.1-8.5-8.20.3
Compound B5.8 x 1050.9-4.2-7.83.6
Compound C2.3 x 1071.0-10.1-9.90.2

This table presents hypothetical data for illustrative purposes.

B. Surface Plasmon Resonance (SPR)

Principle: Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[18][19] In a typical setup, DNA is immobilized on a sensor chip surface.[20] A solution containing the piperidine derivative (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[20] This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol: SPR Analysis of Binding Kinetics
  • Chip Preparation and DNA Immobilization:

    • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

    • Immobilize biotinylated DNA onto the sensor surface.

  • Binding Measurement:

    • Inject a series of concentrations of the piperidine derivative over the sensor surface at a constant flow rate.

    • Monitor the SPR signal in real-time to observe the association phase.

    • Switch back to buffer flow to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the kinetic parameters.

    • Fit the association and dissociation curves to appropriate kinetic models to obtain ka and kd.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Diagram 1: General Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize DNA Chip->Immobilize DNA Biotinylated DNA DNA->Immobilize Inject Inject Piperidine Derivative Immobilize->Inject Association Dissociate Buffer Flow (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgram Dissociate->Sensorgram Fit Kinetic Model Fitting Sensorgram->Fit Results Determine ka, kd, KD Fit->Results

Caption: Workflow for SPR analysis of piperidine-DNA interactions.

III. Structural and Site-Specific Characterization

To fully comprehend the biological implications of piperidine-DNA binding, it is crucial to identify the specific binding site and to understand the three-dimensional structure of the complex.

A. DNA Footprinting

Principle: DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.[21][22][23] The principle is that a DNA-bound ligand will protect the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.[23][24] When the cleavage products are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel where no bands are present.[25]

Protocol: DNase I Footprinting
  • DNA Preparation:

    • Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA with varying concentrations of the piperidine derivative.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the reaction mixtures to achieve, on average, one cleavage event per DNA molecule.

    • Stop the reaction after a short incubation period.

  • Analysis:

    • Separate the DNA fragments on a denaturing polyacrylamide gel.

    • Visualize the fragments by autoradiography or fluorescence imaging.

    • The protected region (the footprint) will appear as a gap in the ladder of DNA fragments compared to a control lane with no piperidine derivative.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that can provide high-resolution structural information about DNA-ligand complexes in solution.[26][27][28] By observing changes in the chemical shifts of DNA and/or ligand protons upon complex formation, one can identify the binding site and determine the three-dimensional structure of the complex. In-cell NMR experiments can even monitor these interactions within a living cellular environment.[26][28][29]

Protocol: 1D and 2D NMR Titration
  • Sample Preparation:

    • Prepare highly pure and concentrated samples of a specific DNA oligonucleotide and the piperidine derivative in a suitable NMR buffer (e.g., containing D₂O).

  • NMR Titration:

    • Acquire a 1D ¹H NMR spectrum of the DNA alone.

    • Add incremental amounts of the piperidine derivative to the DNA sample and acquire a spectrum after each addition.

    • Observe changes in the chemical shifts of the DNA imino protons and aromatic protons to identify the binding site.

  • 2D NMR for Structural Elucidation:

    • For a detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) of the DNA-piperidine complex.

    • The Nuclear Overhauser Effect (NOE) cross-peaks in a NOESY spectrum provide information about through-space proximities between protons, which can be used to calculate the 3D structure of the complex.

Diagram 2: Decision Tree for Technique Selection

Technique_Selection cluster_initial Initial Screening cluster_quantitative Quantitative Analysis cluster_structural Structural & Site-Specific Analysis Start Start: Characterize Piperidine-DNA Interaction Spectroscopy UV-Vis, Fluorescence, CD Spectroscopy Start->Spectroscopy IsThereBinding Is there evidence of binding? WhatIsAffinity What are the binding thermodynamics and kinetics? IsThereBinding->WhatIsAffinity Yes Stop End or Re-evaluate IsThereBinding->Stop No Spectroscopy->IsThereBinding ITC ITC WhatIsAffinity->ITC SPR SPR WhatIsAffinity->SPR WhereDoesItBind Where is the binding site and what is the structure? ITC->WhereDoesItBind SPR->WhereDoesItBind Footprinting DNA Footprinting WhereDoesItBind->Footprinting NMR NMR Spectroscopy WhereDoesItBind->NMR MS Mass Spectrometry WhereDoesItBind->MS

Caption: A decision tree to guide the selection of techniques.

IV. Concluding Remarks

The study of piperidine derivative-DNA interactions is a multifaceted endeavor that requires a combination of orthogonal techniques. By starting with broad spectroscopic methods to confirm binding and then moving to more sophisticated techniques like ITC, SPR, DNA footprinting, and NMR, researchers can build a comprehensive picture of the binding event. This detailed understanding is critical for optimizing lead compounds in drug discovery, enhancing their efficacy, and minimizing off-target effects. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to rigorously and confidently explore the fascinating world of small molecule-DNA interactions.

References

Setting Up Free Radical Scavenging Assays for Piperidine Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Antioxidant Profiling of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Beyond their well-documented roles in targeting receptors and enzymes, many piperidine derivatives exhibit significant antioxidant activity. This activity is crucial for combating oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2][3] Oxidative stress is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cancer, and inflammation.[4] Therefore, the accurate and reliable assessment of the free radical scavenging potential of novel piperidine compounds is a critical step in their development as therapeutic agents.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vitro free radical scavenging assays tailored for piperidine-containing molecules. We move beyond mere procedural lists to explain the underlying chemical principles, potential pitfalls specific to N-heterocyclic compounds, and the logic behind protocol design, ensuring that each assay serves as a self-validating system for generating high-quality, reproducible data.

Part 1: Foundational Principles – Understanding the Scavenging Mechanisms

The antioxidant activity of a compound is primarily its ability to neutralize unstable free radicals. This is generally achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). The key thermodynamic parameter for this pathway is the Bond Dissociation Enthalpy (BDE) of the donated hydrogen.[7]

    • A-H + R• → A• + RH

  • Single Electron Transfer (SET): In this pathway, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT). The Ionization Potential (IP) of the antioxidant is the critical factor in the initial SET step.[6][7]

    • A-H + R• → [A-H]•+ + R⁻

It is important to recognize that many assays operate via a combination of these mechanisms. The predominant pathway can be influenced by the structure of the antioxidant, the nature of the free radical, and, critically, the solvent and pH of the reaction medium.[5] For piperidine compounds, the basicity of the nitrogen atom can significantly influence these equilibria, a crucial consideration we will address.

Part 2: Core Assays for Piperidine Compounds – Protocols and Scientific Rationale

We will focus on three of the most common and robust spectrophotometric and fluorometric assays: DPPH, ABTS, and ORAC. For each, we provide a detailed microplate-based protocol and explain the critical parameters and controls necessary for trustworthy results.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method based on the SET/HAT mechanism.[8] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When neutralized by an antioxidant, the solution turns a pale yellow, and this decolorization is measured spectrophotometrically.[9]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are the most common solvents. However, the solubility of the specific piperidine derivative must be confirmed. The solvent can influence reaction kinetics, so consistency is key.[10]

  • pH Control (CRITICAL for Piperidines): The DPPH radical's stability and the reaction mechanism are pH-dependent.[11] The assay is optimally stable between pH 4 and 8.[11] Since piperidines are basic, dissolving them directly can raise the local pH, potentially leading to inaccurate results. Therefore, using a buffered solvent (e.g., methanol buffered with acetate or phosphate to pH ~6.5-7.4) is highly recommended to maintain consistent reaction conditions.

  • Incubation Time: The reaction kinetics can vary significantly between different antioxidants. A 30-minute incubation is standard, but it is crucial to perform a kinetic study for your specific piperidine compound to ensure the reaction has reached a steady state or endpoint.

Detailed Protocol: DPPH Microplate Assay

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of buffered methanol (e.g., 100 mM Tris-HCl, pH 7.4, in methanol). Store in an amber bottle at 4°C. This solution should be prepared fresh weekly.
  • DPPH Working Solution: Dilute the stock solution with buffered methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this fresh daily.
  • Test Compound Stock Solution: Prepare a stock solution of your piperidine compound (e.g., 1 mg/mL) in the same buffered methanol.
  • Positive Control: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid (e.g., 1 mg/mL) in the same solvent.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of your piperidine compound, positive control, or solvent (for blank controls).
  • Add 180 µL of the DPPH working solution to all wells.
  • Include a "sample blank" for each concentration of your compound containing 20 µL of the sample and 180 µL of buffered methanol (without DPPH) to correct for any intrinsic color of your compound.
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes (or the optimized time from your kinetic study).
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Correct the absorbance of the sample wells by subtracting the absorbance of the corresponding sample blank.
  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] x 100 Where Abs_Control is the absorbance of the DPPH solution with solvent only.
  • Plot the % Scavenging against the concentration of your piperidine compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This radical is a blue-green chromophore with an absorbance maximum at 734 nm.[9] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its relative insensitivity to pH changes compared to the DPPH assay, though pH control is still good practice.[12]

Causality Behind Experimental Choices:

  • Radical Generation: The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, typically potassium persulfate. The long incubation (12-16 hours) ensures the complete formation of the radical cation.[13]

  • Working Solution Absorbance: The stock radical solution is diluted to a working absorbance of 0.70 ± 0.02 at 734 nm. This standardization is critical for assay reproducibility and allows for comparison between experiments.[13]

  • Solvent System: The ABTS radical is soluble in both aqueous and organic solvents, offering greater flexibility. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice, providing a physiologically relevant pH and good buffering capacity for basic piperidine compounds.

Detailed Protocol: ABTS Microplate Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•⁺ Radical Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 2 days when stored in the dark at 4°C.
  • ABTS•⁺ Working Solution: Dilute the radical stock solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
  • Test Compound & Positive Control (Trolox): Prepare stock solutions and serial dilutions in the appropriate solvent (e.g., PBS, ethanol, or DMSO, ensuring final DMSO concentration is low, <1%).

2. Assay Procedure:

  • In a 96-well microplate, add 10 µL of your piperidine compound dilutions, Trolox standards, or solvent (for the control).
  • Add 190 µL of the ABTS•⁺ working solution to each well.
  • Incubate the plate at room temperature for 6 minutes in the dark.
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity as described for the DPPH assay.
  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % scavenging of Trolox standards against their concentration. The TEAC value of the piperidine compound is calculated from this curve and expressed as µM of Trolox equivalents per µM or µg/mL of the test compound.

The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[9] The peroxyl radicals are generated by a thermal initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).

Causality Behind Experimental Choices:

  • Biological Relevance: The ORAC assay uses a biologically relevant peroxyl radical, making its results potentially more indicative of in vivo activity compared to assays using artificial radicals.

  • Kinetic Measurement: Unlike endpoint assays like DPPH and ABTS, ORAC is a kinetic assay. It measures both the inhibition time and the degree of inhibition, providing a more complete picture of antioxidant action.

  • Strict Temperature and pH Control: The thermal decomposition of AAPH is temperature-dependent, requiring the assay to be run at a constant 37°C. The fluorescence of fluorescein is also pH-sensitive, necessitating the use of a stable buffer (typically 75 mM phosphate buffer, pH 7.4).

Detailed Protocol: ORAC Microplate Assay

1. Reagent Preparation:

  • Assay Buffer: 75 mM Potassium Phosphate Buffer (pH 7.4).
  • Fluorescein Stock Solution (4 µM): Prepare in assay buffer. Store protected from light at 4°C.
  • AAPH Solution (153 mM): Dissolve AAPH in assay buffer. This solution is thermally unstable and must be prepared fresh just before use and kept on ice.
  • Test Compound & Positive Control (Trolox): Prepare stock solutions and serial dilutions in the assay buffer.

2. Assay Procedure:

  • Use a black, clear-bottom 96-well microplate suitable for fluorescence measurements. Pre-heat the microplate reader to 37°C.
  • To each well, add 150 µL of the fluorescein working solution.
  • Add 25 µL of your piperidine compound dilutions, Trolox standards, or assay buffer (for the blank).
  • Incubate the plate in the reader at 37°C for at least 10 minutes to allow thermal equilibration.
  • Initiate the reaction by injecting 25 µL of the freshly prepared AAPH solution into each well.
  • Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes, until the fluorescence in the blank well has decayed to <10% of the initial reading.

3. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for each well using the reader's software or the following formula: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fᵢ/f₀) Where f₀ is the initial fluorescence reading and fᵢ is the fluorescence at time i.
  • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_Sample - AUC_Blank
  • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
  • Determine the ORAC value of your piperidine compound from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

Assay TypeTest CompoundIC₅₀ (µM or µg/mL)Standard CompoundStandard IC₅₀ / TEAC
DPPH Radical Scavenging Piperidine Derivative X[Insert Value]Trolox[Insert Value]
ABTS Radical Scavenging Piperidine Derivative XTEAC: [Insert Value]Trolox1.0 (by definition)
ORAC Assay Piperidine Derivative Xµmol TE/mg: [Insert Value]Trolox1.0 (by definition)

Interpreting the Results: A low IC₅₀ value in the DPPH assay indicates high potency. A high TEAC or ORAC value indicates a high antioxidant capacity relative to the standard, Trolox. It is not uncommon for a compound to show different levels of activity across these assays due to their differing mechanisms and radical sources.[14] A comprehensive profile using multiple assays is therefore more informative than a single data point.

Part 4: Ensuring Scientific Integrity – Validation and Controls

To ensure the trustworthiness of your results, each assay must be a self-validating system. This involves rigorous controls and adherence to validation principles, which can be guided by frameworks like the ICH guidelines for analytical procedures.[13][15][16]

Essential Controls & Validation Steps:

  • Positive Control: Always run a well-characterized standard antioxidant (Trolox is recommended as it works in all three assays) in parallel with your test compounds. This confirms that the assay is performing correctly and provides a benchmark for comparison.

  • Negative/Blank Control: This contains all reagents except the antioxidant and defines the baseline (0% scavenging or maximum fluorescence decay).

  • Sample Blank/Color Control: Essential for colored piperidine compounds, this control contains the sample and solvent but not the radical (DPPH/ABTS) or initiator (AAPH). Its absorbance/fluorescence is subtracted from the sample reading to correct for intrinsic color.

  • Linearity and Range: Determine the concentration range over which the assay response is linear for both the standard and your test compound. This is crucial for accurate IC₅₀ and TEAC calculations.

  • Precision and Reproducibility: Perform assays in triplicate and repeat the entire experiment on different days to ensure the results are reproducible. The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

Part 5: Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex protocols and chemical principles.

Diagram 1: General Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Microplate Assay cluster_analysis 3. Data Analysis reagent_prep Prepare Radical/Probe, Test Compound, and Standard Solutions plate Pipette Reagents into 96-well Plate (Samples, Controls, Blanks) reagent_prep->plate incubate Incubate (Time & Temp. Dependent) plate->incubate read Measure Absorbance / Fluorescence incubate->read calc Calculate % Scavenging / AUC read->calc plot Plot Dose-Response Curve or Standard Curve calc->plot ic50 Determine IC₅₀ or TEAC Value plot->ic50

Caption: High-level workflow for antioxidant capacity assays.

Diagram 2: Chemical Principle of DPPH/ABTS Assays

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_hat Piperidine-H A_hat Piperidine• AH_hat->A_hat H• R_hat Radical• (DPPH• or ABTS•⁺) RH_hat Reduced Radical R_hat->RH_hat H• AH_set Piperidine-H AH_plus [Piperidine-H]•⁺ AH_set->AH_plus e⁻ R_set Radical• (DPPH• or ABTS•⁺) R_minus Radical⁻ R_set->R_minus e⁻ G AAPH AAPH (Initiator) Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl 37°C OxidizedProbe Oxidized Fluorescein (Non-Fluorescent) Peroxyl->OxidizedProbe attacks QuenchedRadical Quenched Radical (ROOH) Peroxyl->QuenchedRadical Probe Fluorescein (Fluorescent) Probe->OxidizedProbe Antioxidant Piperidine-H (Antioxidant) Antioxidant->QuenchedRadical donates H• to

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a substituted piperidinol, this molecule's solubility is intrinsically linked to its physicochemical properties, particularly the basicity of the piperidine nitrogen. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility hurdles.

Understanding the Molecule: Physicochemical Profile

This compound is a pharmaceutical intermediate with the following properties[1][2]:

  • Molecular Formula: C₁₅H₂₃NO₄

  • Molecular Weight: 281.35 g/mol

  • Core Structure: A piperidine ring, which is a saturated heterocycle containing a basic nitrogen atom.[3]

The key to understanding and improving the solubility of this compound lies in its structure. The piperidine nitrogen is basic, meaning it can accept a proton. The pKa of the conjugate acid of piperidine itself is approximately 11.22.[4] For substituted piperidines, the pKa can vary depending on the electronic effects of the substituents.[5][6] The trimethoxyphenyl group on the target molecule contains electron-donating methoxy groups, which is expected to result in a pKa for the piperidine nitrogen in the range of 8.0 to 10.0. This basicity is the primary handle for solubility manipulation.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses common problems encountered when trying to dissolve this compound in aqueous media.

Q1: My compound is virtually insoluble in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening and what is the first step I should take?

A1: The poor solubility at neutral pH is expected for this molecule. The piperidine ring, while containing a nitrogen capable of hydrogen bonding, is part of a larger, moderately lipophilic structure due to the trimethoxyphenyl and methyl groups.[7] At neutral pH, the basic piperidine nitrogen is largely un-ionized.

Your first and most critical step is to modify the pH of your solvent. Since the compound is basic, decreasing the pH will protonate the piperidine nitrogen, forming a more soluble salt.[8]

Recommended Action: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). You should observe a significant increase in solubility. For many basic drugs, a decrease in pH below the pKa of the basic group leads to an increase in solubility.[9]

Q2: I've tried lowering the pH, but the solubility is still not sufficient for my experimental needs. What are my next options?

A2: If pH adjustment alone is insufficient, the next step is to employ co-solvents or other solubilizing excipients. These agents work by reducing the polarity of the aqueous solvent, making it more favorable for the dissolution of lipophilic compounds.[1][2][10]

Recommended Strategies:

  • Co-solvents: These are water-miscible organic solvents that can significantly enhance the solubility of nonpolar drugs.[1] Commonly used co-solvents in pharmaceutical formulations include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), such as PEG 300 and PEG 400[2][11][12]

    • Dimethyl sulfoxide (DMSO)

    A common starting point for in vivo formulations for research purposes is a mixture such as DMSO, PEG300, and Tween 80 in saline or PBS.[2]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[11][12][13][14] Non-ionic surfactants are generally preferred due to lower toxicity.

    • Polysorbates (e.g., Tween® 80)

    • Cremophor® EL

Workflow for Selecting a Solubilization Strategy

Caption: Decision workflow for enhancing solubility.

Q3: Should I consider forming a salt of my compound?

A3: Yes, for basic compounds like this one, salt formation is a very effective method for increasing aqueous solubility and dissolution rates.[5][15] In fact, by dissolving the compound in an acidic solution, you are essentially forming the salt in situ. If you need a solid form of the compound with improved solubility, preparing a stable crystalline salt is an excellent strategy.

Common Salt-Forming Acids:

  • Hydrochloric acid (HCl)

  • Sulfuric acid

  • Citric acid

  • Tartaric acid

The choice of the counter-ion can influence the properties of the resulting salt, such as its stability and hygroscopicity.

Q4: What about cyclodextrins? When are they a good choice?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its apparent solubility.[5] This is a valuable technique, particularly for increasing the solubility of a compound in a solution for in vitro assays or formulations.[5]

Commonly used cyclodextrins in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Data Summary: Comparison of Solubilization Strategies

Strategy Mechanism of Action Advantages Considerations
pH Adjustment Ionization of the basic piperidine nitrogen to form a more soluble salt.[9]Simple, cost-effective, and often the most significant factor for ionizable compounds.Potential for precipitation if the pH changes; may not be suitable for all delivery routes.
Co-solvents Reduces the polarity of the solvent system.[1][10]Highly effective for nonpolar compounds; can be used in combination with pH adjustment.Potential for toxicity or unwanted pharmacological effects at high concentrations.
Surfactants Form micelles that encapsulate the hydrophobic drug molecule.[12][13][14]Can significantly increase the apparent solubility of very poorly soluble compounds.Can have toxic effects and may interfere with some biological assays.
Salt Formation Creates a solid form with higher intrinsic solubility and faster dissolution.[5][15]Produces a stable, solid material with improved handling and formulation properties.Requires additional chemical synthesis and characterization steps.
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic drug from water.[5]Generally well-tolerated; can improve stability as well as solubility.Can be expensive; the size of the cyclodextrin cavity must be appropriate for the drug molecule.

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in a chosen solvent system. This method is crucial for quantitatively assessing the impact of your solubilization strategy.[16]

Materials:

  • This compound

  • Selected solvent system (e.g., buffer of a specific pH, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent system to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, avoiding any undissolved solid. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method (e.g., HPLC).

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil analysis1 Filter supernatant equil->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC/LC-MS analysis2->analysis3 calc calc analysis3->calc Calculate Solubility

Caption: Shake-flask method for solubility determination.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my compound? A: Sonication can be used to accelerate the dissolution process, but it may lead to the formation of a supersaturated, metastable solution. For determining thermodynamic equilibrium solubility, the shake-flask method is preferred.

Q: My compound dissolves in acidic pH but crashes out when I neutralize the solution. How can I prevent this? A: This is a common issue with pH-dependent solubility. To maintain solubility in a final formulation at a higher pH, you will likely need to include a co-solvent or a precipitation inhibitor (a polymer that slows down crystallization).

Q: Are there any specific safety precautions I should take? A: As with any chemical compound, you should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) before use.

Q: The trimethoxyphenyl group is common in some natural products. Does this provide any clues for solubilization? A: Yes, the 3,4,5-trimethoxyphenyl moiety is found in several compounds that target tubulin, such as combretastatin A-4.[17] Literature on the formulation of these types of molecules can provide valuable insights. Often, lipid-based formulations or amorphous solid dispersions are employed for such compounds to improve oral bioavailability.[15]

References

Technical Support Center: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-03-001

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol. This molecule is a key pharmaceutical intermediate, and its efficient synthesis is crucial for drug development programs.[1][2] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, making the development of robust synthetic routes to its derivatives a significant focus in modern organic chemistry.[3][]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and increase the yield of your synthesis. The information herein is based on established principles of organic synthesis and proven field insights. A plausible and efficient synthetic route to this target molecule involves a two-step process:

  • Step 1: Arylation of a Piperidone Precursor. The formation of the key carbon-carbon bond between the piperidine ring and the trimethoxyphenyl group to synthesize 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.

  • Step 2: Stereoselective Reduction. The reduction of the ketone intermediate to the desired 3-hydroxy product.

This guide will address potential issues in both of these critical stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions

Q1: What are the most critical parameters affecting the overall yield of the synthesis?

A1: The overall yield is a function of the efficiency of both the arylation and the reduction steps. For the arylation step , the most critical parameters are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature.[5][6] The regioselectivity of the arylation is paramount, as piperidones with α,α'-protons can be arylated at the least-hindered side.[5] For the reduction step , the choice of reducing agent, solvent, and temperature will dictate both the conversion and the diastereoselectivity of the reaction.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring reaction progress.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate or iodine can help visualize the spots.

  • LC-MS: This is a more definitive method to confirm the mass of the desired product and identify any major byproducts.

Troubleshooting Step 1: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

The α-arylation of ketones is a powerful tool in organic synthesis.[7][8][9] Palladium-catalyzed reactions are particularly common for this transformation.[5]

Q1: I am observing a low yield in the arylation of 1-methyl-3-oxopiperidine with a 2,4,6-trimethoxyphenyl source. What are the likely causes and solutions?

A1: Low yields in palladium-catalyzed α-arylation of ketones can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation & Recommended Solution
Inefficient Catalyst/Ligand System The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is crucial. The electronic and steric properties of the ligand influence the catalytic cycle. Solution: Screen a variety of ligands to find the optimal one for your specific substrate. For electron-rich aryl groups, a palladium catalyst is often suitable, while for electron-poor systems, a nickel catalyst might be more effective.[8]
Incorrect Base The base is required to generate the enolate of the piperidone. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. Solution: If using a weaker base like K₃PO₄, try switching to a stronger, more soluble base like NaOt-Bu. Ensure the base is anhydrous.
Solvent Issues The reaction is typically performed in anhydrous, aprotic solvents like toluene, dioxane, or THF. The presence of water can quench the enolate and deactivate the catalyst. Solution: Ensure your solvent is rigorously dried before use. Consider using a solvent that can effectively dissolve both the organic and inorganic components of the reaction. Recent studies have also shown that α-arylation can be performed in aqueous surfactant media under certain conditions.[6]
Reaction Temperature The optimal temperature can vary. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions. Solution: Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed.

Q2: I am observing the formation of multiple side products. What are they and how can I avoid them?

A2: Common side reactions in piperidine synthesis include over-arylation and side reactions involving the base.[10][11][12]

  • Diarylation: This occurs when the product is more reactive than the starting material. To minimize this, use a slight excess of the piperidone starting material.

  • Homocoupling of the Aryl Halide: This can be minimized by ensuring an efficient catalytic cycle and avoiding excessively high temperatures.

  • Decomposition: Piperidine derivatives can be susceptible to oxidation.[13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

Q3: I am having difficulty purifying the ketone intermediate. What are the best practices?

A3: Purification of piperidine derivatives often requires specific techniques due to their basic nature.[13]

  • Column Chromatography: Use silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking of the basic product on the column.

  • Acid-Base Extraction: The basic piperidine product can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving neutral impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[13]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Step 2: Stereoselective Reduction of the Ketone

The reduction of the 3-keto group to the 3-hydroxyl group is a critical step that determines the final stereochemistry of the molecule.

Q1: The reduction of the ketone is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction is usually due to an insufficiently reactive reducing agent or deactivation of the reagent.

Potential Cause Explanation & Recommended Solution
Choice of Reducing Agent Sodium borohydride (NaBH₄) is a common choice for ketone reductions. However, if the ketone is sterically hindered, a more powerful reducing agent may be required. Solution: Consider using lithium aluminum hydride (LAH) or other more reactive hydride sources. Be aware that LAH is less selective and requires anhydrous conditions. L-Selectride has also been used for stereoselective reductions of similar systems.[14]
Reaction Temperature Many reductions are performed at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity. However, if the reaction is sluggish, allowing it to warm to room temperature may be necessary. Solution: Monitor the reaction by TLC. If it stalls at low temperature, allow it to warm slowly.
Stoichiometry of Reducing Agent Ensure you are using a sufficient excess of the reducing agent to account for any potential side reactions or impurities that may consume it. Solution: Use at least 1.5-2.0 equivalents of the reducing agent.

Q2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of the reduction?

A2: The stereochemical outcome of the reduction is influenced by the steric environment around the ketone and the nature of the reducing agent.

  • Bulky Reducing Agents: Employing sterically demanding reducing agents like L-Selectride or K-Selectride often leads to higher diastereoselectivity, favoring the approach of the hydride from the less hindered face of the ketone.

  • Chelation Control: If there is a nearby functional group that can coordinate with a metal ion, this can direct the approach of the reducing agent. While not directly applicable here, it is a key concept in stereoselective reductions.

Q3: I am struggling with the workup and removal of boron or aluminum salts. What is the best procedure?

A3: The workup procedure is critical for isolating the final product in high purity.

  • For NaBH₄ reductions: A standard aqueous workup is usually sufficient. Quench the reaction with water or dilute acid, and then extract the product with an organic solvent.

  • For LAH reductions: A Fieser workup is recommended. Carefully add water, followed by 15% aqueous NaOH, and then more water. This will precipitate the aluminum salts, which can be removed by filtration.

Detailed Experimental Protocols

Protocol 1: Hypothetical Synthesis of 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

This protocol is a generalized procedure based on established methods for α-arylation of ketones and should be optimized for your specific substrates.[5]

  • To an oven-dried flask, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and anhydrous toluene under an inert atmosphere.

  • Add 1,3,5-trimethoxybenzene (1.2 equivalents), 1-methyl-4-piperidone (1.0 equivalent), and NaOt-Bu (1.4 equivalents).

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an eluent containing 1% triethylamine) to afford the desired ketone.

Protocol 2: Stereoselective Reduction to this compound

This protocol is a generalized procedure for the stereoselective reduction of a ketone.

  • Dissolve the ketone intermediate from Protocol 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add L-Selectride (1.5 equivalents, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by 3M aqueous NaOH and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Arylation cluster_step2 Step 2: Reduction Piperidone 1-Methyl-4-piperidone Arylation Pd-catalyzed α-Arylation Piperidone->Arylation ArylSource 1,3,5-Trimethoxybenzene ArylSource->Arylation Ketone 1-Methyl-4-(2,4,6-trimethoxyphenyl) piperidin-3-one Arylation->Ketone Reduction Stereoselective Reduction Ketone->Reduction Alcohol 1-Methyl-4-(2,4,6-trimethoxyphenyl) piperidin-3-ol Reduction->Alcohol

Caption: Overall synthetic workflow for this compound.

ReductionFactors cluster_factors Influencing Factors cluster_outcomes Outcomes center_node Stereoselective Reduction Yield Yield center_node->Yield Selectivity Diastereoselectivity center_node->Selectivity ReducingAgent Reducing Agent (e.g., NaBH4, L-Selectride) ReducingAgent->center_node Solvent Solvent (e.g., THF, MeOH) Solvent->center_node Temperature Temperature (-78°C to RT) Temperature->center_node Sterics Substrate Sterics Sterics->center_node

Caption: Key factors influencing the stereoselective reduction step.

References

degradation and stability issues of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a key pharmaceutical intermediate used in the synthesis of various active compounds.[1][2] Its structural integrity is paramount for the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide provides in-depth technical support for researchers encountering degradation and stability challenges during their work with this compound. We will explore potential degradation pathways, offer troubleshooting advice for common experimental issues, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the handling, storage, and analysis of this compound.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a sample that was pure upon receipt. What could be the cause?

A1: The appearance of new, unexpected peaks is a strong indicator of compound degradation.[3] this compound, like many complex organic molecules, is susceptible to degradation under various environmental and experimental conditions. The primary culprits are often inappropriate storage (exposure to light, oxygen, or elevated temperatures) or incompatibility with solvents and reagents used in your experimental setup.[4]

To confirm if the new peaks are degradation products, we strongly recommend performing a forced degradation study (see Protocol 1 ).[3][5] This involves intentionally stressing the compound under controlled conditions (e.g., acid, base, oxidation, heat, light) to generate its likely degradants. Comparing the chromatograms of your sample with these stressed samples can help identify the degradation products and understand the degradation pathway.[6]

Q2: What are the most probable degradation pathways for this molecule based on its structure?

A2: The molecule's structure contains several functional groups that are susceptible to degradation. Understanding these weak points is key to preventing unwanted reactions.

  • Oxidation of the Piperidine Ring: The tertiary amine (N-methyl) within the piperidine ring is a primary site for oxidation.[3] This can lead to the formation of an N-oxide, which may exhibit different polarity and chromatographic behavior. In more aggressive oxidative conditions or over long-term exposure to atmospheric oxygen, ring-opening products can also form.[7]

  • Oxidation of the Secondary Alcohol: The hydroxyl group at the C-3 position is a secondary alcohol, which can be oxidized to the corresponding ketone, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[8] This is a common transformation that can be catalyzed by trace metal impurities or oxidizing agents.

  • Photodegradation: The trimethoxyphenyl moiety contains chromophores that can absorb UV and visible light.[9] This absorption of energy can initiate photochemical reactions, often through radical mechanisms, leading to complex degradation profiles.[10][11] Compounds with aromatic rings and heteroatoms are often light-sensitive, necessitating protection from light during storage and handling.[12][13]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[4] This can lead to a complex mixture of products and is a critical consideration for any processes involving heating.

  • Extreme pH: While the molecule does not contain easily hydrolyzable groups like esters, extreme pH conditions can still promote degradation.[14] Strong acidic conditions could potentially lead to the cleavage of the methoxy ether bonds on the phenyl ring, while both strong acid and base can catalyze oxidation or other rearrangement reactions.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound Main Compound oxidation Oxidizing Agents (e.g., H₂O₂, O₂) light Light Exposure (UV/Visible) heat Elevated Temperature ph Extreme pH (Acid/Base) n_oxide N-Oxide Product oxidation->n_oxide Piperidine N-Oxidation ketone Ketone Product (Oxidized Alcohol) oxidation->ketone Alcohol Oxidation ring_opened Ring-Opened Products oxidation->ring_opened Further Oxidation photoproducts Complex Photoproducts light->photoproducts Photolysis heat->ring_opened Thermal Decomposition ether_cleavage Ether Cleavage Products ph->ether_cleavage Acid-catalyzed

Caption: Hypothetical degradation pathways for the target compound.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Based on the potential degradation pathways, the following conditions are recommended to maximize shelf-life and experimental consistency:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[4]

  • Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.[10]

  • Container: Use tightly sealed, chemically inert containers (e.g., glass vials with PTFE-lined caps).

  • Handling: When preparing solutions, use high-purity, degassed solvents. Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, aliquot it into single-use vials to minimize contamination and exposure to air upon repeated use.

Q4: My biological or chemical assay results are showing a loss of potency over time. Could this be related to compound stability?

A4: Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly lead to a perceived loss of potency or inconsistent results.[3] The degradation products themselves may be inactive or could even interfere with the assay.

Troubleshooting Steps:

  • Run a Fresh Standard: Immediately analyze a freshly prepared sample of the compound as a time-zero baseline.[3]

  • Analyze Your Old Sample: Re-analyze the sample that is showing lower potency using a validated analytical method (e.g., HPLC, see Protocol 2 ). Quantify the peak area of the parent compound and compare it to the baseline.

  • Implement Controls: In future experiments, include a stability control by incubating the compound under your exact assay conditions (solvent, temperature, duration) without the other biological/chemical components. Analyze this control at the end of the experiment to quantify any degradation that occurred during the assay itself.

Experimental Protocols & Data

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][13]

Objective: To investigate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)[12]

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. Before analysis, neutralize the solution with an equivalent amount of NaOH.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Before analysis, neutralize the solution with an equivalent amount of HCl.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[3]

  • Thermal Degradation: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours. Ensure the solution sample is in a sealed vial to prevent evaporation.[4]

  • Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light).[12][13] A control sample should be wrapped in foil and placed in the chamber alongside the exposed sample.

  • Analysis: At the end of each stress period, dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase. Analyze all stressed samples, along with an unstressed control sample, using the RP-HPLC method described in Protocol 2 .

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Chamber) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute All Samples to 100 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize_acid->dilute neutralize_base->dilute analyze Analyze via RP-HPLC (Protocol 2) dilute->analyze

Caption: Workflow for the forced degradation study.

Protocol 2: RP-HPLC Method for Stability Analysis

This protocol outlines a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.[6][15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm (or PDA detector scanning 200-400 nm)

  • Injection Volume: 10 µL

Hypothetical Data Summary

The following table illustrates how to summarize results from a forced degradation study.

Stress ConditionTime% Degradation (Hypothetical)Relative Retention Time (RRT) of Major DegradantsObservations
Control 48 hr< 1%-No significant change.
0.1 M HCl 24 hr~ 5%0.85Minor degradation observed.
0.1 M NaOH 24 hr< 2%-Compound is relatively stable to mild base.
3% H₂O₂ 8 hr~ 25%0.92 (Ketone), 1.15 (N-Oxide)Significant degradation. Multiple products formed.
Thermal (80°C) 48 hr~ 10%0.85, 1.20Moderate degradation in solution. Solid is more stable.
Photolytic (ICH) -~ 18%Multiple minor peaksSignificant photodegradation. Solution turned slightly yellow.

References

Technical Support Center: Troubleshooting Low Bioactivity in Piperidinol-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidinol-based assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or no bioactivity with their piperidinol-containing compounds. As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework to diagnose and resolve these issues, ensuring the integrity and success of your experimental outcomes.

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2] However, the journey from a synthesized piperidinol-based molecule to a validated bioactive hit is often fraught with challenges. This guide is structured in a question-and-answer format to directly address the most common hurdles, from fundamental compound-related issues to complex assay-specific artifacts.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Compound Integrity and Physicochemical Properties

This first-line-of-defense category addresses the most frequent and fundamental reason for low bioactivity: the compound itself. Before investigating complex biological or assay-related phenomena, it is imperative to confirm the identity, purity, and solubility of your test article.

Question 1: I've synthesized a novel piperidinol derivative, but it's showing no activity in my primary assay. Where do I even begin to troubleshoot?

Answer: The absolute first step is to rigorously verify the chemical identity and purity of your synthesized compound.[3] An incorrect structure or the presence of interfering impurities can completely mask the true activity of your molecule. A logical workflow is essential to avoid wasting resources on downstream experiments with a flawed starting material.

Here is a recommended workflow for initial compound validation:

A Low or No Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B C NMR (¹H, ¹³C) B->C Structural Confirmation D HRMS B->D Molecular Weight Confirmation E HPLC/UPLC B->E Purity Assessment F Structure Confirmed & Purity >95%? C->F D->F E->F G No F->G H Yes F->H I Re-synthesize or Re-purify Compound G->I J Proceed to Solubility & Stability Testing H->J

Caption: Initial compound validation workflow.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of your piperidinol derivative. Discrepancies may indicate an incorrect structure or the presence of significant impurities.[3]

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Prep: Prepare a dilute solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Analysis: Use an ESI or other soft ionization technique to determine the exact mass.

    • Verification: Confirm that the measured mass corresponds to the calculated molecular weight and elemental composition of the target molecule.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA or formic acid).

    • Analysis: Inject your sample and analyze the chromatogram. The purity is determined by the area under the curve of the main peak relative to all other peaks.

    • Purity Standard: For biological assays, a purity level of >95% is generally required.[3]

Parameter Recommended Technique Acceptance Criteria
Structure ¹H and ¹³C NMRSpectra consistent with proposed structure
Molecular Weight HRMSMeasured mass within 5 ppm of calculated mass
Purity HPLC/UPLC (UV detector)>95% by peak area

Question 2: My compound is pure, but I notice precipitation when I add it to my aqueous assay buffer. Could this be the problem?

Answer: Absolutely. Poor aqueous solubility is a very common cause of low apparent bioactivity.[3] Piperidinol compounds, especially those with lipophilic substituents, can have limited solubility in the buffers used for biological assays. If your compound precipitates, its effective concentration in the assay is significantly lower than the nominal concentration you intended to test, leading to artificially low activity.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Before proceeding, you must understand the solubility limit of your compound in the specific assay buffer.

    • Protocol: Kinetic Solubility Assay (Nephelometry)

      • Prepare a 10 mM stock solution of your compound in 100% DMSO.

      • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

      • Transfer a small volume (e.g., 1-2 µL) of each dilution to a new plate containing your aqueous assay buffer (e.g., 100 µL).

      • Incubate the plate with shaking for 1-2 hours at the assay temperature.

      • Measure turbidity using a nephelometer or plate reader capable of detecting light scattering.

      • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[4]

  • Modify Dosing Strategy:

    • Test Below Solubility Limit: Ensure your assay concentrations are well below the determined kinetic solubility limit.

    • Use Co-solvents: If compatible with your assay, consider using a small percentage of a co-solvent (e.g., ethanol, PEG-400) in your final assay buffer to improve solubility. However, always run a vehicle control to ensure the co-solvent itself does not affect the assay.

    • Formulation Strategies: For later-stage development, formulation approaches like creating solid dispersions with polymers (e.g., PVP, HPMC) can be explored to enhance solubility.[5]

Question 3: My compound is pure and soluble, but my results are inconsistent, especially if I prepare my plates in advance. What could be happening?

Answer: Compound instability is a likely culprit. The piperidinol moiety or other functional groups in your molecule may be susceptible to degradation under your specific assay conditions (e.g., pH, temperature, presence of light, or reactive components in the buffer).[4]

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of your compound in the assay buffer over time.

    • Protocol: HPLC-Based Stability Assessment

      • Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test.

      • Incubate the solution under the exact conditions of your assay (temperature, light, etc.).

      • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

      • Immediately analyze the aliquot by HPLC to quantify the amount of the parent compound remaining.

      • A significant decrease (>10-15%) in the peak area of the parent compound over the assay duration indicates instability.

  • Mitigation Strategies:

    • Modify Assay Protocol: If instability is observed, minimize the incubation time or prepare compound plates immediately before use.

    • Adjust Buffer pH: If the degradation is pH-dependent (e.g., hydrolysis of an ester), see if the assay can be performed at a more optimal pH for compound stability.

    • Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions or use amber-colored plates.

Category 2: Assay-Related Issues and Interference

If you have confirmed that your compound is pure, soluble, and stable, the next step is to investigate potential interactions between your compound and the assay components themselves.

Question 4: I'm using a fluorescence-based assay, and some of my piperidinol compounds appear active, but the dose-response curves look unusual. Could this be an artifact?

Answer: Yes, this is a classic sign of assay interference. Many compounds can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results.[6][7] This is particularly common in fluorescence-based assays.

A Unusual Dose-Response Curve Observed B Investigate Assay Interference A->B C Is the assay fluorescence-based? B->C D Yes C->D E No C->E F Check for Autofluorescence/ Quenching D->F G Check for Compound Reactivity (e.g., with thiols) E->G H Run 'No Enzyme' Control F->H G->H I Run Orthogonal Assay H->I If artifact suspected J Result is an Artifact I->J K Activity is Confirmed I->K

Caption: Workflow for diagnosing assay interference.

Common Interference Mechanisms & Solutions:

  • Autofluorescence/Quenching:

    • Problem: The compound itself may be fluorescent at the excitation/emission wavelengths of the assay, or it may absorb light and quench the signal.[7]

    • Test: Run a control plate where you add your compound to the assay buffer and detection reagents without the biological target (e.g., no enzyme or no cells). A signal that changes with compound concentration indicates interference.

  • Chemical Reactivity:

    • Problem: Some chemical motifs are known to be reactive and can covalently modify proteins or assay reagents. This is a common issue for assays that rely on thiol chemistry (e.g., using Coenzyme A or cysteine-containing proteins).[8][9] These reactive compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[9]

    • Test: Run a counter-screen. If your primary assay involves a specific enzyme, test your compound against an unrelated enzyme that uses a similar detection system. Activity in both assays suggests non-specific reactivity.

  • Solution: The Orthogonal Assay

    • The most robust way to validate a hit is to re-test it in an orthogonal assay . This is an assay that measures the same biological endpoint but uses a different detection technology.[6] For example, if your primary screen was fluorescence-based, an orthogonal assay might use luminescence, absorbance, or mass spectrometry. If the compound is active in both assays, you can have much higher confidence that it is a genuine hit.

Category 3: Biological and Target-Specific Issues

Once compound and assay-related issues have been ruled out, it's time to consider the biological context. For a compound to be active, especially in a cell-based assay, it must reach its target in sufficient concentration and engage it effectively.

Question 5: My piperidinol compound is active in a biochemical assay with a purified protein, but shows no activity when I test it on whole cells. What's going on?

Answer: This is a very common and important observation in drug discovery. The discrepancy between biochemical and cellular activity often points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties at the cellular level.

Potential Reasons and Troubleshooting:

  • Poor Membrane Permeability:

    • Problem: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting:

      • Permeability Assays: Conduct a cell-based permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell assay, to directly measure its ability to cross a lipid bilayer.

      • Structure-Activity Relationship (SAR): Synthesize analogs with modified physicochemical properties (e.g., reduced polarity, fewer hydrogen bond donors) to improve permeability.

  • Active Efflux:

    • Problem: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). This keeps the intracellular concentration too low to have an effect.

    • Troubleshooting:

      • Co-dosing with Efflux Inhibitors: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If the bioactivity of your compound is restored, it is likely an efflux substrate.

Question 6: I've addressed all the issues above, but the activity is still lower than expected. How can I be sure my compound is actually binding to its intended target?

Answer: This is the ultimate question of target engagement. It's crucial to have direct evidence that your compound physically interacts with its target protein.[10][11] Several biophysical techniques can confirm this.

Recommended Target Engagement Assays:

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay:

    • Principle: This technique measures changes in the thermal stability of a protein upon ligand binding. Binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[12][13]

    • Protocol Outline:

      • Mix your purified target protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

      • Add your piperidinol compound (or vehicle control).

      • Slowly increase the temperature in a real-time PCR instrument.

      • As the protein unfolds, it exposes its hydrophobic core, causing the dye to fluoresce.

      • The temperature at which the fluorescence signal is maximal corresponds to the Tₘ. A significant positive shift in Tₘ in the presence of your compound confirms binding.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This extends the principle of thermal shift to a cellular environment. It assesses target engagement in intact cells or cell lysates by measuring the amount of soluble protein remaining after heat shock.[13]

    • Protocol Outline:

      • Treat intact cells with your compound or vehicle.

      • Heat the cells at various temperatures.

      • Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded protein) by centrifugation.

      • Quantify the amount of your target protein remaining in the soluble fraction using Western blotting or other methods.

      • A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the vehicle control.

Assay System Principle Primary Use
DSF Purified ProteinLigand-induced thermal stabilizationConfirming direct binding, SAR
CETSA Intact Cells / LysateLigand-induced thermal stabilization in situConfirming target engagement in a cellular context

By systematically working through these troubleshooting categories, you can effectively diagnose the root cause of low bioactivity in your piperidinol-based assays, distinguish genuine biological results from experimental artifacts, and make informed decisions to advance your most promising compounds.

References

Technical Support Center: Proactive Strategies for Byproduct-Free Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine ring synthesis. As a foundational structural motif in over twenty classes of pharmaceuticals and numerous alkaloids, the efficient and clean synthesis of the piperidine core is paramount for researchers in drug development and organic chemistry.[1] This guide is designed to provide you with in-depth, field-proven insights to anticipate and mitigate common byproduct formation issues, ensuring the integrity and yield of your target molecules.

Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

General Issues

Q1: My purified piperidine has a yellow tint. What causes this and is it problematic?

A: A yellow coloration in piperidine is typically a result of oxidation products.[2][3] While this may not impact the utility of your compound in all subsequent applications, for high-purity requirements, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[2] To prevent reoccurrence, store your purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]

Q2: I'm having difficulty separating my piperidine product from residual pyridine starting material by distillation. Why is this happening?

A: Piperidine and pyridine form an azeotropic mixture, which is a constant boiling mixture, making their separation by simple fractional distillation challenging.[2][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under standard atmospheric pressure.[2] To overcome this, you can employ azeotropic distillation with water or, more effectively, utilize selective salt formation. Piperidine, being a stronger base, will selectively react with carbon dioxide (CO2) to form a solid piperidine carbonate, while pyridine will not. This allows for separation via filtration.[2][3][4]

Q3: My piperidine solution in an organic solvent (like DMF) crystallized during storage. What is the cause?

A: This is a common occurrence with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that might be present from other stored reagents, to form piperidine hydrochloride.[2] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this issue, ensure your storage containers are tightly sealed and consider storing them under an inert atmosphere.[2]

Method-Specific Troubleshooting

The following sections delve into common issues encountered during the three primary routes for piperidine synthesis: hydrogenation/reduction of pyridines, intramolecular cyclization, and cycloaddition reactions.[1]

I. Hydrogenation & Reduction of Pyridines

This is one of the most common and direct methods for piperidine synthesis, but it is not without its challenges, particularly concerning over-reduction and catalyst poisoning.[5][6]

Troubleshooting Guide: Hydrogenation of Pyridines
Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Incomplete reaction; presence of partially hydrogenated intermediates (e.g., tetrahydropyridine). 1. Insufficient reaction time or catalyst loading. 2. Catalyst deactivation or poisoning.[6]1. Increase Reaction Time/Catalyst Loading: Incrementally increase the reaction time and/or the catalyst loading. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal parameters. 2. Address Catalyst Deactivation: Ensure the use of a fresh, high-quality catalyst. Certain functional groups on the pyridine ring can poison the catalyst; consider using a more robust catalyst like rhodium, which is often less susceptible to poisoning.[6]
"Over-reduction" leading to C-N bond cleavage and formation of ring-opened byproducts (e.g., pentylamines). 1. Harsh reaction conditions (high temperature/pressure). 2. Non-selective catalyst.[6]1. Optimize Reaction Conditions: Employ milder conditions. Transfer hydrogenation using a hydrogen donor like formic acid often proceeds under less harsh conditions than catalytic hydrogenation with H2 gas.[6] 2. Catalyst Selection: Rhodium-based catalysts are frequently reported to be highly selective for the hydrogenation of the pyridine ring without significant C-N bond cleavage.[6] Recent research has also highlighted the efficacy of Iridium(III) catalysts for ionic hydrogenation, which shows excellent chemoselectivity and tolerance for sensitive functional groups.[7][8]
Formation of defluorinated byproducts when reducing fluorinated pyridines. The catalyst can facilitate hydrodefluorination.Use a catalyst system less prone to this side reaction. For instance, a rhodium catalyst has been shown to be effective for synthesizing 3-substituted piperidines with partially fluorinated groups, although some hydrodefluorination can still occur.[1] The addition of a mild base like triethylamine can sometimes suppress this side reaction.[1]
Poor stereoselectivity in the formation of substituted piperidines. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.The use of specific catalysts can favor the formation of a particular isomer. For example, hydroboration/hydrogenation of pyridines can be cis-selective.[1] Catalytic hydrogenation of substituted pyridines with PtO2 in glacial acetic acid has also been shown to produce cis-piperidine derivatives.[9]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general guideline for the hydrogenation of substituted pyridines.[9]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar) and stir the reaction mixture at room temperature or a slightly elevated temperature.[9]

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, TLC) until the starting material is consumed (typically 4-24 hours).[2][9]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Purification: Quench the reaction with a base such as sodium bicarbonate, then extract the product with a suitable organic solvent (e.g., ethyl acetate).[9] The combined organic layers are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography.[9]

Visualizing the Process

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Pyridine Substituted Pyridine Reactor High-Pressure Reactor (Controlled T & P) Pyridine->Reactor Catalyst Catalyst (e.g., PtO₂) Catalyst->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor H2 Hydrogen Gas H2->Reactor Quench Quench (Base) Reactor->Quench Reaction Monitoring Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Piperidine Desired Piperidine Purify->Piperidine Byproducts Potential Byproducts (e.g., Over-reduced, Partially Hydrogenated) Purify->Byproducts

Caption: Workflow for catalytic hydrogenation of pyridine.

II. Intramolecular Cyclization

This approach involves the formation of the piperidine ring through the cyclization of a linear precursor. Common methods include reductive amination and aza-Michael reactions.[1]

Troubleshooting Guide: Intramolecular Cyclization
Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Formation of linear alkene byproduct in radical-mediated amine cyclization. Competitive 1,5-H-transfer process occurring alongside the desired radical rebound.[1]Optimize the catalyst and reaction conditions to favor the radical rebound pathway. This may involve changing the solvent, temperature, or using a different radical initiator.
Low yields in Dieckmann condensation to form piperidones. 1. Intermolecular Claisen condensation leading to oligomers. 2. Reverse reaction (cleavage with ring scission).[10][11]1. Run the reaction under high dilution conditions to favor the intramolecular cyclization over the intermolecular reaction.[10] 2. Ensure at least two equivalents of a strong, non-nucleophilic base (e.g., NaH) are used.[10] The product, a β-keto ester, is acidic, and its deprotonation by the base drives the equilibrium towards the cyclized product.[12]
Incomplete reaction or formation of multiple products in double reductive amination. The reaction is a cascade of at least four steps (imine formation, reduction, cyclic imine formation, reduction).[13] Imbalance in the rates of these steps can lead to incomplete conversion or side products.Carefully select the reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine/iminium ion over the carbonyl starting material.[14] This allows for a one-pot reaction where all reagents can be added at the start.[14]

Visualizing the Decision Process

G Start Byproduct Formation in Intramolecular Cyclization? CheckMethod Identify Cyclization Method Start->CheckMethod Dieckmann Dieckmann Condensation? CheckMethod->Dieckmann Diester Substrate ReductiveAmination Reductive Amination? CheckMethod->ReductiveAmination Dicarbonyl + Amine Radical Radical Cyclization? CheckMethod->Radical Radical Initiator Oligomers Oligomers/Low Yield? Dieckmann->Oligomers Yes HighDilution Use High Dilution Oligomers->HighDilution IncompleteReaction Incomplete Reaction? ReductiveAmination->IncompleteReaction Yes ChangeReductant Use Selective Reductant (e.g., NaBH(OAc)₃) IncompleteReaction->ChangeReductant AlkeneByproduct Alkene Byproduct? Radical->AlkeneByproduct Yes OptimizeConditions Optimize Catalyst/Conditions AlkeneByproduct->OptimizeConditions

Caption: Troubleshooting byproduct formation in cyclization.

III. Cycloaddition Reactions (Aza-Diels-Alder)

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but its mechanism can be complex, sometimes proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can affect stereoselectivity.[2][15][16]

Troubleshooting Guide: Aza-Diels-Alder Reactions
Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Poor diastereoselectivity. The reaction may be proceeding through a stepwise Mannich-Michael pathway, especially with strong Lewis acids.[2][16]1. Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities due to their conformationally restricted nature.[2] 2. Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Brønsted acids or organocatalysts can sometimes favor a more concerted-like pathway, improving stereoselectivity.[17]
Formation of aromatized pyridine byproduct. This can occur, particularly with certain substrates and under harsh conditions, through hydride abstraction.[18]Optimize reaction conditions by using milder temperatures and avoiding reagents that can act as hydride acceptors.
Low yields due to competing side reactions. The imine dienophile can be unstable or undergo side reactions.Generating the imine in situ from a stable amine and aldehyde can improve yields by keeping the concentration of the reactive imine low throughout the reaction.[16]

Visualizing the Mechanistic Dichotomy

G cluster_concerted Concerted [4+2] Cycloaddition cluster_stepwise Stepwise Mannich-Michael Start Imine + Diene Concerted_TS Concerted Transition State Start->Concerted_TS Mild Conditions, Organocatalyst Mannich Mannich Addition Start->Mannich Strong Lewis Acid Concerted_Product Piperidine Derivative (High Stereoselectivity) Concerted_TS->Concerted_Product Michael Michael Addition (Intramolecular) Mannich->Michael Stepwise_Product Piperidine Derivative (Lower Stereoselectivity) Michael->Stepwise_Product

Caption: Aza-Diels-Alder reaction pathways.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Flavonoid Piperidine Alkaloids: The Role of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol and Alternative Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery. Among these, flavonoid piperidine alkaloids have emerged as a critical class of compounds, with Flavopiridol (Alvocidib) being a prominent example due to its potent inhibitory activity against cyclin-dependent kinases (CDKs).[1][2] The intricate molecular architecture of these molecules necessitates robust and efficient synthetic strategies, where the choice of key intermediates profoundly impacts the overall success of the synthesis.

This guide provides an in-depth technical comparison of synthetic pathways leading to flavonoid piperidine alkaloids, focusing on the pivotal intermediate, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol , and contrasting its utility with alternative synthetic strategies employing different core building blocks. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive understanding of the available methodologies.

The Central Role of this compound in Flavopiridol Synthesis

The most established synthetic route to Flavopiridol leverages the strategic construction of the this compound intermediate.[1][3] This approach meticulously builds the substituted piperidine ring, which is a crucial pharmacophore for CDK inhibition, before its annulation to the flavonoid core.[1]

Synthesis of the Key Piperidinol Intermediate

The synthesis commences with the condensation of 1,3,5-trimethoxybenzene with 1-methyl-4-piperidone.[1] This reaction is typically acid-catalyzed and sets the stage for the introduction of the aryl moiety onto the piperidine ring. The resulting enamine or a related species is then subjected to a hydroboration-oxidation sequence to yield the trans-aryl piperidine alcohol.[1]

A critical stereochemical inversion is then required to obtain the desired cis-configuration present in Flavopiridol. This is ingeniously achieved through an oxidation of the trans-alcohol to the corresponding ketone, followed by a stereoselective reduction.[1] The reduction step often yields a mixture of cis and trans isomers, necessitating careful purification, which can be achieved through fractional crystallization of diastereomeric salts.[1]

The following diagram illustrates the generalized workflow for the synthesis of this compound:

cluster_0 Synthesis of this compound 1_3_5_trimethoxybenzene 1,3,5-Trimethoxybenzene Condensation Acid-Catalyzed Condensation 1_3_5_trimethoxybenzene->Condensation 1_methyl_4_piperidone 1-Methyl-4-piperidone 1_methyl_4_piperidone->Condensation Alkene_Intermediate Alkene Intermediate Condensation->Alkene_Intermediate Hydroboration Hydroboration-Oxidation Alkene_Intermediate->Hydroboration trans_Alcohol trans-Aryl Piperidine Alcohol Hydroboration->trans_Alcohol Oxidation Oxidation trans_Alcohol->Oxidation Ketone_Intermediate Ketone Intermediate Oxidation->Ketone_Intermediate Reduction Stereoselective Reduction Ketone_Intermediate->Reduction cis_trans_Mixture cis/trans Alcohol Mixture Reduction->cis_trans_Mixture Purification Purification (e.g., Fractional Crystallization) cis_trans_Mixture->Purification Final_Intermediate This compound (cis-isomer) Purification->Final_Intermediate cluster_1 Synthesis of 8-Aminoflavone Intermediate Acetophenone 2',6'-Dihydroxyacetophenone Acylation Acylation Acetophenone->Acylation Acylated_Product Acylated Acetophenone Acylation->Acylated_Product Rearrangement Baker-Venkataraman Rearrangement Acylated_Product->Rearrangement Diketone 1,3-Diketone Rearrangement->Diketone Cyclization Acid-Catalyzed Cyclization Diketone->Cyclization Flavone_Core Flavone Core Cyclization->Flavone_Core Nitration Nitration Flavone_Core->Nitration Nitroflavone 8-Nitroflavone Nitration->Nitroflavone Reduction Reduction Nitroflavone->Reduction Final_Intermediate 8-Aminoflavone Reduction->Final_Intermediate

References

A Comparative Analysis of Piperidine Derivatives' Cytotoxic Effects: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive compounds and approved pharmaceuticals. Its structural versatility and ability to engage in diverse molecular interactions have made it a privileged motif in the design of novel therapeutics, particularly in oncology. This guide provides an in-depth comparative analysis of the cytotoxic effects of various piperidine derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.

The Landscape of Piperidine Derivatives in Oncology

Piperidine-containing molecules have demonstrated significant potential as anticancer agents, with several derivatives advancing through preclinical and clinical development. Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the targeted inhibition of key signaling pathways that drive tumor growth and survival.[1][2] This analysis will focus on a selection of noteworthy piperidine derivatives to highlight the structure-activity relationships and differential cytotoxic profiles that are critical for informed drug design.

Comparative Cytotoxic Activity

The in vitro cytotoxicity of piperidine derivatives is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represent the concentration of a compound required to inhibit 50% of a cancer cell population's growth. A lower value indicates greater potency.

The following table summarizes the cytotoxic activity of several piperidine derivatives against a panel of human cancer cell lines, providing a basis for comparative evaluation.

Derivative Name/IdentifierCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81[2][3]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[3]
HT29Colon4.1 (GI50, µg/mL)[3]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[3]
MHJ-LN TNBC cell linesTriple-Negative BreastNot Specified[4]
trans-[PtCl2(4-pic)(pip)] C-26Colon Carcinoma4.5[5]
OV-1063Ovarian Carcinoma6.5[5]
CYT-Rx20 MCF-7Breast0.81 ± 0.04 (µg/mL)[6]
MDA-MB-231Breast1.82 ± 0.05 (µg/mL)[6]
ZR75-1Breast1.12 ± 0.06 (µg/mL)[6]

Analysis of Cytotoxic Data:

The data reveals that the cytotoxic potency of piperidine derivatives is highly dependent on their chemical structure and the genetic makeup of the cancer cell line. For instance, Compound 16 demonstrates potent activity against kidney cancer cells (786-0) but is significantly less effective against a multi-drug resistant ovarian cancer cell line (NCI/ADR-RES), highlighting the challenge of acquired resistance.[3] In contrast, Compound 17a exhibits broad-spectrum activity against prostate, gastric, and breast cancer cell lines.[2][3] The platinum-containing derivative, trans-[PtCl2(4-pic)(pip)] , shows notable cytotoxicity against colon and ovarian carcinoma cell lines, suggesting a different mechanistic class.[5]

Unraveling the Mechanisms of Action: A Focus on Apoptosis Induction

A primary mechanism through which many piperidine derivatives exert their cytotoxic effects is the induction of apoptosis. This process of programmed cell death is a critical tumor suppressor mechanism that is often dysregulated in cancer.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

Several piperidine derivatives have been shown to trigger the intrinsic pathway of apoptosis, which is initiated by intracellular stress signals and converges on the mitochondria.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase stress Piperidine Derivative-Induced Cellular Stress bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) stress->bcl2 inhibits bax_bak Bax/Bak Activation stress->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 binds to cas9 Pro-caspase-9 apaf1->cas9 recruits apoptosome Apoptosome cas9->apoptosome forms active_cas9 Active Caspase-9 apoptosome->active_cas9 activates cas3 Pro-caspase-3 active_cas9->cas3 activates active_cas3 Active Caspase-3 cas3->active_cas3 parp PARP Cleavage active_cas3->parp cleaves apoptosis Apoptosis parp->apoptosis leads to

Caption: Intrinsic pathway of apoptosis induced by piperidine derivatives.

Mechanistic Insights:

  • Compound 17a has been shown to induce apoptosis in PC3 prostate cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • The piperine derivative MHJ-LN activates the p53 tumor suppressor protein, a key regulator of the intrinsic apoptotic pathway.[4] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.

  • DTPEP , a tamoxifen derivative containing a piperidine moiety, has been found to increase the generation of reactive oxygen species (ROS) in breast cancer cells.[2] Elevated ROS can induce mitochondrial damage and trigger the apoptotic cascade.

Experimental Protocols: Assessing Cytotoxicity

The reliable assessment of cytotoxicity is fundamental to the evaluation of potential anticancer compounds. The Sulforhodamine B (SRB) assay is a widely used and robust method for this purpose.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

Data Analysis:

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

The IC50 or GI50 value is then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_setup Assay Setup cluster_processing Staining Procedure cluster_readout Data Acquisition cluster_analysis Data Analysis plate 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (Cell Attachment) plate->incubate1 treat 3. Treat with Piperidine Derivatives incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 fix 5. Fix cells with cold TCA incubate2->fix wash1 6. Wash with water & Air Dry fix->wash1 stain 7. Stain with SRB solution wash1->stain wash2 8. Wash with 1% Acetic Acid & Air Dry stain->wash2 solubilize 9. Solubilize dye with Tris buffer wash2->solubilize read 10. Read Absorbance at 515 nm solubilize->read calculate 11. Calculate % Growth Inhibition read->calculate plot 12. Determine IC50/GI50 (Dose-Response Curve) calculate->plot

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Conclusion and Future Perspectives

The comparative analysis of piperidine derivatives underscores their significant potential in the development of novel anticancer therapeutics. The diverse cytotoxic profiles and mechanisms of action highlight the importance of rational drug design and the exploration of structure-activity relationships. The ability of these compounds to induce apoptosis through pathways such as the intrinsic mitochondrial cascade provides a solid foundation for their further investigation.

Future research should focus on optimizing the therapeutic index of promising piperidine derivatives, enhancing their selectivity for cancer cells over normal cells, and exploring their efficacy in in vivo models. A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for identifying predictive biomarkers and guiding their clinical development. The continued exploration of the vast chemical space around the piperidine scaffold is poised to yield the next generation of effective and targeted cancer therapies.

References

A Comparative Guide to Patented Piperidinol Synthesis Methods for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The piperidinol moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and target engagement. Consequently, the efficient and scalable synthesis of piperidinol derivatives is a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive cross-referencing of patented methodologies for piperidinol synthesis, offering an in-depth comparison of their respective advantages, limitations, and practical applicability. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower informed decision-making in the laboratory and beyond.

The Strategic Importance of Piperidinol Scaffolds in Drug Discovery

The rigid, saturated heterocyclic structure of piperidinol allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This has led to its incorporation in a wide range of approved drugs, from antihistamines to antipsychotics and analgesics. The hydroxyl group, in particular, serves as a versatile handle for further functionalization, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological activity. The stereochemistry of the hydroxyl group and other substituents on the piperidine ring can be critical for biological activity, making stereoselective synthesis a key consideration[1].

Comparative Analysis of Patented Synthetic Strategies

The synthesis of piperidinols can be broadly categorized into several key strategies, each with its own set of strengths and weaknesses. The choice of a particular method is often dictated by factors such as the desired substitution pattern, scalability, cost of starting materials, and the need for stereochemical control.

Reductive Approaches: The Workhorse of Piperidinol Synthesis

The reduction of a corresponding piperidone precursor is arguably the most common and direct route to piperidinols. This strategy benefits from the commercial availability of a wide variety of piperidones.

Sodium borohydride (NaBH₄) is a frequently employed reducing agent due to its operational simplicity and relatively low cost.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine via Sodium Borohydride Reduction [2]

  • Step 1: Preparation of 4-Piperidone Free Base: 4-Piperidone hydrochloride hydrate is dissolved in distilled water. The solution is made alkaline by the introduction of liquid ammonia.

  • Step 2: Extraction: The resulting 4-piperidone free base is extracted with toluene.

  • Step 3: Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate and filtered under vacuum.

  • Step 4: Reduction: The obtained 4-piperidone is dissolved in methanol, and sodium borohydride is added. The mixture is refluxed.

  • Step 5: Work-up and Purification: The reaction mixture is concentrated, and the pH is adjusted with dilute hydrochloric acid. The aqueous layer is separated after the addition of dichloromethane. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is crystallized from n-hexane to yield 4-hydroxypiperidine.

  • Step 6: Boc Protection: The synthesized 4-hydroxypiperidine is dissolved in methanol, and potassium carbonate and di-tert-butyl dicarbonate are added. The mixture is refluxed.

  • Step 7: Final Purification: After filtration and concentration, the final product, N-Boc-4-hydroxypiperidine, is crystallized from petroleum ether.

While effective, the use of sodium borohydride can sometimes lead to challenges in post-reaction work-up and may not be ideal for large-scale industrial production due to the generation of borate waste[3].

Catalytic hydrogenation offers a greener and often more efficient alternative to chemical reductants, particularly for industrial applications. A variety of catalysts, including Raney nickel, palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), have been successfully employed.

A notable example is the "one-pot" cascade synthesis of 2,2,6,6-tetramethyl-4-piperidinol, a key intermediate for hindered amine light stabilizers. This process involves the formation of the piperidone from acetone and ammonia, followed by in-situ catalytic hydrogenation without isolation of the intermediate[4]. This approach significantly improves process efficiency and reduces waste.

Experimental Protocol: One-Pot Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol [4]

  • Step 1: Reaction Setup: Acetone, an organic solvent (e.g., toluene), and a catalyst (metal chloride on activated carbon) are added to a high-pressure reactor.

  • Step 2: Piperidone Formation: Ammonia is slowly introduced into the reactor at a temperature of 20-80 °C, and the reaction proceeds for 1-5 hours.

  • Step 3: In-situ Hydrogenation: Hydrogen is then slowly introduced into the reactor at a temperature of 20-180 °C, and the reaction continues for another 1-5 hours.

  • Step 4: Product Isolation: The reaction mixture is cooled to room temperature, allowing the product, 2,2,6,6-tetramethyl-4-piperidinol, to crystallize out as a white solid.

The choice of catalyst and reaction conditions (temperature, pressure) is critical for achieving high conversion and selectivity in catalytic hydrogenation[5]. For instance, a method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor has been developed to improve mass transfer and reaction efficiency under milder conditions[6].

Multi-Step Synthesis from Acyclic Precursors

Building the piperidine ring from acyclic starting materials provides greater flexibility in introducing diverse substitution patterns.

A common strategy involves the reaction of a primary amine with two moles of an α,β-unsaturated ester, such as methyl acrylate, followed by a Dieckmann condensation to form the piperidone ring, which is then reduced. A Chinese patent describes a total synthesis of 4-piperidinylpiperidine utilizing this approach, starting from benzylamine and methyl acrylate[7]. While versatile, this method involves multiple steps, which can impact the overall yield and process efficiency.

Logical Workflow: Dieckmann Condensation Route to Substituted Piperidinols

A Primary Amine C Michael Addition A->C B α,β-Unsaturated Ester (2 equiv.) B->C D Diester Intermediate C->D Formation of acyclic diester E Dieckmann Condensation D->E Intramolecular cyclization F β-Ketoester E->F G Hydrolysis & Decarboxylation F->G H Substituted Piperidone G->H I Reduction H->I J Substituted Piperidinol I->J

Caption: A generalized workflow for piperidinol synthesis via the Dieckmann condensation pathway.

Another approach involves the ring-closing reaction of a primary amine with a dihalogenated pentanone derivative. A patent describes the synthesis of N-substituted-4-piperidones by reacting a primary amine with 1,5-dichloro-3-pentanone[8]. This method is claimed to have good atom economy as it primarily involves addition reactions.

Stereoselective Synthesis of Chiral Piperidinols

For many pharmaceutical applications, the synthesis of a single enantiomer or diastereomer of a piperidinol derivative is essential.

A patented method for the stereoselective synthesis of piperidine derivatives involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product[1]. Another innovative approach describes a modular and highly stereoselective synthesis of substituted piperidin-4-ols via a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement[9]. Such methods are invaluable for the preparation of enantiomerically pure drug candidates.

Experimental Workflow: Modular Stereoselective Piperidin-4-ol Synthesis

cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product A Chiral Imine D N-Homopropargyl Amide Formation A->D B Propargyl Grignard B->D C Carboxylic Acid Derivative C->D E Gold-Catalyzed Cyclization D->E F Chemoselective Reduction E->F G Spontaneous Ferrier Rearrangement F->G H Enantiomerically Enriched Piperidin-4-ol G->H

Caption: A streamlined workflow for the enantioselective synthesis of piperidin-4-ols.

Comparative Data Summary

Synthesis MethodKey PrecursorsReagents/CatalystsTypical YieldsKey AdvantagesKey Disadvantages
Chemical Reduction Substituted PiperidoneSodium Borohydride80-95%Simple, mild conditions, readily available reagents.Work-up can be challenging, borate waste.
Catalytic Hydrogenation Substituted PiperidoneRaney Ni, Pd/C, Rh/C>95%High yield, clean reaction, scalable, "green" option.Requires specialized high-pressure equipment, catalyst cost.
One-Pot Cascade Reaction Acetone, AmmoniaMetal Chloride on Carbon, H₂~77%[4]High process efficiency, reduced waste, cost-effective.Limited to specific substitution patterns.
Dieckmann Condensation Primary Amine, α,β-Unsaturated EsterBase, Acid, Reducing AgentVariable (multi-step)High flexibility in substitution patterns.Multiple steps can lower overall yield, complex procedure.
Ring Closure of Dihalides Primary Amine, 1,5-dichloro-3-pentanone-HighGood atom economy, simpler procedure than Dieckmann.Availability and stability of dihalo-precursor can be a concern.
Modular Stereoselective Synthesis Chiral Imine, Propargyl Grignard, Carboxylic AcidGold Catalyst, Reducing Agent47-85%[9]High stereoselectivity, modular approach.Cost of gold catalyst, may require specialized expertise.

Conclusion and Future Outlook

The synthesis of piperidinol derivatives remains an active area of research, driven by the continued importance of this scaffold in drug discovery. While traditional methods such as the reduction of piperidones remain highly relevant for their simplicity and reliability, newer, more sophisticated strategies are emerging to address the growing demand for complex, stereochemically defined molecules. The development of one-pot reactions and catalytic methods that offer improved efficiency, sustainability, and atom economy will undoubtedly shape the future of piperidinol synthesis. For researchers and drug development professionals, a thorough understanding of the diverse synthetic methodologies available is paramount for selecting the optimal route to their target molecules, ultimately accelerating the discovery of new and improved medicines.

References

A-Senior-Application-Scientist's-Comparative-Guide-to-In-Silico-ADMET-Prediction-and-Molecular-Docking-for-Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Profiling in Drug Discovery

The journey of a drug from a promising hit to a marketed therapeutic is fraught with challenges, with a staggering attrition rate primarily due to suboptimal pharmacokinetic and safety profiles.[1] The "fail early, fail cheap" paradigm has therefore become a central tenet in modern drug discovery, emphasizing the need for robust, predictive tools in the initial phases of research and development.[2] In silico, or computer-aided, approaches for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, coupled with molecular docking, have emerged as indispensable for the rapid and cost-effective evaluation of drug candidates.[2][3][4] These computational methods allow for the early identification of potential liabilities, guiding the design and prioritization of molecules with a higher probability of success.[2][5][6]

This guide provides a comparative analysis of commonly used in silico tools for ADMET prediction and molecular docking, with a specific focus on their application to piperidinol derivatives. Piperidinols are a significant class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their favorable pharmacological properties.[7][8][9][10] We will delve into the theoretical underpinnings of these computational techniques, offer a practical, step-by-step workflow for their application, and provide guidance on the interpretation of the generated data.

Part 1: A Comparative Overview of In Silico ADMET Prediction Tools

The accurate prediction of a compound's ADMET profile is crucial for its progression in the drug discovery pipeline.[5][11] A multitude of in silico tools, ranging from open-access web servers to sophisticated commercial software, are available to researchers.[1][12] The choice of tool often depends on the specific ADMET endpoints of interest, the desired level of accuracy, and available resources.[12]

Here, we compare three widely used platforms: SwissADME, pkCSM, and ADMETlab 2.0.

FeatureSwissADMEpkCSMADMETlab 2.0
Accessibility Web-based, freeWeb-based, freeWeb-based, free
Key ADMET Properties Lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendlinessAbsorption (Caco-2 permeability, intestinal absorption), Distribution (VDss, BBB permeability), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity (AMES toxicity, hERG inhibition)Comprehensive ADMET, including physicochemical properties, medicinal chemistry properties, ADME, and toxicity endpoints.
Underlying Methodology Combination of predictive models including boiled-egg model, bioavailability radarGraph-based signaturesMachine learning and artificial intelligence-based models
Ease of Use User-friendly interface, accepts SMILES and sketched structuresSimple input format (SMILES)Intuitive web interface
Output Interactive graphical output, downloadable resultsTabulated results with clear predictionsDetailed results with graphical representations
Validation Models built on curated datasets from literatureValidated against experimental dataModels trained and tested on large, diverse datasets

Expert Insight: While all three platforms provide valuable predictions, it is crucial to understand their limitations. The accuracy of in silico ADMET models is highly dependent on the quality and diversity of the training data.[13] Therefore, it is recommended to use multiple tools and compare the results for a more robust assessment.[12] For piperidinol derivatives, paying close attention to predictions related to CNS penetration (BBB permeability) and potential for cardiac toxicity (hERG inhibition) is particularly important, given their prevalence in CNS-acting drugs.[7][10]

Part 2: Molecular Docking Software: A Head-to-Head Comparison

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a cornerstone of structure-based drug design, enabling the prediction of binding affinity and the visualization of key interactions between a ligand and its target protein.[14][15]

This section compares two of the most popular molecular docking software packages: AutoDock Vina (an open-source tool) and Schrödinger's Glide (a commercial suite).[14][16][17]

FeatureAutoDock VinaSchrödinger Glide
Accessibility Open-source, freeCommercial, requires license
Core Algorithm Gradient-based conformational searchHierarchical search protocol with multiple filters
Scoring Function Empirical scoring functionChemScore, GlideScore (SP and XP)
Ease of Use Requires command-line knowledge, though graphical user interfaces like AutoDock Tools are available.[18]User-friendly Maestro graphical interface
Computational Cost Relatively fast, suitable for virtual screening of large libraries.[18]Computationally more intensive, especially for extra precision (XP) mode
Accuracy Generally good for predicting binding modes, but scoring function can be less accurate for ranking compounds.[14]High accuracy in both pose prediction and binding affinity estimation, particularly with XP mode.[14]
Flexibility Supports flexible ligands and rigid receptors. Flexible receptor docking is possible with AutoDockFR.[18]Supports both rigid and induced-fit docking (IFD) to account for receptor flexibility.

Expert Insight: For academic and early-stage research, AutoDock Vina offers a powerful and cost-effective solution for molecular docking.[17] However, for projects requiring the highest level of accuracy in binding affinity prediction and the ability to model receptor flexibility, the investment in a commercial suite like Schrödinger's Glide is often justified.[14] When docking piperidinol derivatives, it is important to carefully consider the protonation state of the piperidine nitrogen, as this can significantly influence the predicted binding interactions.

Part 3: A Step-by-Step Experimental Workflow: In Silico Profiling of a Piperidinol Derivative

This section outlines a detailed protocol for the in silico ADMET prediction and molecular docking of a hypothetical piperidinol derivative targeting a specific protein.

Workflow Diagram

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 ADMET Prediction cluster_3 Molecular Docking cluster_4 Integrated Analysis ligand_prep 1. Draw/Obtain 2D structure of Piperidinol derivative energy_min 2. Convert to 3D and perform energy minimization ligand_prep->energy_min admet_pred 5. Submit ligand structure to ADMET prediction servers (SwissADME, pkCSM) energy_min->admet_pred docking 8. Perform molecular docking (e.g., AutoDock Vina) energy_min->docking protein_download 3. Download protein structure from PDB protein_prep 4. Prepare protein: remove water, add hydrogens, assign charges protein_download->protein_prep grid_gen 7. Define docking grid box around the active site protein_prep->grid_gen admet_analysis 6. Analyze predicted ADMET properties admet_pred->admet_analysis integrated_analysis 10. Correlate docking results with ADMET profile for lead selection admet_analysis->integrated_analysis grid_gen->docking docking_analysis 9. Analyze docking results: binding energy and interactions docking->docking_analysis docking_analysis->integrated_analysis

Caption: In silico drug discovery workflow for piperidinol derivatives.

Detailed Protocol

1. Ligand Preparation:

  • Step 1.1: Obtain the 2D structure of the piperidinol derivative. This can be done using chemical drawing software like ChemDraw or by retrieving the structure from a database like PubChem.

  • Step 1.2: Convert the 2D structure to a 3D conformation and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the functionalities within docking software packages.[15]

2. Protein Preparation:

  • Step 2.1: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[15] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.[19]

  • Step 2.2: Prepare the protein by removing water molecules and any existing ligands, adding polar hydrogens, and assigning partial charges. This is a critical step to ensure the accuracy of the docking calculations and can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro.[15][19]

3. In Silico ADMET Prediction:

  • Step 3.1: Submit the SMILES string or the 3D structure of the piperidinol derivative to multiple ADMET prediction web servers, such as SwissADME and pkCSM.

  • Step 3.2: Analyze the output, paying close attention to key parameters like lipophilicity (LogP), aqueous solubility, Caco-2 permeability, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and potential for hERG inhibition.[20]

4. Molecular Docking:

  • Step 4.1: Define the docking grid box. This is a three-dimensional box that encompasses the active site of the protein where the ligand is expected to bind. The coordinates of the co-crystallized ligand can be used to center the grid box.[15][19]

  • Step 4.2: Perform the molecular docking simulation using software like AutoDock Vina. The software will generate multiple binding poses of the ligand within the active site and calculate a corresponding binding affinity (docking score) for each pose.[15][17]

5. Analysis of Results:

  • Step 5.1: Analyze the docking results. The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger predicted binding affinity.[21][22][23]

  • Step 5.2: Visualize the top-ranked binding poses using molecular visualization software like PyMOL or UCSF Chimera.[15][21] Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the piperidinol derivative and the amino acid residues of the protein's active site.[22]

  • Step 5.3: Correlate the molecular docking results with the in silico ADMET profile. An ideal drug candidate should exhibit both strong binding affinity to its target and a favorable ADMET profile.

Part 4: Interpreting the Data: A Case Study with Piperidinols

To illustrate the practical application of this workflow, let's consider a hypothetical case study where we are evaluating a series of piperidinol derivatives as potential inhibitors of a specific kinase.

Table 1: Predicted ADMET Properties of Hypothetical Piperidinol Derivatives

CompoundLogPSolubility (logS)Caco-2 Perm. (logPapp)BBB Permeant?hERG Inhibitor?
Piperidinol-A 2.5-3.20.95YesNo
Piperidinol-B 4.8-5.11.20YesYes
Piperidinol-C 1.9-2.50.50NoNo
Control Drug 3.1-3.81.10YesNo

Table 2: Molecular Docking Results for Piperidinol Derivatives

CompoundDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Piperidinol-A -9.2ASP145, LYS88, TYR893
Piperidinol-B -10.5ASP145, LYS88, PHE1462
Piperidinol-C -7.5LYS88, GLU911
Control Drug -8.8ASP145, LYS88, TYR893

Analysis and Discussion:

  • Piperidinol-B shows the highest predicted binding affinity with a docking score of -10.5 kcal/mol.[21] However, its high lipophilicity (LogP = 4.8) and predicted hERG inhibition are significant red flags, suggesting potential for poor solubility and cardiac toxicity.

  • Piperidinol-C has a favorable ADMET profile but a significantly weaker predicted binding affinity (-7.5 kcal/mol) compared to the control drug.

  • Piperidinol-A presents the most promising profile. It has a strong predicted binding affinity (-9.2 kcal/mol), comparable to the control drug, and a favorable ADMET profile with good predicted solubility, permeability, and no predicted hERG liability. The key interactions with ASP145, LYS88, and TYR89 are consistent with the binding mode of the control drug, providing further confidence in this prediction.

Visualizing the Binding Mode:

G cluster_0 Piperidinol-A cluster_1 Kinase Active Site Piperidinol Piperidinol-A ASP145 ASP145 Piperidinol->ASP145 H-bond LYS88 LYS88 Piperidinol->LYS88 H-bond TYR89 TYR89 Piperidinol->TYR89 H-bond PHE146 PHE146 Piperidinol->PHE146 Hydrophobic

Caption: Key interactions of Piperidinol-A in the kinase active site.

This integrated analysis allows for the prioritization of Piperidinol-A for further synthesis and experimental validation, while deprioritizing Piperidinol-B and Piperidinol-C due to their predicted liabilities.

Conclusion and Future Perspectives

In silico ADMET prediction and molecular docking are powerful tools that have revolutionized the early stages of drug discovery.[2] By providing rapid and cost-effective means to assess the pharmacokinetic properties and binding potential of novel compounds, these computational methods enable researchers to make more informed decisions and focus resources on candidates with the highest likelihood of success.[2][3] For the exploration of piperidinol derivatives, a class of compounds with significant therapeutic potential, the judicious application of these in silico techniques is paramount.

As computational power and the sophistication of predictive algorithms continue to grow, the accuracy and scope of in silico drug discovery methods will undoubtedly expand. The integration of artificial intelligence and machine learning is already leading to the development of more robust and predictive ADMET models.[24] The future of drug discovery will likely see an even greater reliance on these computational approaches, further accelerating the development of new and improved medicines.

References

A Comparative Analysis of Cis-Trans Isomerism in Substituted Piperidin-3-ol Derivatives: Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural alkaloids.[1][2] Its six-membered, sp3-hybridized structure allows for complex three-dimensional arrangements of substituents, leading to stereoisomers with vastly different pharmacological profiles. This guide delves into the critical role of cis-trans isomerism in substituted piperidin-3-ol derivatives, a class of compounds where the relative orientation of the hydroxyl group and other substituents can profoundly dictate biological activity. Understanding these stereochemical nuances is paramount for researchers and drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.

This document provides an in-depth comparison of the biological activities of cis and trans isomers of substituted piperidin-3-ols across different therapeutic targets. We will explore supporting experimental data, outline detailed methodologies for their synthesis and evaluation, and discuss the underlying structural rationale for their differential effects.

The Decisive Role of Stereochemistry: Target-Specific Activity

The spatial arrangement of functional groups on the piperidine ring directly influences how a molecule interacts with its biological target. The orientation of the C3-hydroxyl group relative to other substituents (cis or trans) can alter the molecule's conformation, polarity, and ability to form key hydrogen bonds within a receptor's binding pocket. The following sections present case studies where this stereochemical difference leads to significant variations in potency and efficacy.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, becomes a potent oncogenic driver in several cancers. In the development of pyrrolo[2,1-f][3][4][5]triazine-based ALK inhibitors, the stereochemistry of a substituted piperidin-3-ol moiety was found to have a marked impact on in vivo activity.

A key study demonstrated that while both cis and trans isomers of 4-aryl-piperidin-3-ols showed comparable in vitro ALK inhibitory activity, their performance in vivo diverged significantly. The trans-4-aryl-piperidine-3-ols were found to be substantially more potent than their cis diastereomers in inhibiting ALK autophosphorylation in a cellular context.[4] This highlights a crucial aspect of drug development: in vitro potency does not always translate directly to in vivo efficacy, and stereochemistry can be a key determinant of pharmacokinetic properties and cellular activity.

Compound Class Isomer Relative Potency (in vivo) Target
4-Aryl-piperidin-3-ol DerivativestransMore PotentALK Autophosphorylation[4]
4-Aryl-piperidin-3-ol DerivativescisLess PotentALK Autophosphorylation[4]
Opioid Receptor Modulators

The 4-anilidopiperidine structure is the cornerstone of potent synthetic opioids like fentanyl.[6][7] Modifications to the piperidine ring, including the introduction of a hydroxyl group and other substituents at the C3 position, create stereoisomers that can display dramatically different activities at opioid receptors.

In one study focused on novel 3-substituted anilidopiperidine fentanyl analogs, the antinociceptive activity was evaluated using the tail-immersion test. The results clearly indicated that the cis-isomer was the most potent compound in the series, based on its ED₅₀ value.[6]

Conversely, other research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines identified these molecules as pure opioid receptor antagonists.[8][9] A highly detailed investigation into the four distinct stereoisomers of a cis-3-methyl-4-piperidyl fentanyl analog revealed a complex structure-activity relationship.[10] The isomers showed varied affinity and selectivity for µ, δ, and κ opioid receptors. One specific isomer, (2S,3R,4S), was identified as one of the most potent opiates ever discovered, with a potency estimated to be 20,000-50,000 times that of morphine.[10] This underscores that while a general trend might be observed for a class of compounds, the precise stereochemistry is critical and can lead to profound differences in both the nature (agonist vs. antagonist) and the magnitude of the biological effect.

Compound Class Isomer Observed Activity Target
3-Substituted AnilidopiperidinescisMost Potent Antinociceptive[6]µ-Opioid Receptor
N-substituted 3,4-dimethyl-4- (3-hydroxyphenyl)piperidinestransPure Opioid Antagonist[8][9]µ, δ, κ Opioid Receptors
cis-3-methyl-4-piperidyl Fentanyl Analog(2S,3R,4S)Exceptionally Potent Agonist[10]µ-Opioid Receptor
Dopamine Transporter (DAT) Ligands

The dopamine transporter is a crucial protein for regulating neurotransmitter levels in the brain and a key target for drugs used to treat conditions like ADHD and depression. For substituted piperidine derivatives designed as DAT ligands, a consistent pattern has emerged.

Studies on both 2,5-disubstituted and 3,6-disubstituted piperidines have shown that the cis-isomers exhibit greater potency and selectivity for the dopamine transporter compared to their trans counterparts.[11][12] This suggests that for this class of compounds, the cis configuration provides the optimal spatial orientation of the key pharmacophoric elements—such as a diphenylmethyl or benzhydryl group—for high-affinity binding to the DAT. This bioisosteric replacement of the piperidine ring with a pyran moiety in 3,6-disubstituted derivatives also showed that the cis-pyran derivative had greater activity for the dopamine transporter compared to the trans-isomer.[12]

Compound Class Isomer Relative Potency Target
2,5-Disubstituted PiperidinescisMost Potent & Selective[11]Dopamine Transporter (DAT)
2,5-Disubstituted PiperidinestransLess PotentDopamine Transporter (DAT)
3,6-Disubstituted PiperidinescisGreater Activity[12][13]Dopamine Transporter (DAT)
3,6-Disubstituted PiperidinestransLess ActiveDopamine Transporter (DAT)

Synthesis and Stereochemical Control

The synthesis of piperidin-3-ol derivatives, particularly with a desired stereochemical outcome, is a significant challenge.[3] The most common and effective strategies rely on the stereoselective reduction of a corresponding 3-piperidone precursor.

Causality Behind Experimental Choices:

The choice of a nitrogen-protecting group (e.g., Boc, Cbz) on the 3-piperidone precursor is critical. It not only prevents unwanted side reactions but also influences the conformational equilibrium of the ring, which can affect the facial selectivity of the subsequent reduction step. The choice of reducing agent (e.g., NaBH₄, L-Selectride®, or catalytic hydrogenation) and reaction conditions determines the stereochemical outcome. Bulky reducing agents, for instance, will preferentially attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric excess of one isomer. Asymmetric reduction techniques, including the use of chiral catalysts or biocatalytic approaches, are often employed to achieve high enantioselectivity.[3]

G cluster_0 Stereoselective Synthesis of Piperidin-3-ol Isomers P N-Protected-3-Piperidone (e.g., N-Boc-3-piperidone) R Stereoselective Reduction P->R Reducing Agent (e.g., NaBH4, L-Selectride) Cis Cis-Isomer R->Cis Axial Attack Trans Trans-Isomer R->Trans Equatorial Attack Sep Diastereomer Separation (e.g., Chromatography) Cis->Sep Trans->Sep Cis_pure Pure Cis-Isomer Sep->Cis_pure Trans_pure Pure Trans-Isomer Sep->Trans_pure Ana Stereochemical Analysis (NMR, X-ray Crystallography) Cis_pure->Ana Trans_pure->Ana G cluster_1 Workflow for Competitive Radioligand Binding Assay cluster_2 Incubation Mixture P Prepare Receptor Source (Cell Membranes, Brain Homogenate) R Receptor Source P->R I Incubate Components F Separate Bound/Free Ligand (Rapid Filtration) I->F Stop Reaction C Quantify Radioactivity (Scintillation Counting) F->C D Data Analysis C->D Ki Determine IC50 and Ki Values D->Ki Non-linear Regression R->I RL Radioligand (e.g., [3H]DAMGO) RL->I CI Test Compound (Cis or Trans Isomer) CI->I

References

A Comparative Guide to the Cytotoxicity of Trimethoxyphenyl Analogues and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

In the landscape of oncological research, the development of novel therapeutic agents with enhanced efficacy and improved safety profiles remains a paramount objective.[1][2][3] The trimethoxyphenyl (TMP) moiety, a key structural feature in potent natural products like colchicine and podophyllotoxin, has emerged as a privileged scaffold in the design of new anticancer candidates.[4] Its presence is often associated with significant cytotoxic activity, primarily through the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[4][5][6] This guide provides a comparative analysis of the cytotoxic potential of various synthetic trimethoxyphenyl analogues against that of well-established anticancer drugs, grounded in recent experimental data. We will delve into the mechanistic underpinnings of their activity, present comparative cytotoxicity data, and provide detailed protocols for the assays used to generate this information, offering a comprehensive resource for researchers in drug discovery.

Part 1: Mechanism of Action & Comparative Cytotoxicity

The rationale for comparing novel TMP analogues to known agents is rooted in benchmarking their performance against the current standards of care or well-characterized tool compounds. The primary mechanism shared by many TMP analogues and several classical chemotherapeutics is the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition: A Shared Battlefield

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Their disruption during mitosis triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4][5][6][8] This makes tubulin one of the most successful targets in cancer therapy.[4]

  • Known Anticancer Agents:

    • Colchicine: A natural product that binds to the aptly named "colchicine-binding site" on β-tubulin, preventing its polymerization into microtubules. Its clinical use is limited by toxicity, but it serves as a crucial reference compound.[7]

    • Podophyllotoxin: Another natural lignan that interacts with the colchicine-binding site, exhibiting potent tubulin depolymerizing activity.[4]

    • Cisplatin (DDP): While not a tubulin inhibitor (its primary mechanism is DNA cross-linking), it is a frequently used reference drug in broad-spectrum cytotoxicity screening due to its widespread clinical use.[9]

  • Trimethoxyphenyl Analogues:

    • Chalcones: These compounds, featuring a 3,4,5-trimethoxyphenyl group, have shown potent inhibition of tubulin assembly, leading to mitotic arrest and cytotoxicity at nanomolar concentrations in human leukemia cell lines.[7]

    • Pyridine Derivatives: Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent tubulin polymerization inhibitors that cause G2/M phase cell cycle arrest and apoptosis.[5][6]

    • Indole Conjugates: Novel 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have demonstrated significant antiproliferative activity by disrupting microtubule dynamics in a concentration-dependent manner.[8]

The selection of these TMP scaffolds is a strategic design choice. The 3,4,5-trimethoxyphenyl ring is known to occupy a key subcavity in the colchicine-binding site of tubulin, mimicking the interaction of the natural ligand and thereby conferring potent inhibitory activity.[7]

Quantitative Cytotoxicity Comparison (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency.[3] It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values for representative TMP analogues compared to standard anticancer agents across various human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of TMP-Chalcones vs. Cisplatin

CompoundHL-60 (Leukemia)SMMC-7721 (Liver)A549 (Lung)MCF-7 (Breast)SW-480 (Colon)Reference
TMP-Chalcone-Benzimidazolium Salt (7f) 2.110.111.21.74.1[9]
Cisplatin (DDP) 16.811.215.318.823.9[9]

Data compiled from literature.[9] Note: Lower IC₅₀ values indicate higher potency.

As the data indicates, the TMP analogue 7f showed significantly greater potency than the standard chemotherapeutic agent Cisplatin, particularly against leukemia (HL-60), breast (MCF-7), and colon (SW-480) cancer cell lines, with IC₅₀ values 8.0-fold, 11.1-fold, and 5.8-fold lower than Cisplatin, respectively.[9]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of TMP-Pyridine Derivatives vs. Colchicine

CompoundHCT-116 (Colorectal)HepG-2 (Liver)MCF-7 (Breast)Reference
TMP-Pyridine Derivative (VI) 4.833.256.11[10]
TMP-Pyridine Derivative (Vj) 4.503.744.82[10]
Colchicine 7.409.3210.41[10]

Data compiled from literature.[10] Note: Lower IC₅₀ values indicate higher potency.

In this study, TMP-pyridine derivatives VI and Vj demonstrated superior cytotoxic activity compared to the classical tubulin inhibitor Colchicine across all three tested cell lines.[10] Notably, compound VI also exhibited a more potent tubulin polymerization inhibitory effect (IC₅₀ = 8.92 nM) than Colchicine (IC₅₀ = 9.85 nM), providing a clear mechanistic basis for its enhanced cytotoxicity.[10]

Part 2: Experimental Protocols & Methodologies

The trustworthiness of cytotoxicity data hinges on robust and reproducible experimental design.[3] The protocols described here are standard, self-validating methods for in vitro screening of anticancer compounds.

General Cytotoxicity Screening Workflow

The process of determining a compound's IC₅₀ value follows a standardized workflow, ensuring consistency and comparability of data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (24-72h incubation) seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions) compound_prep->treatment assay 5. Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay readout 6. Absorbance Reading (Plate Reader) assay->readout analysis 7. Data Processing (% Viability vs. Conc.) readout->analysis ic50 8. IC50 Calculation (Non-linear regression) analysis->ic50

Caption: Standard workflow for in vitro cytotoxicity screening.

MTT Assay Protocol (Metabolic Activity)

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[1] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1×10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxyphenyl analogues or reference drugs. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[11] Incubate for a predetermined period (typically 24 to 48 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C. Afterwards, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100. The IC₅₀ value is then determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis Protocol (Flow Cytometry)

This protocol is essential for confirming the mechanism of action for tubulin-targeting agents, which are expected to cause cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) to ~70% confluency and treat them with the IC₅₀ concentration of the test compound (e.g., TMP analogue 9) for 24-48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis: An accumulation of cells in the G2/M phase peak compared to the untreated control provides strong evidence of mitotic arrest, supporting a tubulin-targeting mechanism.[4][8]

Part 3: Mechanistic Pathway Visualization

Understanding the downstream consequences of target engagement is crucial. For tubulin inhibitors, the disruption of microtubule dynamics initiates a signaling cascade leading to apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Events drug TMP Analogues (e.g., Chalcones, Pyridines) Known Agents (e.g., Colchicine) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubule Microtubule Dynamics Disrupted tubulin->microtubule Inhibits Polymerization mitosis Mitotic Spindle Cannot Form microtubule->mitosis arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis Induction (Cell Death) arrest->apoptosis Triggers

Caption: Mechanism of action for tubulin-targeting cytotoxic agents.

This pathway illustrates how both trimethoxyphenyl analogues and classical agents like colchicine converge on the same cellular target, β-tubulin, to initiate a cascade of events—disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis—that accounts for their cytotoxic effects against proliferating cancer cells.[4][8][10]

Conclusion

The experimental evidence strongly supports the development of trimethoxyphenyl analogues as a potent class of anticancer agents. Multiple studies demonstrate that rationally designed TMP compounds, such as specific chalcone and pyridine derivatives, exhibit superior cytotoxicity to established chemotherapeutics like Cisplatin and classical tubulin inhibitors like Colchicine in a range of human cancer cell lines.[9][10] Their primary mechanism of action, the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis, is well-characterized and validated.[4][5][8] The protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate novel TMP candidates and underscore the potential of this chemical scaffold to yield next-generation anticancer therapies.

References

The Piperidine Scaffold: A Privileged Motif for Tunable Protein Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Ring in Kinase Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1] This six-membered nitrogen-containing heterocycle is not merely a passive structural element; its conformational flexibility and synthetic tractability offer a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of small molecule inhibitors.[1][2] In the realm of protein kinase drug discovery, where achieving selectivity across a highly conserved ATP-binding site is a paramount challenge, the strategic incorporation of piperidine moieties has proven to be a highly effective strategy.[3][4] Piperidine derivatives can orient functional groups into specific sub-pockets of the kinase active site, thereby enhancing binding affinity for the intended target while minimizing interactions with off-target kinases.[4][5] This guide provides a comparative analysis of the selectivity profiles of three distinct piperidine-containing kinase inhibitors, supported by experimental data from well-established profiling platforms. We will delve into the methodologies of these platforms, offering a transparent view of how such crucial data is generated and interpreted.

Comparative Selectivity Profiling of Piperidine-Containing Kinase Inhibitors

To illustrate the diverse selectivity profiles achievable with the piperidine scaffold, we will compare three inhibitors targeting different kinase families: a piperidine carboxamide inhibitor of Anaplastic Lymphoma Kinase (ALK), AZD8421, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and PF-04979064, a dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The selectivity of these compounds was assessed using the KINOMEscan™ platform, a widely adopted competition binding assay.

Anaplastic Lymphoma Kinase (ALK) Inhibitor: Piperidine Carboxamide

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The piperidine carboxamide scaffold has been successfully employed to generate potent and selective ALK inhibitors.[7]

Structure of a Representative Piperidine Carboxamide ALK Inhibitor

Caption: Generalized structure of a piperidine carboxamide ALK inhibitor.

The selectivity data for a representative piperidine carboxamide ALK inhibitor (Compound 11t from Bryan et al.) reveals a high degree of selectivity for ALK, with significantly weaker inhibition of other kinases.[7] This selectivity is crucial for minimizing off-target toxicities and maximizing the therapeutic window.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitor: AZD8421

Cyclin-Dependent Kinase 2 (CDK2) plays a critical role in cell cycle progression, and its dysregulation is implicated in the pathogenesis of several cancers.[8] Developing selective CDK2 inhibitors has been challenging due to the high homology among CDK family members.[8] AZD8421 is a potent and selective CDK2 inhibitor that incorporates a piperidine moiety.[9][10][11]

Structure of AZD8421

Caption: Simplified representation of the key structural features of AZD8421.

The kinome-wide selectivity profile of AZD8421 demonstrates remarkable selectivity for CDK2 over other CDKs and the broader kinome.[9] At a concentration of 1 µM, AZD8421 inhibited only a small fraction of the 403 kinases tested, with most of the hits being within the CDK family.[9] This high degree of selectivity is attributed to specific interactions of the piperidine-containing fragment with the CDK2 active site.[9]

PI3K/mTOR Dual Inhibitor: PF-04979064

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy. PF-04979064 is a potent and selective dual PI3K/mTOR inhibitor that features a piperidine substituent.

Structure of PF-04979064

Caption: Simplified representation of the core structure of PF-04979064.

PF-04979064 exhibits potent inhibition of class I PI3K isoforms and mTOR. Importantly, when profiled against a panel of 36 other kinases, it showed minimal activity, indicating a high degree of selectivity for its intended targets. This selectivity is critical for a dual inhibitor to avoid widespread off-target effects.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes the selectivity of the three piperidine-containing inhibitors against their primary targets and key off-targets, as determined by KINOMEscan™ analysis. The data is presented as the dissociation constant (Kd) or percent inhibition at a given concentration. Lower Kd values indicate higher binding affinity.

CompoundPrimary Target(s)Primary Target Kd (nM)Key Off-TargetsOff-Target Kd (nM) or % Inhibition @ 1µMReference
Piperidine Carboxamide (Cmpd 11t) ALK2.1IGF1R>10,000[7]
AZD8421 CDK20.009 µM (IC50)CDK1, CDK9>50-fold selective vs CDK1, >300-fold selective vs CDK9[9][10][11]
PF-04979064 PI3Kα, mTOR0.13, 1.42Panel of 36 kinases<25% inhibition for all

Experimental Protocols: A Guide to Kinase Selectivity Profiling

The generation of reliable and reproducible selectivity data is paramount for informed drug development decisions. Here, we provide detailed, step-by-step methodologies for two widely used kinase profiling platforms.

KINOMEscan™: Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay relies on the competition between a test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

KINOMEscan™ Workflow

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis A DNA-tagged Kinase D Incubate Kinase, Compound, and Immobilized Ligand A->D B Test Compound B->D C Immobilized Ligand C->D E Wash to remove unbound kinase D->E F Elute and quantify bound kinase via qPCR of DNA tag E->F G Calculate % inhibition or Kd F->G

Caption: Schematic workflow of the KINOMEscan™ assay.

Step-by-Step Methodology:

  • Assay Plate Preparation: Kinases are prepared in a buffer solution. The test compound is serially diluted to create a concentration gradient.

  • Competition Binding: The DNA-tagged kinase, test compound, and immobilized ligand are combined in the wells of a microtiter plate and incubated to allow binding to reach equilibrium.

  • Washing: The plate is washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (DMSO vehicle) to calculate the percent inhibition. For Kd determination, the data from the dose-response curve is fitted to a standard binding isotherm model.

Causality Behind Experimental Choices:

  • Use of a competition binding format: This allows for the detection of inhibitors that bind to the active site, regardless of their mechanism of action (e.g., ATP-competitive, allosteric).

  • DNA-tagging and qPCR quantification: This provides a highly sensitive and quantitative readout, enabling the detection of a wide range of binding affinities.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.

Principle: The target kinase is expressed in live cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, excitation of the NanoLuc® substrate results in energy transfer to the tracer, producing a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET™ Assay Workflow

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection cluster_3 Data Analysis A Transfect cells with Kinase-NanoLuc® fusion vector B Add test compound and fluorescent tracer A->B C Add NanoLuc® substrate B->C D Measure BRET signal C->D E Calculate IC50 or Kd D->E

Caption: Overview of the NanoBRET™ Target Engagement assay workflow.

Step-by-Step Methodology:

  • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 384-well assay plates.

  • Compound and Tracer Addition: The test compound and the fluorescent NanoBRET™ tracer are added to the cells and incubated.

  • Substrate Addition and Signal Detection: The Nano-Glo® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

  • Data Analysis: The BRET ratio is plotted against the concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value.[9]

Causality Behind Experimental Choices:

  • Live-cell format: This provides a more physiologically relevant environment for assessing compound binding, taking into account cell permeability and intracellular ATP concentrations.

  • BRET technology: This allows for a ratiometric and homogenous assay format, which is less prone to artifacts from compound autofluorescence or assay volume variations.

Conclusion: The Strategic Value of the Piperidine Scaffold and Rigorous Selectivity Profiling

The comparative analysis of the ALK, CDK2, and PI3K/mTOR inhibitors clearly demonstrates the versatility of the piperidine scaffold in achieving diverse and highly desirable selectivity profiles. The ability to fine-tune the orientation of substituents through the piperidine ring allows medicinal chemists to exploit subtle differences in the topologies of kinase active sites, thereby steering selectivity towards the intended target. This guide underscores the critical importance of comprehensive selectivity profiling in modern drug discovery. Methodologies such as KINOMEscan™ and NanoBRET™ provide essential data that enables researchers to make informed decisions about lead optimization, candidate selection, and potential translational challenges. By integrating rational drug design centered on privileged scaffolds like piperidine with rigorous, quantitative selectivity assessment, the scientific community can continue to develop safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Validating Novel Piperidinol Analogs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for novel therapeutics.[1] The complex biology of Mycobacterium tuberculosis (Mtb), particularly its thick, waxy cell wall, presents a formidable challenge in drug discovery.[1] Within the landscape of anti-TB drug development, piperidinol-containing compounds have emerged as a promising class of molecules.[2][3] This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to rigorously validate the anti-tuberculosis activity of novel piperidinol analogs, from initial screening to advanced cellular models.

The Scientific Rationale: Why Piperidinol Analogs?

The piperidinol scaffold is of significant interest due to its synthetic tractability and its presence in various bioactive molecules. Recent research has identified piperidinol-containing molecules with potent, bactericidal activity against Mtb, including drug-resistant clinical isolates.[2] This suggests a mode of action distinct from current first- and second-line anti-TB drugs.[2]

Several studies have begun to elucidate the potential mechanisms of action for this class of compounds:

  • Inhibition of MmpL3: One key target identified is MmpL3, an essential inner membrane transporter responsible for flipping mycolic acid precursors across the membrane, a critical step in the formation of Mtb's unique cell wall.[2] Specific piperidinol analogs have been shown to directly inhibit the flippase activity of MmpL3.[2]

  • Inhibition of Arylamine N-acetyltransferase (NAT): Another identified target is the NAT enzyme, which is crucial for mycobacterial survival within macrophages, particularly during latent infection where cholesterol metabolism is key.[4][5] Some piperidinols act as prodrugs, forming a reactive intermediate that covalently modifies a cysteine residue in the NAT active site, leading to irreversible inhibition.[4][5]

The potential for novel mechanisms of action makes this scaffold a priority for further investigation.

Foundational In Vitro Validation: A Step-by-Step Workflow

A systematic, multi-tiered approach is essential to build a robust data package for any new chemical entity. The following protocols represent the industry-standard first line of investigation.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The first critical parameter is the minimum inhibitory concentration (MIC), which defines the lowest concentration of a compound that prevents visible bacterial growth. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[6][7][8]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation: In a 96-well microplate, prepare serial twofold dilutions of the piperidinol analogs in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[9] Final volumes should be 100 µL per well.

  • Inoculum: Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 2 x 10^4 colony-forming units (CFU)/mL in the wells.[9] Add 100 µL of this inoculum to each well.

  • Controls: Include wells with bacteria only (positive growth control) and medium only (negative control). Also include a standard drug control (e.g., Isoniazid or Rifampicin).

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.[9]

  • Reading: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.[10] Re-incubate for 24 hours.[7]

  • Interpretation: A blue color indicates no bacterial growth, while a pink color signifies metabolic activity and growth. The MIC is the lowest drug concentration that prevents the blue-to-pink color change.[7]

Table 1: Hypothetical MIC and Cytotoxicity Data for Novel Piperidinol Analogs

Compound ID Mtb H37Rv MIC (µM) Vero Cells CC50 (µM) Selectivity Index (SI = CC50/MIC)
Analog-01 1.5 >100 >66.7
Analog-02 3.2 85.4 26.7
Analog-03 12.5 >100 >8.0
Isoniazid 0.4 >100 >250

| Rifampicin | 0.2 | 95.2 | 476 |

MABA_Workflow MABA Workflow for MIC Determination cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading prep_compounds Prepare serial dilutions of piperidinol analogs add_media Add 100 µL of 7H9 media to wells add_mtb Add 100 µL Mtb to wells add_media->add_mtb Inoculate plate prep_mtb Prepare Mtb H37Rv inoculum incubate_plate Incubate plate at 37°C for 7-10 days add_mtb->incubate_plate add_reagent Add Alamar Blue & Tween 80 incubate_plate->add_reagent reincubate Re-incubate for 24 hours add_reagent->reincubate read_plate Record color change (Blue vs. Pink) reincubate->read_plate determine_mic Determine MIC read_plate->determine_mic Lowest concentration preventing color change

MABA Workflow for MIC Determination

Assessing Selectivity: Host Cell Cytotoxicity

A potent anti-TB compound is only useful if it is selectively toxic to Mtb and not to host cells. Cytotoxicity is assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line, often Vero (monkey kidney epithelial) cells or HepG2 (human liver cancer) cells, as the liver is a primary site of drug metabolism.[11][12] The ratio of CC50 to MIC gives the Selectivity Index (SI), a critical parameter for prioritizing compounds. An SI > 10 is generally considered a good starting point for further development.[9]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed Vero cells (or another appropriate cell line) into a 96-well plate at a density of ~5 x 10^3 cells per well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the piperidinol analogs. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[14]

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow MTT Cytotoxicity Assay Workflow seed_cells Seed mammalian cells (e.g., Vero) in 96-well plate incubate_overnight Incubate overnight for attachment seed_cells->incubate_overnight treat_compounds Treat cells with serial dilutions of analogs incubate_overnight->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 Dose-response curve

MTT Cytotoxicity Assay Workflow

Advanced Validation: Simulating the In Vivo Environment

Mtb is an intracellular pathogen that primarily resides within host macrophages.[15][16] Therefore, evaluating a compound's ability to kill Mtb within this cellular context is a critical step that more closely mimics the in vivo condition.

Intracellular Efficacy: The Macrophage Infection Model

This model assesses the ability of a compound to penetrate the host cell membrane and exert its bactericidal or bacteriostatic effect on the intracellular bacteria. Human monocytic cell lines like THP-1 are commonly used for this purpose.[15][17]

Protocol: THP-1 Macrophage Infection Assay

  • Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Wash: Remove extracellular bacteria by washing the cells with fresh medium, sometimes containing a low concentration of amikacin to kill any remaining extracellular bacilli.

  • Compound Treatment: Add fresh medium containing serial dilutions of the piperidinol analogs and incubate for 3-5 days.

  • Cell Lysis & Plating: Lyse the macrophages with a gentle detergent (e.g., Triton X-100) and plate serial dilutions of the lysate onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load (CFU/mL).

  • Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the percentage reduction in intracellular Mtb.

Table 2: Hypothetical Intracellular Activity of Lead Analogs

Compound ID Concentration (µM) Intracellular Mtb Reduction (%)
Analog-01 1x MIC (1.5) 85.2
4x MIC (6.0) 99.1
Analog-02 1x MIC (3.2) 76.5
4x MIC (12.8) 95.3

| Isoniazid | 4x MIC (1.6) | 99.5 |

Macrophage_Infection_Workflow Macrophage Infection Model Workflow cluster_infection_phase Infection Phase cluster_treatment_phase Treatment & Analysis differentiate_thp1 Differentiate THP-1 cells with PMA infect_cells Infect with Mtb (MOI 1-10) differentiate_thp1->infect_cells wash_cells Wash to remove extracellular bacteria infect_cells->wash_cells treat_compounds Treat infected cells with piperidinol analogs wash_cells->treat_compounds incubate_treatment Incubate for 3-5 days treat_compounds->incubate_treatment lyse_cells Lyse macrophages incubate_treatment->lyse_cells plate_lysate Plate lysate on 7H11 agar lyse_cells->plate_lysate enumerate_cfu Enumerate CFU plate_lysate->enumerate_cfu Incubate 3-4 weeks

Macrophage Infection Model Workflow

The Path Forward: In Vivo Evaluation

Compounds that demonstrate potent activity (low MIC), high selectivity (high SI), and significant intracellular killing are strong candidates for advancement into preclinical animal models. The standard for in vivo efficacy testing is the mouse model of tuberculosis.[18][19] These studies, typically involving aerosol infection followed by several weeks of drug treatment, assess a compound's ability to reduce the bacterial burden in the lungs and spleen.[18][20]

While a full discussion of in vivo models is beyond the scope of this guide, it is the crucial next step. Efficacy in these models, combined with favorable pharmacokinetic and safety profiles, is required to justify progression towards clinical development.[21]

Conclusion

The validation of novel piperidinol analogs for anti-tuberculosis activity requires a rigorous, systematic, and multi-parametric approach. By progressing from fundamental MIC determination to assessing selectivity and, critically, evaluating performance in intracellular infection models, researchers can build a compelling case for a compound's therapeutic potential. The promising mechanisms of action associated with the piperidinol scaffold make it an exciting area of research that, with careful and thorough validation as outlined here, may yield the next generation of drugs to combat this persistent global pathogen.

References

A Comparative Guide to the Efficacy of Piperidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 70 FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] The structural and physicochemical properties of the piperidine moiety—including its conformational flexibility and ability to modulate properties like lipophilicity and metabolic stability—make it an exceptionally versatile building block for designing potent and selective enzyme inhibitors.[2][3] Introducing chiral centers to the piperidine ring can further enhance biological activity and selectivity.[4][5]

This guide provides an in-depth comparison of the efficacy of various piperidine-based inhibitors targeting key enzymes implicated in a range of diseases. We will delve into the experimental data supporting their performance, provide detailed protocols for assessing their efficacy, and explain the scientific rationale behind these experimental designs.

Comparative Efficacy Across Key Enzyme Targets

Piperidine derivatives have been successfully developed to target a wide array of enzymes. Here, we compare their efficacy against three critical targets: Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Poly(ADP-ribose) polymerase (PARP).

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[6][7] Inhibiting AChE, the enzyme that degrades ACh, is a primary therapeutic strategy.[6][8] Donepezil, a piperidine derivative, is a cornerstone of this approach.[9] It acts as a reversible, centrally-acting AChE inhibitor, increasing the concentration of ACh in the synaptic cleft to enhance cholinergic neurotransmission.[10][11]

The N-benzylpiperidine moiety of Donepezil is crucial for its potent inhibitory activity, binding to the active site of the AChE enzyme.[12]

cluster_0 Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh_Receptor->Postsynaptic Signal AChE Acetylcholinesterase (AChE) ACh->ACh_Receptor Binds ACh->AChE Hydrolysis Inhibitor Piperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks caption Mechanism of Piperidine-based AChE Inhibition.

Caption: Mechanism of Piperidine-based AChE Inhibition.

Another key pathological feature of Alzheimer's is the formation of β-amyloid (Aβ) plaques.[13] The enzyme BACE1 is critical for the production of Aβ peptides.[12] Therefore, inhibiting BACE1 is a major therapeutic goal. Piperidine and other cyclic amine scaffolds have been incorporated into BACE1 inhibitor designs to create potent, patentable compounds.[14] These inhibitors are designed to fit into the active site of the BACE1 enzyme, blocking its ability to cleave the amyloid precursor protein (APP).[12]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks.[15] In cancers with mutations in BRCA1/BRCA2 genes, the homologous recombination repair pathway is deficient. Inhibiting PARP in these cancer cells leads to synthetic lethality, making PARP inhibitors an effective anti-cancer strategy.[16] Several PARP inhibitors feature piperidine or related heterocyclic scaffolds, which are crucial for their interaction with the enzyme's active site.[17]

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Inhibitor Class & ExampleTarget EnzymeIC₅₀ ValueDisease Target
AChE Inhibitor
DonepezilAChE5.7 nM[8]Alzheimer's Disease
Compound 5 AChE30 nM (0.03 µM)[18]Alzheimer's Disease
Compound 28 AChE410 nM (0.41 µM)[18]Alzheimer's Disease
BACE1 Inhibitor
Compound 2f BACE1Potent (specific value proprietary)[14]Alzheimer's Disease
PARP-1 Inhibitor
Compound 6a PARP-18.33 nM[15]Cancer
Compound 15d PARP-112.02 nM[15]Cancer
MAO Inhibitor
PiperineMAO-A / MAO-BMixed/Competitive Inhibition[19]Neurodegenerative Disease

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.[20] These protocols serve as self-validating systems when appropriate controls are included.

Workflow for Determining Inhibitor Potency (IC₅₀)

The following diagram outlines the standard workflow for an in vitro enzyme inhibition assay to determine the IC₅₀ value of a compound.

A 1. Reagent Preparation - Enzyme Solution - Substrate Solution - Buffer - Test Inhibitor (Serial Dilutions) B 2. Assay Setup (e.g., 96-well plate) - Add Buffer - Add Enzyme - Add Inhibitor dilutions A->B C 3. Pre-incubation Allow enzyme and inhibitor to interact. (Time-dependent inhibition check) B->C D 4. Initiate Reaction Add substrate to all wells simultaneously. C->D E 5. Monitor Reaction Measure product formation or substrate depletion over time (e.g., absorbance at 412 nm). D->E F 6. Data Analysis - Calculate Reaction Velocity - Determine % Inhibition vs. Control - Plot % Inhibition vs. [Inhibitor] E->F G 7. IC50 Calculation Fit data to a sigmoidal dose-response curve to determine the IC50 value. F->G caption Workflow for In Vitro IC50 Determination.

Caption: Workflow for In Vitro IC50 Determination.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a gold standard for measuring AChE activity and inhibition.[8]

  • Principle: This colorimetric assay measures AChE activity based on the hydrolysis of the substrate acetylthiocholine (ATCI) into thiocholine.[8] The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[8] The rate of color change is proportional to the enzyme's activity.

  • Materials & Reagents:

    • Purified AChE enzyme

    • Acetylthiocholine (ATCI) substrate

    • DTNB (Ellman's reagent)

    • Phosphate buffer (e.g., pH 7.4)

    • Piperidine-based inhibitor compound to be tested

    • Spectrophotometer or 96-well plate reader

    • Pipettes, tips, and microplates[21]

  • Step-by-Step Methodology:

    • Prepare Solutions: Create stock solutions of the enzyme, substrate (ATCI), DTNB, and the test inhibitor in the appropriate buffer. The inhibitor is often dissolved in a small amount of DMSO first.[21]

    • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the inhibitor (prepared via serial dilution). Include a "no inhibitor" well as a positive control (100% activity) and a "no enzyme" well as a negative control (blank).

    • Enzyme Addition & Pre-incubation: Add the AChE solution to each well (except the blank). It is crucial to allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes). Causality Insight: This step is vital to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect, especially for slow-binding or irreversible inhibitors.[21]

    • Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.

    • Monitor Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis & IC₅₀ Determination:

    • Calculate the rate of reaction (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

      • % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[22]

Protocol 2: From IC₅₀ to Kᵢ - Understanding True Affinity

While the IC₅₀ is a widely used measure of potency, it is an operational parameter that can change based on experimental conditions, particularly the substrate concentration.[23] To determine a true measure of binding affinity, we calculate the Inhibition Constant (Kᵢ).[24]

  • Principle: The Kᵢ is the dissociation equilibrium constant for the enzyme-inhibitor complex and is independent of substrate concentration for a competitive inhibitor.[23][24] It provides a more fundamental and comparable measure of an inhibitor's potency.

  • The Cheng-Prusoff Equation: For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known.[23]

    • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

    • Where:

      • [S] is the concentration of the substrate used in the assay.

      • Kₘ is the Michaelis constant for the substrate.

  • Experimental Causality: This calculation highlights why it is critical to perform inhibition assays with a substrate concentration at or below the Kₘ.[22] Using excessively high substrate concentrations will artificially inflate the IC₅₀ value for competitive inhibitors, making them appear less potent than they truly are.[22] Determining the Kₘ of the enzyme for its substrate is a prerequisite for accurately calculating Kᵢ.

Conclusion

The piperidine scaffold remains a highly valuable and versatile tool in the design of potent and selective enzyme inhibitors. As demonstrated with examples targeting AChE, BACE1, and PARP, derivatives incorporating this moiety can achieve high efficacy, often with nanomolar potency. A rigorous and standardized experimental approach, moving beyond simple IC₅₀ determination to calculate the inhibition constant (Kᵢ), is crucial for accurately comparing the efficacy of these compounds and advancing the development of new therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。